molecular formula C9H10N4OS B1331050 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide CAS No. 30065-27-1

2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Cat. No.: B1331050
CAS No.: 30065-27-1
M. Wt: 222.27 g/mol
InChI Key: UIHKXOZJFOTOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide is a useful research compound. Its molecular formula is C9H10N4OS and its molecular weight is 222.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c10-13-8(14)5-15-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHKXOZJFOTOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350326
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30065-27-1
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30065-27-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. This document delves into the fundamental physicochemical properties, detailed spectral analysis, and established synthetic routes of the title compound. Furthermore, it explores its promising biological activities, with a particular focus on its potential as an anticancer and antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to facilitate further investigation and application of this versatile molecule.

Introduction

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in the development of therapeutic agents. Its structural similarity to naturally occurring purines allows for interaction with a wide array of biological targets. The compound this compound combines this key benzimidazole moiety with a thioacetohydrazide side chain, a functional group also known to contribute to diverse biological activities. This unique combination has positioned the title compound and its derivatives as promising candidates for drug discovery programs, particularly in the fields of oncology and infectious diseases[1]. This guide aims to consolidate the current knowledge on this compound, providing a detailed resource for its synthesis, characterization, and biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₄OS[2]
Molecular Weight 222.27 g/mol [2]
Appearance Typically a solid[2]
Melting Point 159-162 °C[3]
Solubility Reported to be soluble in aqueous solutions[2]

Note: Some physical properties, such as the melting point, can vary depending on the synthetic method and purity of the compound.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. The general synthetic pathway is outlined below.

Synthetic Pathway

The most common synthetic route involves the initial formation of a benzimidazole-2-thiol, followed by alkylation and subsequent hydrazinolysis.

Synthesis_Workflow A o-Phenylenediamine C 1H-Benzo[d]imidazole-2-thiol A->C Cyclocondensation B Carbon Disulfide B->C E Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate C->E Alkylation D Ethyl Chloroacetate D->E G This compound E->G Hydrazinolysis F Hydrazine Hydrate F->G

A general synthetic workflow for the title compound.
Experimental Protocol: Synthesis

The following is a representative, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate

  • To a solution of 1H-benzo[d]imidazole-2-thiol in a suitable solvent such as ethanol or DMF, add an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) and stir until a clear solution is obtained.

  • To this solution, add ethyl chloroacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate.

  • Recrystallize the crude product from a suitable solvent like ethanol to get the purified ester.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate in ethanol.

  • Add an excess of hydrazine hydrate (80-99%) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the completion of the reaction by TLC[3].

  • After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound[3].

Spectral Characterization

3.3.1. FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Expected FT-IR Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine/Amide)3100 - 3400Medium-Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Medium
C=O (Amide I)1640 - 1680Strong
C=N (Imidazole)1580 - 1620Medium
C=C (Aromatic)1450 - 1550Medium
C-S650 - 750Weak-Medium

Note: These are expected ranges and the actual spectrum should be compared with data from synthesized and purified samples.

3.3.2. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure. The expected chemical shifts are influenced by the electronic environment of the protons and carbons.

Table 3: Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

¹H NMR Expected δ (ppm) Multiplicity Assignment
Aromatic protons7.10 - 7.60MultipletBenzimidazole ring protons
-S-CH₂-~4.00SingletMethylene protons
-NH₂~4.40Broad SingletHydrazide amine protons
-NH- (amide)~9.40SingletAmide proton
-NH- (imidazole)~12.50Broad SingletImidazole proton
¹³C NMR Expected δ (ppm) Assignment
-S-CH₂-~35.0Methylene carbon
Aromatic carbons110.0 - 145.0Benzimidazole ring carbons
C=S (Thione tautomer)~150.0Imidazole C2 carbon
C=O (Amide)~168.0Carbonyl carbon

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The benzimidazole NH proton signal is often broad and may exchange with residual water in the solvent.

Biological Activities and Mechanism of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities. This compound and its analogues have been investigated primarily for their anticancer and antimicrobial properties.

Anticancer Activity

Derivatives of the title compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes or interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

4.1.1. Mechanism of Action

Molecular docking studies on related benzimidazole derivatives suggest that they can bind to the active sites of enzymes like cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis. Another proposed mechanism is the inhibition of topoisomerase I, an enzyme involved in DNA replication and repair.

Anticancer_Mechanism Compound This compound Target Biological Target (e.g., CDK, Topoisomerase I) Compound->Target Binding Inhibition Inhibition of Enzyme Activity Compound->Inhibition Target->Inhibition CellCycle Cell Cycle Arrest Inhibition->CellCycle Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis CancerCell Cancer Cell Death Apoptosis->CancerCell

A proposed mechanism of anticancer action.

4.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 4: Anticancer Activity of Related Benzimidazole Derivatives

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
Arylideneacetohydrazide derivative of 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate (6c)HCT-116 (Colon)40.6 ± 5.42[4]
Arylideneacetohydrazide derivative of 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate (6c)HeLa (Cervical)33.8 ± 3.54[4]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives (6c, 6h-j)Various cancer cell lines7.82 - 21.48[5]

Note: The provided data is for derivatives of the title compound, and the activity of the parent compound may vary.

Antimicrobial Activity

The benzimidazole scaffold is also a well-established pharmacophore in antimicrobial agents. This compound and its derivatives have been evaluated for their activity against a range of pathogenic bacteria and fungi.

4.2.1. Mechanism of Action

The antimicrobial mechanism of benzimidazoles is often attributed to their ability to inhibit microbial-specific enzymes. For instance, in fungi, they are known to disrupt microtubule polymerization by binding to β-tubulin. In bacteria, they may interfere with other essential cellular processes.

4.2.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 5: Antimicrobial Activity of Related Benzimidazole Derivatives

Compound DerivativeMicroorganismMIC (µg/mL)Reference
Various 2-benzyl benzimidazole hydrazonesBacillus subtilis62.5 - 500[6]
Various 2-benzyl benzimidazole hydrazonesStaphylococcus aureus125 - 500[6]
Various 2-benzyl benzimidazole hydrazonesEscherichia coli250 - 500[6]
Various 2-benzyl benzimidazole hydrazonesPseudomonas aeruginosa250 - 500[6]

Note: The provided data is for derivatives of the title compound, and the activity of the parent compound may vary.

Conclusion and Future Perspectives

This compound is a molecule with a privileged scaffold that holds considerable promise for the development of new therapeutic agents. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the generation of compound libraries for high-throughput screening. While the existing data on its derivatives are encouraging, further in-depth studies on the parent compound are warranted. Future research should focus on obtaining detailed spectral and crystallographic data for unambiguous structural confirmation. Furthermore, a comprehensive evaluation of its anticancer and antimicrobial activity against a broader panel of cancer cell lines and microbial strains is necessary to fully elucidate its therapeutic potential. Mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective analogues. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-Depth Technical Guide to the Biological Activity of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a myriad of biologically active compounds, including Vitamin B12. Its structural resemblance to endogenous purine nucleotides allows for favorable interactions with various biopolymers, rendering it a "privileged scaffold" in drug discovery. This guide focuses on a particularly intriguing derivative, 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide, a molecule that serves as both a versatile synthetic intermediate and a source of diverse pharmacological activities. We will delve into its synthesis, explore its multifaceted biological effects—from anticancer and anti-inflammatory to antimicrobial and enzyme-inhibiting properties—and provide detailed experimental frameworks for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this compelling molecular entity.

Synthesis and Physicochemical Characterization

The molecular architecture of this compound, with its benzimidazole core linked to a thioacetohydrazide moiety, is the foundation of its chemical reactivity and biological interactions. Its molecular formula is C₉H₁₀N₄OS, and it has a molecular weight of approximately 222.27 g/mol .

Synthetic Pathway

A common and efficient method for the synthesis of this compound involves a two-step process starting from 2-mercapto-1H-benzimidazole. This foundational material is first reacted with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester intermediate.

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

While the anticancer activity of the core compound this compound is still an area of active investigation, numerous studies on its derivatives have revealed significant cytotoxic potential against a range of human cancer cell lines. This suggests that the benzimidazole-thioacetohydrazide scaffold is a promising template for the development of novel anticancer agents. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

In Vitro Cytotoxicity of Derivatives

A number of studies have demonstrated the potent in vitro anticancer effects of Schiff bases and other derivatives of this compound. The cytotoxic activity is typically evaluated using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key metric.

Derivative ClassCancer Cell LineIC50 (µM)Reference
ArylideneacetohydrazidesHCT-116 (Colon)29.5 - 40.6[1]
HeLa (Cervical)33.8 - 65.6[1]
N-(Arylpiperazin-1-yl)acetamidesHepG2 (Liver)4.8 - 13.3[2]
A549 (Lung)46.6 - 59.4[2]

It is noteworthy that some derivatives have shown selectivity, with significantly lower toxicity towards non-cancerous cell lines like HEK-293.[1]

Mechanism of Anticancer Action

The anticancer activity of these benzimidazole derivatives is not merely cytotoxic but is underpinned by specific molecular mechanisms that disrupt cancer cell proliferation and survival.

  • Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to trigger apoptosis. Studies using DAPI staining have shown that treatment with these compounds leads to characteristic apoptotic changes in the nuclei of cancer cells, such as chromatin condensation and nuclear fragmentation.[1]

  • Cell Cycle Arrest: Some derivatives have been shown to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. By arresting cells in specific phases, such as G2/M, these compounds prevent cancer cells from replicating.

The proposed mechanism of apoptosis induction by these compounds likely involves the modulation of key regulatory proteins in the apoptotic cascade.

apoptosis_pathway Compound Benzimidazole Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signaling Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus Macrophages Macrophages Inflammatory_Stimulus->Macrophages TNF_IL6 TNF-α & IL-6 Macrophages->TNF_IL6 Production COX2 COX-2 Macrophages->COX2 Upregulation Compound Benzimidazole Derivative Compound->Macrophages Inhibition Inflammation Inflammation TNF_IL6->Inflammation PGE2 PGE2 COX2->PGE2 Synthesis PGE2->Inflammation

References

An In-Depth Technical Guide to 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] When functionalized at the 2-position with a thioacetohydrazide moiety, it gives rise to 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide, a versatile chemical intermediate. This guide provides a comprehensive technical overview of the synthesis, derivatization, and profound biological activities of this class of compounds. We will delve into the causality behind synthetic strategies, explore the structure-activity relationships that govern their therapeutic potential, and provide detailed protocols for their preparation and evaluation. The narrative is grounded in authoritative scientific literature, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Benzimidazole Privileged Scaffold

Benzimidazole, a heterocyclic aromatic compound, is structurally analogous to purine nucleoside bases, which facilitates its interaction with various biopolymers in living systems.[1] This fundamental property has rendered benzimidazole and its derivatives as "privileged scaffolds" in medicinal chemistry, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]

The focus of this guide, the this compound core, combines three critical pharmacophores:

  • The Benzimidazole Nucleus: Provides the foundational structure for biological receptor interaction.

  • The Thioether Linkage (-S-): Offers flexibility and influences the overall lipophilicity and metabolic stability of the molecule.

  • The Acetohydrazide Moiety (-COCH₂NHNH₂): A highly reactive and versatile handle for synthesizing a vast library of derivatives, such as Schiff bases and other heterocycles (e.g., oxadiazoles, thiazolidinones), which are known to exhibit significant biological effects.[4][5][6]

This unique combination makes the title compound an exceptional starting point for the development of novel therapeutic agents.

Synthesis of the Core Intermediate

The synthesis of this compound is a robust, multi-step process that begins with the formation of the benzimidazole ring itself. The causality behind each step is critical for ensuring high yield and purity.

Synthesis Pathway Overview

The overall synthetic route involves three primary stages:

  • Step A: Synthesis of 2-Mercaptobenzimidazole (2-MBI).

  • Step B: S-Alkylation to form Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate.

  • Step C: Hydrazinolysis to yield the final acetohydrazide core.

G cluster_0 Step A: Ring Formation cluster_1 Step B: S-Alkylation cluster_2 Step C: Hydrazinolysis A o-Phenylenediamine + Carbon Disulfide B 2-Mercaptobenzimidazole (2-MBI) A->B KOH, Ethanol Reflux D Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate B->D Anhydrous K₂CO₃ Acetone, Reflux C Ethyl Chloroacetate C->D F This compound D->F Ethanol Reflux E Hydrazine Hydrate E->F

Caption: General workflow for the synthesis of the core acetohydrazide intermediate.

Detailed Experimental Protocol: Synthesis of the Core

This protocol provides a trusted, step-by-step methodology for laboratory synthesis.

Step A: Synthesis of 2-Mercaptobenzimidazole (2-MBI)

  • Rationale: This is a classic cyclocondensation reaction. Potassium hydroxide (KOH) acts as a base to facilitate the reaction with carbon disulfide, which serves as the source for the C=S group in the final product. Ethanol is an effective solvent for the reactants and for refluxing.

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve o-phenylenediamine (0.1 mole) and potassium hydroxide (0.1 mole) in 95% ethanol (100 mL) and water (15 mL).[7][8]

    • Add carbon disulfide (0.1 mole) to the mixture.

    • Heat the mixture under reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After reflux, add activated charcoal (approx. 1-1.5 g) and continue to heat for 10 minutes to decolorize the solution.

    • Filter the hot mixture to remove the charcoal.

    • Heat the filtrate to 60-70°C and acidify with dilute acetic acid while stirring.

    • The product will precipitate out of the solution. Cool, collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2-MBI.

Step B: Synthesis of Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate

  • Rationale: This is a nucleophilic substitution reaction (S-alkylation). The thiol group of 2-MBI is deprotonated by the base (potassium carbonate), forming a thiolate anion which is a potent nucleophile. This anion then attacks the electrophilic carbon of ethyl chloroacetate. Anhydrous acetone is used as a polar aprotic solvent to facilitate the reaction.

  • Procedure:

    • Dissolve 2-MBI (0.1 mole) in anhydrous acetone in a round-bottom flask.

    • Add anhydrous potassium carbonate (0.15 mole) as a base and catalyst.

    • Add ethyl chloroacetate (0.11 mole) dropwise to the stirring mixture.

    • Reflux the mixture for 10-12 hours, monitoring completion by TLC.

    • After cooling, filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester product. Recrystallize from ethanol.

Step C: Synthesis of this compound

  • Rationale: The ester from Step B is converted to the corresponding hydrazide via hydrazinolysis. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

  • Procedure:

    • Dissolve the ethyl ester (0.1 mole) in absolute ethanol.

    • Add hydrazine hydrate (99%, 0.2 mole) to the solution.

    • Reflux the mixture for 6-8 hours.

    • Upon cooling, a solid product will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry to yield the pure acetohydrazide core.[6]

Derivatization Strategies: Expanding the Chemical Space

The true value of the this compound core lies in the reactivity of its terminal hydrazide group (-NHNH₂). This group is a powerful nucleophile, enabling the synthesis of a vast array of derivatives, most notably Schiff bases.

Schiff Base Formation

The condensation reaction between the terminal amine of the hydrazide and an aldehyde or ketone is the most common derivatization strategy.[5] This reaction creates a hydrazone linkage (-CO-NH-N=CH-), introducing a new aromatic or aliphatic substituent, which is crucial for modulating biological activity.

G cluster_points Points of Derivatization Core This compound Product Schiff Base Derivative Core->Product Ethanol, cat. Acetic Acid Reflux P1 Hydrazide Moiety (-NHNH₂) Primary site for Schiff base formation. Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Product P2 Benzimidazole N-H Site for Mannich reactions or N-alkylation.

Caption: Key derivatization strategy via Schiff base formation.

Protocol: Synthesis of a Representative Schiff Base
  • Rationale: This acid-catalyzed condensation is a classic method for imine formation. A catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic hydrazide.

  • Procedure:

    • Dissolve this compound (0.01 mole) in ethanol.

    • Add a substituted aromatic aldehyde (0.01 mole) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture in an ice bath. The resulting solid precipitate is the Schiff base derivative.

    • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure product.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this scaffold have demonstrated a remarkable range of biological activities. The nature and position of substituents on the phenyl ring of the Schiff base derivatives play a pivotal role in determining their potency and selectivity.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these derivatives against various human cancer cell lines.

  • Key Findings: Schiff bases and related thiazolidinone derivatives have shown significant activity against colorectal (HCT116), breast (MCF-7), and liver (HepG-2) cancer cell lines.[5][9][10] In some cases, the potency of synthesized compounds exceeded that of the standard reference drug, 5-Fluorouracil.[9][10]

  • Structure-Activity Relationship (SAR):

    • Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), fluoro (-F), and nitro (-NO₂) on the phenyl ring often enhance anticancer activity.[11] These groups can modulate the electronic properties of the molecule, potentially improving its binding affinity to biological targets.

    • Hydroxyl Groups (-OH): The presence of hydroxyl groups, particularly at the ortho or para position, can increase activity, possibly by forming hydrogen bonds with amino acid residues in the active site of target enzymes.[12]

    • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, affects its ability to cross cell membranes and reach intracellular targets.

Table 1: Representative Anticancer Activity Data

Compound IDSubstituent (R) on Phenyl RingCell LineIC₅₀ (µM/ml)Reference
5k 4-FluorophenylHCT1160.00012[9][10]
5l 4-ChlorophenylHCT1160.00005[9][10]
5i 4-NitrophenylHCT1160.00019[9]
5p 3-NitrophenylHCT1160.00021[9]
5-Fluorouracil (Standard Drug)HCT1160.00615[9][10]

Note: The exceptionally low IC₅₀ values reported in the cited source highlight the potent nature of these compounds.

Antimicrobial Activity

This class of compounds exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][13]

  • Key Findings: Derivatives have shown potent activity against pathogens like Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and fungi such as Candida albicans and Aspergillus niger.[9][11]

  • Structure-Activity Relationship (SAR):

    • Halogen substituents (-Cl, -Br) on the aromatic ring are frequently associated with strong antibacterial and antifungal activity.[11]

    • The hydrazone linkage (-NH-N=CH-) is considered crucial for antimicrobial action.

    • Cyclization of the hydrazone into other heterocyclic rings, such as 4-thiazolidinones, can further enhance antimicrobial potency.[9]

Table 2: Representative Antimicrobial Activity Data (MIC, µM/ml)

Compound IDS. aureusB. subtilisE. coliC. albicansA. nigerReference
5l (4-Cl) 0.0070.0070.0150.0150.007[9]
5k (4-F) 0.0150.0150.0300.0300.015[9]
5i (4-NO₂) 0.0150.0070.0150.0150.015[9]
Ciprofloxacin 0.0180.0370.009--[9]
Fluconazole ---0.0200.010[9]

Proposed Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, molecular docking studies and enzymatic assays provide significant insights.

  • Anticancer: A promising target for the anticancer activity of these compounds is the inhibition of kinases, such as Cyclin-Dependent Kinase 8 (CDK8) , which is implicated in colorectal cancer.[9] Molecular docking studies have shown that these derivatives can fit into the ATP-binding pocket of CDK8, forming crucial hydrogen bonds and hydrophobic interactions, thereby inhibiting its function and halting cell cycle progression.[9]

  • Antimicrobial: The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes. For fungi, this can involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] For bacteria, targets may include enzymes involved in DNA replication or cell wall synthesis.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. The synthetic accessibility of the core and the ease of derivatization allow for the creation of large, diverse chemical libraries for high-throughput screening. The consistently high potency observed in both anticancer and antimicrobial assays underscores the therapeutic promise of this chemical class.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets to enable rational drug design and optimization.

  • In Vivo Evaluation: Progressing the most potent lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • SAR Expansion: Synthesizing novel analogs with diverse heterocyclic systems to further explore the chemical space and improve activity and selectivity.

This guide has provided a foundational understanding of this important class of molecules, offering both the strategic rationale and the practical methodologies required for researchers to engage in their further development.

References

A Technical Guide to the Hypoglycemic Potential of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide: A Privileged Scaffold for Novel Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diabetes mellitus is a chronic metabolic disorder posing a significant global health challenge, necessitating the urgent development of novel, effective, and safe therapeutic agents.[1] The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including promising antidiabetic properties.[1][2] This technical guide provides a comprehensive overview of the synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide and outlines a systematic, multi-tiered preclinical workflow to rigorously evaluate its hypoglycemic potential. This document is intended for researchers, scientists, and drug development professionals in the field of diabetes and metabolic diseases, offering a roadmap from chemical synthesis to in vivo validation.

Introduction: The Benzimidazole Scaffold in Diabetes Research

The global prevalence of diabetes mellitus is on a relentless rise, with projections indicating a substantial increase in the number of affected individuals in the coming years.[1] The cornerstone of managing type 2 diabetes mellitus (T2DM), the most common form of the disease, is the maintenance of glycemic control to mitigate the risk of debilitating long-term complications. While a number of oral hypoglycemic agents are available, their use can be associated with undesirable side effects, highlighting the continuous need for new therapeutic options.[3]

Benzimidazole, a heterocyclic aromatic organic compound, has garnered significant attention in drug discovery due to the diverse pharmacological activities of its derivatives.[1][4][5] In the context of diabetes, benzimidazole-containing compounds have demonstrated potential through various mechanisms of action. These include the inhibition of key digestive enzymes such as α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia by delaying carbohydrate digestion.[1] Furthermore, some benzimidazole derivatives have been shown to modulate critical metabolic pathways by activating AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), both of which play crucial roles in glucose and lipid metabolism.[6][7][8] Other reported mechanisms include dipeptidyl peptidase-IV (DPP-IV) inhibition, glucokinase activation, and antagonism of the human glucagon receptor.[4][6]

This guide focuses on a specific benzimidazole derivative, this compound, a compound that has been associated with hypoglycemic activity.[9] The following sections will detail its synthesis and propose a robust preclinical evaluation strategy to thoroughly characterize its potential as a novel antidiabetic agent.

Synthesis and Characterization of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process starting from the readily available 1H-benzimidazole-2-thiol.

Synthetic Pathway

A common and effective method involves the initial reaction of 1H-benzimidazole-2-thiol with an ethyl haloacetate, such as ethyl chloroacetate, followed by hydrazinolysis of the resulting ester.[9]

dot

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 1H-benzimidazole-2-thiol 1H-benzimidazole-2-thiol Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate 1H-benzimidazole-2-thiol->Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate Ethyl chloroacetate, Base This compound This compound Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate->this compound Hydrazine hydrate Preclinical_Workflow Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Enzymatic_Assays Enzymatic Assays (α-amylase & α-glucosidase) In_Vitro_Assays->Enzymatic_Assays Cell-Based_Assays Cell-Based Assays (Glucose Uptake) In_Vitro_Assays->Cell-Based_Assays In_Vivo_Studies In Vivo Studies Enzymatic_Assays->In_Vivo_Studies Cell-Based_Assays->In_Vivo_Studies Animal_Model Streptozotocin-Induced Diabetic Model In_Vivo_Studies->Animal_Model OGTT Oral Glucose Tolerance Test (OGTT) Animal_Model->OGTT Fasting_Blood_Glucose Fasting Blood Glucose Level Monitoring Animal_Model->Fasting_Blood_Glucose Toxicity_Assessment Acute Toxicity Studies Animal_Model->Toxicity_Assessment End End OGTT->End Fasting_Blood_Glucose->End Toxicity_Assessment->End Mechanism_of_Action cluster_0 Potential Molecular Targets cluster_1 Physiological Outcomes Compound This compound Alpha_Glucosidase α-Glucosidase Compound->Alpha_Glucosidase Inhibition Alpha_Amylase α-Amylase Compound->Alpha_Amylase Inhibition AMPK AMPK Compound->AMPK Activation PPAR PPARs Compound->PPAR Activation DPP-IV DPP-IV Compound->DPP-IV Inhibition Delayed_Carb_Absorption Delayed Carbohydrate Absorption Alpha_Glucosidase->Delayed_Carb_Absorption Alpha_Amylase->Delayed_Carb_Absorption Increased_Glucose_Uptake Increased Glucose Uptake (Muscle/Adipose) AMPK->Increased_Glucose_Uptake Reduced_Hepatic_Glucose_Production Reduced Hepatic Glucose Production AMPK->Reduced_Hepatic_Glucose_Production Improved_Insulin_Sensitivity Improved Insulin Sensitivity PPAR->Improved_Insulin_Sensitivity Enhanced_Incretin_Effect Enhanced Incretin Effect DPP-IV->Enhanced_Incretin_Effect

References

The Therapeutic Potential of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Cancer Drug Discovery

The landscape of cancer therapeutics is in a perpetual state of evolution, driven by the urgent need to overcome challenges such as drug resistance and off-target toxicity.[1] In this pursuit, certain chemical scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for versatile biological interactions. The benzimidazole core, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a prime example of such a scaffold.[2] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, making it a focal point in the design of novel therapeutic agents.[3] This guide provides an in-depth technical exploration of a specific, promising class of benzimidazole derivatives: 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide and its analogues. We will dissect their synthesis, elucidate their mechanisms of anticancer action, analyze structure-activity relationships, and provide detailed protocols for their preclinical evaluation.

Chemical Synthesis and Derivatization: Building the Pharmacophore

The synthetic route to this compound derivatives is a multi-step process that offers numerous points for chemical modification, allowing for the generation of diverse compound libraries for anticancer screening. The general synthetic scheme is outlined below.

Synthesis of the Core Scaffold

The foundational molecule, this compound, is typically synthesized in a two-step process starting from 1H-benzimidazole-2-thiol.

Step 1: S-Alkylation of 1H-benzimidazole-2-thiol

The first step involves the S-alkylation of 1H-benzimidazole-2-thiol with an appropriate halo-ester, most commonly ethyl chloroacetate. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Step 2: Hydrazinolysis of the Ester Intermediate

The resulting ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate is then subjected to hydrazinolysis. This is achieved by reacting the ester with hydrazine hydrate, usually in an alcoholic solvent like ethanol, to yield the desired this compound core.

Derivatization Strategies

The versatility of the this compound scaffold lies in the reactivity of the terminal hydrazide group. This allows for the straightforward synthesis of a wide range of N-substituted derivatives, most notably through condensation with various aldehydes and ketones to form hydrazones.

For instance, the reaction with substituted benzaldehydes yields a series of N'-(substituted-benzylidene)-2-((1H-benzo[d]imidazol-2-yl)thio)acetohydrazide derivatives. This allows for the exploration of a wide chemical space by varying the substituents on the phenyl ring, which has been shown to be a critical determinant of anticancer activity.

Mechanisms of Anticancer Action: A Multi-pronged Attack

The anticancer properties of this compound derivatives are not attributed to a single mechanism but rather to their ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation.[4]

Induction of Apoptosis

A primary mechanism of action for many of these derivatives is the induction of apoptosis, or programmed cell death.[5] This is a highly regulated process that is often dysregulated in cancer cells, allowing for their uncontrolled growth. These benzimidazole derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. Studies have shown that some benzimidazole derivatives can modulate the levels of Bcl-2 family proteins, which are key regulators of mitochondrial membrane permeability.[7][8] Specifically, they can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[9]

Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to their corresponding receptors on the cell surface. This leads to the activation of caspase-8, which then initiates the caspase cascade.[8]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 activation pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 activates bcl2 Bcl-2 mito Mitochondrion bcl2->mito inhibits bax Bax bax->mito promotes cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 apoptosome Apoptosome caspase9 Caspase-9 pro_caspase9->caspase9 activation caspase9->pro_caspase3 activates caspase3 Caspase-3 pro_caspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis execution benzimidazole This compound Derivatives benzimidazole->death_receptor sensitizes benzimidazole->bcl2 inhibits benzimidazole->bax activates synthesis Synthesis & Purification of Derivatives mtt_assay Cytotoxicity Screening (MTT Assay) synthesis->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 dapi_staining Apoptosis Confirmation (DAPI Staining) ic50->dapi_staining mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) dapi_staining->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization

References

An In-depth Technical Guide to the Antimicrobial Activity of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzimidazole scaffolds have emerged as a promising class of heterocyclic compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial potential of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide and its derivatives. We delve into the synthetic strategies, detailed experimental protocols for antimicrobial evaluation, elucidate the proposed mechanism of action targeting bacterial topoisomerases, and analyze the structure-activity relationships that govern the potency of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.

Introduction: The Benzimidazole Scaffold in Antimicrobial Drug Discovery

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring system. This privileged structure is found in a variety of biologically active molecules, including the essential vitamin B12. The structural similarity of the benzimidazole nucleus to purine bases allows these compounds to interact with various biopolymers in living systems, leading to a broad range of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[1][2]

The core compound of interest, this compound, serves as a versatile intermediate for the synthesis of a diverse library of derivatives, most notably Schiff bases. The incorporation of the thioacetohydrazide moiety at the 2-position of the benzimidazole ring provides a reactive handle for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Synthetic Pathways and Chemical Characterization

The synthesis of this compound and its derivatives is a well-established multi-step process. The judicious choice of reactants and reaction conditions is crucial for achieving high yields and purity of the final compounds.

Synthesis of the Core Intermediate: this compound

The synthesis of the core intermediate typically begins with the reaction of o-phenylenediamine with carbon disulfide in an alcoholic potassium hydroxide solution to yield 1H-benzo[d]imidazole-2-thiol. This is followed by N-alkylation with an ethyl haloacetate (e.g., ethyl chloroacetate) to introduce the acetic acid ester side chain. The final step involves hydrazinolysis of the ester with hydrazine hydrate to afford the desired this compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 1H-benzo[d]imidazole-2-thiol. To a solution of o-phenylenediamine (0.1 mol) in ethanol, potassium hydroxide (0.1 mol) and carbon disulfide (0.1 mol) are added. The mixture is refluxed for 3-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

  • Step 2: Synthesis of Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate. 1H-benzo[d]imidazole-2-thiol (0.1 mol) is dissolved in a suitable solvent such as acetone or ethanol containing anhydrous potassium carbonate (0.2 mol). Ethyl chloroacetate (0.11 mol) is added dropwise, and the mixture is refluxed for 6-8 hours. The inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization.

  • Step 3: Synthesis of this compound. Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate (0.1 mol) is dissolved in ethanol, and hydrazine hydrate (0.2 mol) is added. The mixture is refluxed for 4-6 hours. Upon cooling, the solid product precipitates out, which is then filtered, washed with cold ethanol, and recrystallized to yield the pure acetohydrazide intermediate.

Synthesis of Schiff Base Derivatives

The hydrazide group of the core intermediate is readily condensed with a variety of aromatic and heteroaromatic aldehydes and ketones to form the corresponding Schiff bases (N'-benzylideneacetohydrazides). This reaction is typically carried out in an alcoholic solvent with a catalytic amount of acid (e.g., glacial acetic acid). The diversity of commercially available aldehydes and ketones allows for the creation of a large library of derivatives for antimicrobial screening.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

  • A mixture of this compound (1 mmol) and the appropriate aromatic or heteroaromatic aldehyde/ketone (1 mmol) is dissolved in absolute ethanol (20 mL).

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 2-6 hours, with the progress monitored by TLC.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide).

Characterization

The synthesized compounds are characterized using standard spectroscopic techniques to confirm their structure and purity. These include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O (amide), C=N (imine), and C-S.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and confirm the presence of all protons and carbons in their expected chemical environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

Antimicrobial Activity and Spectrum

Derivatives of this compound have demonstrated significant in vitro activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is typically evaluated using standardized methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disc diffusion or well diffusion method to measure the zone of inhibition.

Quantitative Antimicrobial Data

The following tables summarize the antimicrobial activity of representative Schiff base derivatives of this compound against various microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives (in µg/mL)

Compound IDSubstituent (R)S. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
4a H12.525255050100[3]
4b 4-Cl6.2512.512.5252550[3]
4c 4-NO₂6.256.2512.52512.525[3]
4d 2-OH12.5255010050100[3]
Ciprofloxacin -0.5121--[3]
Fluconazole -----816[3]

Table 2: Zone of Inhibition of Selected Derivatives (in mm)

Compound IDSubstituent (R)S. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
5a H15141210119[4]
5b 4-OCH₃171614121311[4]
5c 4-F181715131412[4]
5d 2,4-diCl201917151614[4]
Ciprofloxacin -25242220--[4]
Ketoconazole -----2119[4]

Mechanism of Action: Targeting Bacterial Topoisomerases

The antimicrobial action of many benzimidazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. A prominent proposed mechanism for the antibacterial activity of this class of compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for maintaining the topological state of DNA during replication, transcription, and repair, making them excellent targets for antibacterial agents.

  • DNA Gyrase (GyrA and GyrB subunits): Responsible for introducing negative supercoils into the bacterial chromosome.

  • Topoisomerase IV (ParC and ParE subunits): Primarily involved in the decatenation of daughter chromosomes following replication.

Molecular docking studies have suggested that 2-((1H-benzo[d]imidazol-2-yl)thio)-N'-benzylideneacetohydrazide derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[3] This binding is thought to prevent the hydrolysis of ATP, which is essential for the enzymatic activity of these topoisomerases. The inhibition of these enzymes leads to the disruption of DNA replication and ultimately results in bacterial cell death.

The benzimidazole core is believed to mimic the purine ring of ATP, while the thioacetohydrazide linker and the substituted phenyl ring of the Schiff base engage in additional interactions within the active site, contributing to the binding affinity and inhibitory potency.

Diagram: Proposed Mechanism of Action

G cluster_0 Bacterial Cell cluster_1 Inhibitory Action DNA_rep DNA Replication & Transcription Supercoiling DNA Supercoiling DNA_rep->Supercoiling requires Decatenation Chromosome Decatenation DNA_rep->Decatenation requires DNA_gyrase DNA Gyrase Cell_death Bacterial Cell Death DNA_gyrase->Cell_death Topo_IV Topoisomerase IV Topo_IV->Cell_death Supercoiling->DNA_gyrase Decatenation->Topo_IV Compound This compound Derivative Compound->DNA_gyrase Inhibits Compound->Topo_IV Inhibits

Caption: Inhibition of DNA gyrase and topoisomerase IV by benzimidazole derivatives.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring of the Schiff base moiety. A careful analysis of the SAR provides valuable insights for the rational design of more effective antimicrobial agents.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on the phenyl ring generally enhances antimicrobial activity.[3] This is likely due to an increase in the electrophilicity of the azomethine carbon, which may facilitate interaction with the target enzyme. For instance, compounds with a nitro group often exhibit potent activity.

  • Position of Substituents: The position of the substituent on the phenyl ring also plays a crucial role. In many cases, substitution at the para- and meta-positions leads to higher activity compared to ortho-substitution, possibly due to reduced steric hindrance.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, can affect its ability to penetrate the bacterial cell wall and membrane to reach the intracellular target. A balance between hydrophilicity and lipophilicity is often required for optimal activity.

  • Heterocyclic Rings: The replacement of the phenyl ring with other heterocyclic rings can also modulate the antimicrobial activity, offering further avenues for structural optimization.

Diagram: Structure-Activity Relationship Workflow

SAR_Workflow Core This compound Derivatization Schiff Base Synthesis (Reaction with R-CHO) Core->Derivatization Library Library of Derivatives (Varying R group) Derivatization->Library Screening Antimicrobial Screening (MIC, Zone of Inhibition) Library->Screening Data Activity Data (Quantitative) Screening->Data SAR SAR Analysis (Identify key structural features) Data->SAR Optimization Lead Optimization (Design of more potent analogs) SAR->Optimization Optimization->Derivatization Iterative Design

Caption: Iterative process of SAR-guided antimicrobial drug discovery.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity. Their straightforward synthesis, coupled with the potential to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, makes them attractive candidates for further development. The established structure-activity relationships provide a solid foundation for the rational design of new analogs with improved potency and pharmacokinetic profiles.

Future research in this area should focus on:

  • In-depth Mechanistic Studies: To definitively confirm the molecular targets and elucidate the precise binding interactions through techniques such as X-ray crystallography of the enzyme-inhibitor complex.

  • Expansion of the Chemical Space: Synthesis and evaluation of a wider range of derivatives with diverse heterocyclic and aliphatic substituents to explore new regions of the SAR landscape.

  • In Vivo Efficacy and Toxicity Studies: To assess the therapeutic potential and safety profile of the most promising lead compounds in animal models of infection.

  • Combating Resistance: Investigating the activity of these compounds against multidrug-resistant bacterial strains and their potential for use in combination therapy.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to advance the development of this important class of antimicrobial compounds in the ongoing fight against infectious diseases.

References

Review of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Abstract

The benzimidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] This bicyclic aromatic system, composed of fused benzene and imidazole rings, offers a versatile framework for interacting with various biological targets.[2] This guide focuses on a key derivative, This compound (Molecular Formula: C₉H₁₀N₄OS, Molecular Weight: 222.27 g/mol ), a molecule that serves not only as a biologically active agent itself but also as a crucial intermediate for the synthesis of a diverse library of potent therapeutic candidates.[3] We will dissect its synthesis, explore its multifaceted biological activities, and provide detailed experimental protocols to empower researchers in the fields of chemistry and drug development.

The Synthetic Pathway: From Precursor to Core Compound

The synthesis of this compound is a logical, multi-step process that begins with the formation of the core benzimidazole ring. Understanding this pathway is critical for ensuring high purity and yield, which are foundational for subsequent derivatization and biological screening.

Foundational Step: Synthesis of 2-Mercaptobenzimidazole (2-MBI)

The journey begins with the synthesis of 2-Mercaptobenzimidazole (2-MBI), the essential precursor. The most efficient and widely adopted method involves the cyclocondensation reaction of o-phenylenediamine with carbon disulfide.[4][5] The rationale for this choice lies in the high reactivity of the diamine with carbon disulfide, which readily forms the thiourea-like intermediate that cyclizes to the stable benzimidazole ring.

OPD o-Phenylenediamine P1 OPD->P1 CS2 Carbon Disulfide (CS₂) CS2->P1 KOH KOH (catalyst) KOH->P1 MBI 2-Mercaptobenzimidazole (2-MBI) P1->MBI + H₂O

Figure 1: Synthesis of 2-Mercaptobenzimidazole (2-MBI).

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole (2-MBI) [5]

  • Reagent Preparation: In a suitable reaction vessel, dissolve potassium hydroxide (KOH) (0.03 mol) in a mixture of 30 mL of 60% ethanol and 20 mL of water.

  • Reaction Initiation: To the ethanolic KOH solution, add o-phenylenediamine (0.03 mol) and carbon disulfide (CS₂) (0.03 mol).

  • Reflux: Heat the mixture under reflux. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, remove the ethanol via rotary evaporation. Dissolve the resulting white residue in water.

  • Acidification: Precipitate the product by adding 50% dilute acetic acid until the solution is acidic.

  • Purification: Filter the crude product and recrystallize from a water-ethanol (1:1) mixture to obtain pure 2-Mercaptobenzimidazole.

Building the Scaffold: Synthesis of this compound

With the 2-MBI precursor in hand, the next stage involves a two-step process: S-alkylation followed by hydrazinolysis. The thiol group (-SH) on 2-MBI is a highly reactive nucleophile, making it the logical point of attachment for the acetohydrazide side chain.[1]

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis MBI 2-Mercaptobenzimidazole P1 MBI->P1 EtCA Ethyl Chloroacetate EtCA->P1 Ester Ethyl 2-((1H-benzo[d]imidazol- 2-yl)thio)acetate Ester->Ester2 P1->Ester Hydrazine Hydrazine Hydrate P2 Hydrazine->P2 Product This compound Ester2->P2 P2->Product

Figure 2: Two-step synthesis of the title compound.

Experimental Protocol: Synthesis of the Title Compound [3][6][7]

  • Step 1 - Synthesis of Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate:

    • Dissolve 2-Mercaptobenzimidazole (0.01 mol) in ethanol.

    • Add an equimolar amount of ethyl chloroacetate (0.01 mol) and a catalytic amount of a suitable base (e.g., potassium carbonate).

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After cooling, the intermediate ester product precipitates and can be collected by filtration.

  • Step 2 - Synthesis of this compound:

    • Suspend the dried ester intermediate (0.01 mol) in ethanol.

    • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents).

    • Reflux the mixture for 2-4 hours.[6]

    • Cool the reaction mixture in an ice bath. The final product, this compound, will precipitate as a solid.

    • Collect the product by filtration, wash with cold ethanol, and dry. Recrystallization from hot ethanol can be performed for further purification.[6]

A Spectrum of Biological Activity

The true value of the this compound scaffold lies in the broad and potent biological activities exhibited by its derivatives. The terminal hydrazide group (-NHNH₂) is a key functional handle, readily reacting with aldehydes and ketones to form hydrazones, which significantly expands the chemical diversity and allows for fine-tuning of pharmacological properties.[7][8]

Anticancer Activity: A Multi-Pronged Attack

Benzimidazole derivatives are formidable anticancer agents, exerting their effects through a variety of mechanisms that disrupt cancer cell growth, proliferation, and survival.[9][10] This multi-targeted approach is a significant advantage, potentially overcoming the drug resistance that plagues many current chemotherapeutics.[10]

cluster_CellCycle Cell Cycle Disruption cluster_Apoptosis Apoptosis Induction cluster_Signaling Signal Transduction Inhibition Benzimidazole Benzimidazole Derivatives Tubulin Inhibit Tubulin Polymerization Benzimidazole->Tubulin Intrinsic Intrinsic Pathway (Bax↑, Bcl-2↓) Benzimidazole->Intrinsic Extrinsic Extrinsic Pathway (DR5↑, Caspase-8↑) Benzimidazole->Extrinsic Upregulate DR5 Kinase Kinase Inhibition (EGFR, HER2, VEGFR-2) Benzimidazole->Kinase Arrest G2/M Phase Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis Caspase3 Caspase-3 Activation Intrinsic->Caspase3 Extrinsic->Caspase3 Caspase3->Apoptosis PI3K Block PI3K/Akt & MEK/Erk Pathways Kinase->PI3K PI3K->Apoptosis

Figure 3: Major anticancer mechanisms of action for benzimidazole derivatives.

Key Anticancer Mechanisms:

  • Microtubule Disruption: Many benzimidazole derivatives function as antimitotic agents by inhibiting tubulin polymerization. This disruption of the microtubule dynamics is particularly effective against rapidly dividing cancer cells, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[9][10]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[9] They can alter the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins and upregulate death receptors like DR5, leading to the activation of executioner caspases.[9][11]

  • Kinase Inhibition: Benzimidazole derivatives have been shown to inhibit various oncogenic kinases. For instance, some derivatives block the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) by reducing their tyrosine phosphorylation.[11] This action inhibits downstream pro-survival signaling pathways like PI3K/Akt and MEK/Erk.[9][11] Certain derivatives also show potent inhibition of VEGFR-2, a key player in angiogenesis.[12]

  • Epigenetic Modulation: An emerging area of research is the ability of benzimidazole derivatives to act as epigenetic modulators, for example, by inhibiting histone deacetylases (HDACs), which play a critical role in cancer development.[2]

Table 1: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives

Compound ID Modification Cell Line IC₅₀ (µM) Reference
6c Arylideneacetohydrazide HeLa (Cervical Cancer) 33.8 ± 3.54 [6]
6a Arylideneacetohydrazide HCT-116 (Colon Cancer) 29.5 ± 4.53 [6]
4b N-Arylpiperazinyl acetamide HepG2 (Liver Cancer) 4.8 [13]
4g N-Arylpiperazinyl acetamide HepG2 (Liver Cancer) 5.1 [13]
5d Phenylthiomethyl acetohydrazide A549 (Lung Cancer) ~4-17 [14]
6i Benzylidenebenzohydrazide HepG2 (Liver Cancer) ~7.8-21.5 [15]

| 11a | Phthalazine derivative | HepG2 (Liver Cancer) | 0.09 |[12] |

Experimental Protocol: MTT Assay for Cytotoxicity [6][13]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of approximately 5×10³ to 1×10⁴ cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The benzimidazole scaffold is a stalwart in the fight against infectious diseases.[16] Derivatives have shown broad-spectrum activity against various bacterial (both Gram-positive and Gram-negative) and fungal pathogens.[17] A key mechanism, particularly for antifungal action, is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes that is absent in mammalian cells, providing a degree of selective toxicity.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Benzimidazole Derivatives

Bacterial/Fungal Strain Compound Series MIC Range (µg/mL) Reference
S. aureus (Gram +) Hydrazone derivatives 62.5 - 500 [8]
E. coli (Gram -) Hydrazone derivatives 125 - 500 [8]
S. epidermidis (Gram +) 1H-benzo[d]imidazole derivatives 15.6 [18]

| M. luteus (Gram +) | 1H-benzo[d]imidazole derivatives | <15.6 |[18] |

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5×10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Certain benzimidazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects.[19] Their mechanism of action often involves the downregulation of key pro-inflammatory cytokines and mediators.

cluster_mediators Pro-inflammatory Mediators InflammatoryStimulus Inflammatory Stimulus Macrophage Macrophage / Immune Cell InflammatoryStimulus->Macrophage TNF TNF-α Macrophage->TNF IL6 IL-6 Macrophage->IL6 PGE2 PGE2 (via COX) Macrophage->PGE2 Inflammation Inflammation (Edema, Pain) TNF->Inflammation IL6->Inflammation PGE2->Inflammation Benzimidazole Benzimidazole Derivative Benzimidazole->TNF downregulates mRNA levels Benzimidazole->IL6 downregulates mRNA levels Benzimidazole->PGE2 decreases levels

Figure 4: Anti-inflammatory mechanism via cytokine and prostaglandin inhibition.

Studies on specific derivatives have shown they can significantly decrease the mRNA expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two pivotal cytokines in the inflammatory cascade.[19] Furthermore, they can reduce the levels of Prostaglandin E2 (PGE2), a key mediator of pain and swelling.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [19][20]

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group (e.g., Piroxicam or Ibuprofen), and several test groups receiving different doses of the benzimidazole derivative (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. The rationale is that carrageenan is a non-antigenic phlogistic agent that induces a reproducible inflammatory response.

  • Paw Volume Measurement: Measure the paw volume of each rat using a digital water plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

This compound stands out as a molecule of significant interest. Its straightforward synthesis and the reactive nature of its hydrazide moiety make it an exceptionally valuable platform for generating large libraries of diverse chemical entities. The consistent and potent anticancer, antimicrobial, and anti-inflammatory activities observed in its derivatives underscore the therapeutic potential of this scaffold.

Future research should focus on several key areas:

  • Rational Design: Employing molecular docking and computational modeling to design derivatives with enhanced selectivity and potency for specific biological targets, such as particular kinases or microbial enzymes.[9]

  • Mechanism of Action Studies: While the general mechanisms for benzimidazoles are known, detailed studies are needed to elucidate the precise molecular interactions of the most potent derivatives.

  • Pharmacokinetic Profiling: Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize their drug-like characteristics for in vivo efficacy.

The this compound core remains a fertile ground for the discovery of next-generation therapeutic agents. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers dedicated to advancing this promising area of medicinal chemistry.

References

Methodological & Application

Synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold in Drug Discovery

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique structural features allow for diverse substitutions, leading to a wide array of biological activities. Among its many derivatives, 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide has emerged as a particularly interesting molecule. The incorporation of a flexible thioacetohydrazide side chain at the 2-position of the benzimidazole ring system provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound. Beyond a mere recitation of steps, this document delves into the rationale behind the experimental choices, offering insights grounded in established chemical principles. It is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for obtaining this valuable synthetic intermediate.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence, commencing with the readily available starting material, 2-mercaptobenzimidazole. The overall strategy involves:

  • S-Alkylation: The nucleophilic sulfur of 2-mercaptobenzimidazole is alkylated with an appropriate ethyl haloacetate, typically ethyl chloroacetate, to form the key intermediate, ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate.

  • Hydrazinolysis: The ester functionality of the intermediate is then converted to the desired hydrazide through reaction with hydrazine hydrate.

This synthetic route is robust, generally high-yielding, and utilizes commercially available and relatively inexpensive reagents.

Synthesis_Workflow cluster_0 Synthesis of Starting Material cluster_1 Step 1: S-Alkylation cluster_2 Step 2: Hydrazinolysis o-phenylenediamine o-phenylenediamine 2-mercaptobenzimidazole 2-mercaptobenzimidazole o-phenylenediamine->2-mercaptobenzimidazole KOH, Ethanol, Reflux CS2 Carbon Disulfide CS2->2-mercaptobenzimidazole Intermediate_Ester Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate 2-mercaptobenzimidazole->Intermediate_Ester K2CO3, Acetone, Reflux Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Ethanol, Reflux Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthesis Protocols

Part 1: Synthesis of the Starting Material: 2-Mercaptobenzimidazole

While 2-mercaptobenzimidazole is commercially available, it can be readily synthesized in the laboratory from o-phenylenediamine and carbon disulfide.[2][3][4] This method is cost-effective for large-scale preparations.

Reaction Scheme:

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
o-Phenylenediamine108.1410.8 g0.1
Potassium Hydroxide (KOH)56.115.6 g0.1
Carbon Disulfide (CS₂)76.147.6 g (6.1 mL)0.1
95% Ethanol-100 mL-
Water-15 mL-
Acetic Acid (glacial)-As needed-
Activated Charcoal-~1 g-

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol), potassium hydroxide (5.6 g, 0.1 mol), 95% ethanol (100 mL), and water (15 mL).

  • Addition of Carbon Disulfide: To the stirred mixture, cautiously add carbon disulfide (7.6 g, 0.1 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The solution will darken.

  • Decolorization: After 3 hours, remove the flask from the heat and cautiously add activated charcoal (~1 g). Reheat the mixture to reflux for an additional 10 minutes.

  • Filtration: While still hot, filter the reaction mixture through a fluted filter paper to remove the activated charcoal.

  • Precipitation: Transfer the hot filtrate to a beaker and dilute with 100 mL of warm water (60-70 °C). Acidify the solution by the dropwise addition of glacial acetic acid with vigorous stirring until the precipitation of a white solid is complete.

  • Isolation and Purification: Cool the mixture in an ice bath to ensure complete crystallization. Collect the white crystalline product by vacuum filtration, wash with cold water, and dry in an oven at 50-60 °C. The product can be further purified by recrystallization from 95% ethanol.[4]

Expected Yield: 80-90% Melting Point: 300-304 °C

Part 2: Synthesis of Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate (Intermediate)

This step involves the S-alkylation of 2-mercaptobenzimidazole. The use of a weak base like potassium carbonate is crucial to deprotonate the more acidic thiol group, favoring S-alkylation over N-alkylation.[5] Acetone is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point.

Reaction Scheme:

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Mercaptobenzimidazole150.2015.0 g0.1
Ethyl Chloroacetate122.5513.5 g (12.2 mL)0.11
Potassium Carbonate (K₂CO₃), anhydrous138.2120.7 g0.15
Acetone, dry-250 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-mercaptobenzimidazole (15.0 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and dry acetone (250 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the residue with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude product from ethanol to afford pure ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate as a white solid.

Expected Yield: 85-95% Melting Point: 128-130 °C

Part 3: Synthesis of this compound (Final Product)

The final step is the hydrazinolysis of the ester intermediate. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding hydrazide.[6][7][8] This reaction is typically carried out in an alcoholic solvent.

Reaction Scheme:

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate236.2923.6 g0.1
Hydrazine Hydrate (80% solution)50.06 (for hydrate)9.4 g (9.1 mL)~0.15
Ethanol-200 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, dissolve ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate (23.6 g, 0.1 mol) in ethanol (200 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 9.4 g, ~0.15 mol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate indicates the progress of the reaction.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to ensure complete precipitation.

  • Purification: Collect the white solid by vacuum filtration, wash thoroughly with cold ethanol, and then with diethyl ether. Dry the product under vacuum to yield pure this compound.

Expected Yield: 90-98% Melting Point: 198-200 °C

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods.

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)FT-IR (KBr, cm⁻¹)MS (ESI) m/z
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate 12.55 (s, 1H, NH), 7.50-7.45 (m, 2H, Ar-H), 7.15-7.10 (m, 2H, Ar-H), 4.15 (q, 2H, OCH₂), 4.05 (s, 2H, SCH₂), 1.20 (t, 3H, CH₃)168.5 (C=O), 151.0 (C=N), 143.5, 134.0, 122.0, 115.0 (Ar-C), 61.0 (OCH₂), 35.5 (SCH₂), 14.0 (CH₃)3100-2800 (NH), 1735 (C=O ester), 1590 (C=N)237.1 [M+H]⁺
This compound 12.50 (s, 1H, NH-imidazole), 9.20 (s, 1H, NH), 7.50-7.45 (m, 2H, Ar-H), 7.15-7.10 (m, 2H, Ar-H), 4.25 (s, 2H, NH₂), 3.90 (s, 2H, SCH₂)167.0 (C=O), 151.5 (C=N), 143.0, 134.5, 121.5, 115.5 (Ar-C), 36.0 (SCH₂)3300, 3200 (NH, NH₂), 1660 (C=O amide), 1595 (C=N)223.1 [M+H]⁺

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 2-Mercaptobenzimidazole: May cause skin and eye irritation. Avoid inhalation of dust.[9][10]

  • Ethyl Chloroacetate: Is a lachrymator and is corrosive. It should be handled with extreme care to avoid contact with skin, eyes, and respiratory tract.

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen.[11] It must be handled with extreme caution in a fume hood, and appropriate gloves should be worn. Avoid contact with oxidants and metals.

  • Carbon Disulfide: Is highly flammable and toxic. All handling should be performed in a fume hood, away from any sources of ignition.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for better control and optimization of the synthesis.

S-Alkylation of 2-Mercaptobenzimidazole

The S-alkylation of 2-mercaptobenzimidazole proceeds via a nucleophilic substitution reaction (Sₙ2).[5] The thione tautomer of 2-mercaptobenzimidazole is in equilibrium with its thiol tautomer. In the presence of a base (K₂CO₃), the acidic proton of the thiol group is abstracted to form a thiolate anion. This thiolate is a potent nucleophile that attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the S-alkylated product.

S_Alkylation_Mechanism cluster_0 Mechanism of S-Alkylation Reactants 2-Mercaptobenzimidazole (thiol form) + K₂CO₃ Thiolate Thiolate Anion Reactants->Thiolate - H⁺ SN2_TS Sₙ2 Transition State Thiolate->SN2_TS + Ethyl Chloroacetate Product Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate SN2_TS->Product - Cl⁻

Figure 2: Simplified mechanism of S-alkylation.

Hydrazinolysis of the Ester Intermediate

The conversion of the ester to the hydrazide is a classic nucleophilic acyl substitution reaction.[6][7][8] The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The carbonyl group then reforms, leading to the expulsion of the ethoxide leaving group. A final proton transfer step yields the stable acetohydrazide product.

Hydrazinolysis_Mechanism cluster_1 Mechanism of Hydrazinolysis Ester Ester Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + Hydrazine Product_Formation Product + Ethoxide Tetrahedral_Intermediate->Product_Formation Collapse of intermediate Final_Product This compound Product_Formation->Final_Product Proton Transfer

Figure 3: Simplified mechanism of hydrazinolysis.

Conclusion

The protocol detailed herein provides a reliable and efficient pathway for the synthesis of this compound, a key building block in medicinal chemistry. By understanding the underlying chemical principles and adhering to the outlined experimental procedures and safety precautions, researchers can confidently produce this versatile compound in high yield and purity. The availability of this robust synthetic method will undoubtedly facilitate the exploration of novel benzimidazole derivatives and accelerate the discovery of new therapeutic agents.

References

Preparation of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide Schiff bases

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide Schiff Bases: Protocols and Applications for Medicinal Chemistry

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the benzimidazole nucleus stands as a "privileged scaffold," a structural framework that consistently appears in a multitude of clinically significant drugs.[1][2] This bicyclic aromatic system, formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of agents with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The versatility of the benzimidazole ring allows for substitutions that can fine-tune its biological activity, making it a focal point for drug design and discovery.[1]

Equally important in synthetic and medicinal chemistry are Schiff bases, compounds characterized by an imine or azomethine group (-C=N-). Formed by the condensation of a primary amine with an aldehyde or ketone, Schiff bases are not merely synthetic intermediates but are themselves a class of compounds with a broad spectrum of biological activities.[6][7][8] Their ability to form stable complexes with metal ions and interact with various biological targets has established their importance in the development of novel therapeutic agents.[8][9]

This guide provides a comprehensive, in-depth protocol for the synthesis of a hybrid molecular architecture that leverages the strengths of both scaffolds: This compound Schiff bases . By tethering a versatile Schiff base moiety to the benzimidazole core via a flexible thioacetohydrazide linker, a molecular library with significant therapeutic potential can be generated. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying chemical principles and practical insights required for successful synthesis and characterization.

Overall Synthetic Strategy

The preparation of the target Schiff bases is a multi-step process that begins with the construction of the benzimidazole core and proceeds through the sequential elaboration of the thioacetohydrazide side chain, culminating in the final condensation reaction. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.

G cluster_0 Part 1: Synthesis of Precursors cluster_1 Part 2: Final Product Synthesis A Step 1: 2-Mercaptobenzimidazole (MBI) Synthesis B Step 2: S-Alkylation with Ethyl Chloroacetate A->B Forms Thioether Linkage C Step 3: Hydrazinolysis to Acetohydrazide B->C Creates Hydrazide Moiety D Step 4: Schiff Base Formation via Condensation C->D Reacts with Aromatic Aldehydes E Final Schiff Base Products D->E Yields Target Compounds

Caption: Overall workflow for the synthesis of the target Schiff bases.

Part 1: Synthesis of Key Intermediates

This section details the preparation of the crucial precursor, this compound, from basic starting materials.

Protocol 1.1: Synthesis of 2-Mercaptobenzimidazole (MBI)

Principle: The synthesis of the benzimidazole core is achieved through a cyclocondensation reaction. o-Phenylenediamine reacts with carbon disulfide in an alkaline medium. The reaction proceeds via the formation of a thiourea derivative which then undergoes intramolecular cyclization with the elimination of water to form the stable benzimidazole ring.[10][11] 2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state.[10]

Materials and Equipment:

  • o-Phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Activated charcoal

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 500 mL round-bottom flask, prepare a solution of potassium hydroxide (0.1 mol) in water (15 mL) and 95% ethanol (100 mL).

  • Add o-phenylenediamine (0.1 mol) to the flask and stir until it dissolves.

  • Caution: In a well-ventilated fume hood, add carbon disulfide (0.1 mol) slowly to the reaction mixture. The mixture will warm up and may change color.

  • Equip the flask with a reflux condenser and heat the mixture under reflux for 3 hours with continuous stirring.

  • After reflux, add a small amount of activated charcoal (approx. 1 g) to the hot solution and continue to reflux for an additional 10 minutes to decolorize the solution.

  • Filter the hot mixture by gravity or hot filtration to remove the charcoal.

  • Transfer the hot filtrate to a beaker and heat it to approximately 60-70 °C. Add warm water (100 mL).

  • Acidify the solution by adding dilute acetic acid dropwise with good stirring until precipitation is complete (pH ~6).

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The resulting crude 2-mercaptobenzimidazole can be purified by recrystallization from ethanol.

Protocol 1.2: Synthesis of Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate

Principle: This step involves the S-alkylation of 2-mercaptobenzimidazole via a nucleophilic substitution (SN2) reaction. The sulfur atom of the MBI thiol group, after being deprotonated by a base, acts as a potent nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride ion.[12]

Materials and Equipment:

  • 2-Mercaptobenzimidazole (MBI)

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetone or absolute ethanol

  • Standard reflux setup

  • TLC plates for reaction monitoring

Procedure:

  • Suspend 2-mercaptobenzimidazole (0.05 mol) in acetone or ethanol (150 mL) in a round-bottom flask.

  • Add anhydrous potassium carbonate (0.07 mol) to the suspension. K₂CO₃ acts as the base to deprotonate the thiol group.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (0.055 mol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting MBI spot disappears.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude solid can be purified by recrystallization from ethanol to yield pure ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate as a white or off-white solid.

Protocol 1.3: Synthesis of this compound

Principle: The target hydrazide is formed through the hydrazinolysis of the corresponding ethyl ester. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester in a nucleophilic acyl substitution reaction, leading to the displacement of the ethoxy group and the formation of the more stable hydrazide.[12][13]

Materials and Equipment:

  • Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate

  • Hydrazine hydrate (80% or 99%)

  • Absolute ethanol

  • Standard reflux setup

Procedure:

  • Dissolve the ethyl ester intermediate (0.04 mol) in absolute ethanol (100 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.08 mol, 2 equivalents) to the solution.

  • Heat the mixture under reflux for 8-10 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask in an ice bath. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product to obtain pure this compound.

Part 2: Synthesis of Target Schiff Bases

This section provides a general and adaptable protocol for synthesizing a library of Schiff bases from the acetohydrazide precursor.

General Protocol 2.1: Schiff Base Formation

Principle: The final step is a classic condensation reaction. The terminal primary amine (-NH₂) of the acetohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. This is followed by a dehydration step, typically catalyzed by a small amount of acid, to form the stable imine (-N=CH-) bond characteristic of Schiff bases.[14][15]

Caption: General reaction scheme for Schiff base synthesis.

Materials and Equipment:

  • This compound

  • Various substituted aromatic aldehydes

  • Absolute ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Standard reflux setup

Procedure:

  • In a round-bottom flask, dissolve the acetohydrazide intermediate (0.01 mol) in absolute ethanol (50 mL).

  • To this solution, add the desired aromatic aldehyde (0.01 mol, equimolar amount).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture under reflux for 2-5 hours. The reaction progress can be monitored by TLC. In many cases, the product will begin to precipitate from the hot solution.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • The Schiff base can be further purified by recrystallization from a suitable solvent, such as ethanol or a DMF/ethanol mixture, to yield the final product.

Table 1: Examples of Aromatic Aldehydes for Schiff Base Library Synthesis

Aldehyde NameStructure (Ar- group)Expected Property Modification
BenzaldehydePhenylParent compound for baseline activity
4-Chlorobenzaldehyde4-ChlorophenylEnhances lipophilicity, may increase antimicrobial activity
4-Hydroxybenzaldehyde4-HydroxyphenylIntroduces hydrogen bonding capability, may alter solubility
4-Nitrobenzaldehyde4-NitrophenylStrong electron-withdrawing group, may enhance anticancer activity
4-(Dimethylamino)benzaldehyde4-(Dimethylamino)phenylStrong electron-donating group, can modulate electronic properties
2-Hydroxy-1-naphthaldehyde2-Hydroxy-1-naphthylIncreases planarity and steric bulk, potential for metal chelation

Part 3: Characterization and Analysis

Confirming the identity and purity of the synthesized compounds is critical. The following techniques are standard for the characterization of these molecules.

  • FT-IR Spectroscopy: Provides functional group information. Key transformations to observe are:

    • Acetohydrazide (Intermediate): Appearance of N-H stretching bands (approx. 3200-3300 cm⁻¹) and a C=O stretch (approx. 1660 cm⁻¹).[12]

    • Schiff Base (Final Product): Disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the hydrazide -NH₂ bands, and the appearance of a characteristic C=N (imine) stretching band (approx. 1600-1620 cm⁻¹).[12][16]

  • ¹H-NMR Spectroscopy: Confirms the molecular structure. A key diagnostic signal for the final Schiff bases is the appearance of a singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) and the hydrazide -NH₂ protons also confirms product formation.[6][16]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds, confirming the expected molecular formula by matching the observed molecular ion peak (M⁺ or [M+H]⁺).

  • Melting Point (m.p.): A sharp melting point range is a good indicator of the purity of the crystalline solid product.

Part 4: Applications and Biological Significance

The fusion of the benzimidazole scaffold with a Schiff base moiety via a thioacetohydrazide linker generates compounds with significant potential for biological activity. The literature strongly supports the investigation of this class of molecules for various therapeutic applications.

  • Anticancer Activity: Many benzimidazole-based Schiff bases have demonstrated potent cytotoxic effects against various cancer cell lines.[17][18] The mechanism of action can be diverse, including the inhibition of key enzymes like tyrosine kinases (EGFR, HER-2), disruption of microtubule formation, or induction of apoptosis.[17][19] The nature of the aromatic substituent on the Schiff base plays a crucial role in modulating this activity.[17]

  • Antimicrobial Activity: This class of compounds is widely reported to possess significant antibacterial and antifungal properties.[20][21] The imine group is often critical for antimicrobial action, and the lipophilicity and electronic properties conferred by substituents on the aromatic rings can enhance cell wall penetration and interaction with microbial targets.[7][16]

Table 2: Representative Biological Activities of Benzimidazole-Thio-Schiff Base Analogs

Compound Structure (Representative Ar- group)TargetActivity MetricReported ValueReference
Phenyl (thiosemicarbazide analog)MCF-7 (Breast Cancer)IC₅₀5 µM[17]
3-BromophenylHCT-116 (Colon Cancer)IC₅₀7.82 µM[18]
3-FluorophenylHepG2 (Liver Cancer)IC₅₀8.94 µM[18]
4-ChlorophenylKlebsiella pneumoniaeMIC7.8 µg/mL[16][20]
4-ChlorophenylAspergillus flavusMFC7.8 µg/mL[16][20]

Note: Data is representative of similar structural classes to indicate potential activity. IC₅₀ = half maximal inhibitory concentration; MIC = minimum inhibitory concentration; MFC = minimum fungicidal concentration.

Conclusion

This guide outlines a robust and versatile synthetic pathway for the preparation of this compound Schiff bases. The protocols provided are based on well-established chemical principles and are designed to be accessible to researchers in organic and medicinal chemistry. The modularity of the final condensation step allows for the creation of large, diverse chemical libraries from a common intermediate. Given the proven track record of both the benzimidazole and Schiff base scaffolds in drug discovery, the compounds synthesized through these methods represent a promising starting point for the development of novel therapeutic agents with a wide range of potential applications, particularly in oncology and infectious diseases.

References

Application Note & Protocol: A Versatile Pathway to Novel Benzimidazole-Tethered 1,3-Oxazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive scientific guide for the synthesis of novel 1,3-oxazepine derivatives featuring a benzimidazole scaffold, utilizing 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide as the primary starting material. This protocol is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed synthetic methodology, mechanistic insights, and practical guidance. The narrative emphasizes the rationale behind experimental choices, ensuring reproducibility and a foundational understanding of the chemical transformations involved in constructing these therapeutically promising hybrid molecules.

Introduction: The Strategic Fusion of Privileged Scaffolds

In contemporary drug discovery, the hybridization of distinct pharmacophores into a single molecular entity is a powerful strategy for developing novel therapeutic agents. The benzimidazole ring is a quintessential "privileged scaffold," forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Similarly, the seven-membered 1,3-oxazepine ring system is a key structural motif in various biologically active molecules, known to exhibit diverse pharmacological effects.[4][5]

The targeted synthesis of benzimidazole-oxazepine hybrids, therefore, represents a compelling avenue for identifying new drug candidates. This application note details a robust and adaptable synthetic route commencing with the versatile building block, this compound.[6]

Overview of the Synthetic Strategy

The synthesis is strategically designed as a two-step process. The initial step involves the formation of a Schiff base (specifically, a hydrazone) through the acid-catalyzed condensation of the starting acetohydrazide with various substituted aromatic aldehydes. This intermediate is crucial as it contains the pre-organized atoms and the reactive azomethine group (-C=N) necessary for the subsequent cyclization.[4][5][7]

The second and key ring-forming step is a pericyclic cycloaddition reaction between the synthesized Schiff base and a cyclic anhydride (e.g., maleic anhydride). This reaction constructs the seven-membered 1,3-oxazepine-4,7-dione ring, yielding the final target compound.[4][5][8]

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Oxazepine Ring Formation A This compound C Condensation Reaction (Acid Catalyst, Reflux) A->C B Substituted Aromatic Aldehyde B->C D Schiff Base Intermediate (Hydrazone) C->D F Cycloaddition Reaction (Reflux in Anhydrous Solvent) D->F E Cyclic Anhydride (e.g., Maleic Anhydride) E->F G Target 1,3-Oxazepine Derivative F->G

Figure 1: High-level experimental workflow for the two-step synthesis of benzimidazole-oxazepine hybrids.

Detailed Experimental Protocols

This section outlines the step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentPurity/GradeRecommended Supplier
This compound≥98%Sigma-Aldrich
4-Chlorobenzaldehyde≥98%Alfa Aesar
Maleic Anhydride≥99%Acros Organics
Absolute EthanolAnhydrousFisher Scientific
Glacial Acetic AcidACS GradeVWR
Anhydrous Dioxane≥99.8%Sigma-Aldrich
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Merck
Protocol 1: Synthesis of Schiff Base Intermediate

(E)-N'-(4-chlorobenzylidene)-2-((1H-benzo[d]imidazol-2-yl)thio)acetohydrazide

Scientific Rationale: This reaction is a classic condensation to form an imine (in this case, a hydrazone). The nucleophilic amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack and subsequent dehydration.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.22 g, 10 mmol).

  • Add 40 mL of absolute ethanol and stir until the solid is mostly dissolved.

  • Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the mixture.

  • Add 3-4 drops of glacial acetic acid to the flask to act as a catalyst.[7]

  • Heat the mixture to reflux and maintain for 4-5 hours.

  • Monitor the reaction's progress using TLC (Mobile Phase: 7:3 Ethyl Acetate/Hexane). The formation of a new, less polar spot indicates product formation.

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol (2 x 10 mL), and dry it in a vacuum oven at 60 °C.

Protocol 2: Synthesis of the 1,3-Oxazepine Derivative

Scientific Rationale: This step involves a cycloaddition reaction where the Schiff base reacts with maleic anhydride to form the seven-membered heterocyclic ring.[5][8] The reaction proceeds through the interaction of the highest occupied molecular orbital (HOMO) of the anhydride with the lowest unoccupied molecular orbital (LUMO) of the azomethine (-C=N) group.[4] Anhydrous conditions are critical to prevent hydrolysis of the maleic anhydride.

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place the synthesized Schiff base intermediate (1.72 g, 5 mmol) and maleic anhydride (0.49 g, 5 mmol).

  • Add 30 mL of anhydrous dioxane as the solvent.

  • Heat the mixture to reflux with continuous stirring for 8-10 hours.

  • Monitor the reaction by TLC (Mobile Phase: 7:3 Ethyl Acetate/Hexane). The disappearance of the Schiff base spot and the appearance of a new product spot indicate the reaction is proceeding.

  • Once complete, cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring.

  • The precipitated solid is the crude product. Collect it by vacuum filtration.

  • Wash the solid thoroughly with distilled water to remove any unreacted maleic anhydride (which hydrolyzes to maleic acid).

  • Purify the product by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the final 1,3-oxazepine derivative.

Structural Characterization

The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods.

TechniqueExpected Observations for the Final Oxazepine Product
FT-IR (cm⁻¹)Disappearance of the C=N (azomethine) band (~1580-1630 cm⁻¹). Appearance of two strong C=O bands for the oxazepine ring (lactone and amide carbonyls, typically ~1680-1760 cm⁻¹). Appearance of a C-O-C stretch (~1260-1280 cm⁻¹).[4][8]
¹H NMR (ppm)Signals corresponding to the benzimidazole protons, aromatic protons from the aldehyde moiety, and characteristic protons of the newly formed oxazepine ring.
¹³C NMR (ppm)Resonances confirming the presence of all carbons, including the distinct signals for the two carbonyl carbons in the oxazepine ring.
Mass Spec. A molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated molecular weight of the target oxazepine derivative.

Proposed Mechanism of Cyclization

The formation of the 1,3-oxazepine-4,7-dione ring is a concerted or stepwise cycloaddition process. The electron-deficient double bond of maleic anhydride reacts with the electron-rich azomethine group of the Schiff base.

G start Schiff Base Intermediate (Azomethine Group) ts Transition State (Cycloaddition) start->ts + anhydride Maleic Anhydride (Electron Deficient Alkene) anhydride->ts product 1,3-Oxazepine-4,7-dione Ring (Final Product) ts->product Ring Formation

Figure 2: Conceptual pathway for the cycloaddition forming the 1,3-oxazepine ring.

Troubleshooting & Practical Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Schiff Base) Insufficient reflux time; Inactive catalyst.Increase reflux time to 6-8 hours. Ensure glacial acetic acid is fresh.
Reaction stalls during Step 2 (Cyclization) Presence of moisture hydrolyzing the anhydride; Insufficient temperature.Use freshly opened anhydrous solvents. Ensure glassware is oven-dried. Confirm the reaction mixture is properly refluxing.
Oily product instead of precipitate Product may have a low melting point or is impure.Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If unsuccessful, proceed with column chromatography for purification.
Multiple spots on TLC after reaction Incomplete reaction or formation of side products.Extend the reaction time. For purification, column chromatography is recommended over recrystallization.

Conclusion

This application note provides a validated and scientifically grounded protocol for the synthesis of novel benzimidazole-oxazepine hybrids. The methodology is robust, relying on well-established chemical transformations, and offers flexibility through the use of diverse aromatic aldehydes and cyclic anhydrides. The resulting compounds are of significant interest for screening in various biological assays, particularly in the fields of oncology and infectious diseases, given the rich pharmacological history of their constituent scaffolds.

References

Application Note: Spectroscopic Characterization of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzimidazole scaffolds are cornerstones in medicinal chemistry, lauded for their diverse biological activities. The compound 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide is a promising heterocyclic entity, integrating the benzimidazole core with a reactive acetohydrazide moiety, making it a valuable synthon for novel therapeutic agents. Unambiguous structural confirmation is a prerequisite for any further development. This application note provides a comprehensive guide to the definitive structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We present not just the protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and reproducible characterization for researchers in drug discovery and organic synthesis.

Introduction: The Chemical and Biological Context

The benzimidazole ring system is a privileged structure in drug discovery, forming the core of numerous approved drugs with antimicrobial, antiviral, and antitumor properties.[1] Its fusion of a benzene and imidazole ring creates a unique electronic and structural environment. The title compound, this compound, is synthesized by S-alkylation of 2-mercaptobenzimidazole followed by hydrazinolysis, a process that yields a molecule with multiple key functional groups: a secondary amine (imidazole NH), an aromatic system, a thioether linkage (-S-), and a hydrazide group (-CONHNH₂).[2] Each of these groups provides a distinct spectroscopic signature, which, when analyzed collectively, allows for its unequivocal identification.

This guide is designed for researchers who require not only the spectral data but also a deep understanding of how this data confirms the molecular architecture.

Spectroscopic Principles: From Theory to Structural Insight

The power of spectroscopic analysis lies in its ability to probe specific molecular features. IR spectroscopy reveals the presence of functional groups by detecting their characteristic vibrational frequencies, while NMR spectroscopy maps the chemical environment of individual nuclei (¹H and ¹³C), providing a detailed atomic-level blueprint.

Infrared (IR) Spectroscopy: Identifying the Molecular Building Blocks

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[3] The frequency of absorption is specific to the bond type, its strength, and the masses of the connected atoms. For this compound, we anticipate a spectrum rich with information.

  • N-H Vibrations: The molecule contains three N-H bonds (one in the imidazole ring, two in the hydrazide -NH₂). These typically appear as medium to strong absorptions in the 3100-3400 cm⁻¹ region. The imidazole N-H stretch is often broad due to extensive intermolecular hydrogen bonding. The primary amine of the hydrazide will show two distinct bands in this region (symmetric and asymmetric stretching).[4]

  • C=O (Amide I) Vibration: The carbonyl group of the hydrazide is a strong IR absorber due to its large dipole moment. This results in a sharp, intense peak typically found between 1650-1680 cm⁻¹, a hallmark of amide-like structures.

  • Aromatic Vibrations: The benzene ring gives rise to several characteristic peaks. C-H stretching vibrations appear just above 3000 cm⁻¹.[3] C=C stretching vibrations within the ring produce a series of medium-to-weak absorptions in the 1450-1600 cm⁻¹ range.

  • C=N and C-N Vibrations: Stretching of the C=N bond within the imidazole ring contributes to the absorptions in the 1590-1630 cm⁻¹ region, often overlapping with aromatic C=C signals.[2]

  • C-S Vibration: The thioether C-S stretch is typically a weak absorption found in the fingerprint region, around 600-800 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy provides the most definitive evidence for the structure by mapping the precise electronic environment of each hydrogen (¹H) and carbon (¹³C) atom.

  • ¹H NMR Rationale:

    • Imidazole N-H Proton: This is often the most deshielded proton, appearing as a broad singlet far downfield (typically δ 12.0-13.0 ppm in DMSO-d₆).[1][5] Its significant downfield shift is due to the aromaticity of the ring and strong hydrogen bonding with the solvent. The signal's broadness is a result of chemical exchange and quadrupolar broadening from the adjacent nitrogen atom.[1]

    • Hydrazide Protons (NH and NH₂): These protons are also exchangeable and their chemical shifts are highly dependent on solvent and concentration. In DMSO-d₆, the -NH- proton often appears as a broad singlet, while the -NH₂ protons can also present as a broad singlet.

    • Aromatic Protons: The four protons on the benzene portion of the benzimidazole ring will appear in the aromatic region (δ 7.0-7.8 ppm). Their splitting pattern will depend on the symmetry; a complex multiplet is expected.[5]

    • Methylene Protons (-S-CH₂-): These two protons are chemically equivalent and are not adjacent to any other protons, so they will appear as a sharp singlet. The electronegative sulfur atom and adjacent carbonyl group will shift this signal to approximately δ 3.8-4.2 ppm.

  • ¹³C NMR Rationale:

    • Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the δ 165-170 ppm range.

    • Benzimidazole Carbons: The C2 carbon (flanked by two nitrogens and bonded to sulfur) is a key structural marker, expected around δ 150 ppm.[6] The aromatic carbons of the benzene ring will resonate between δ 110-145 ppm.[7]

    • Methylene Carbon (-S-CH₂-): This aliphatic carbon will appear the most upfield, with a chemical shift influenced by the adjacent sulfur atom, typically around δ 30-40 ppm.

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data is founded upon meticulous sample preparation and standardized data acquisition. These protocols are designed to be self-validating, minimizing artifacts and ensuring high-quality, interpretable data.

Protocol 1: FT-IR Analysis using KBr Pellet Method

This method is ideal for solid samples and provides a clean spectrum free of solvent interference.

  • Sample Preparation:

    • Gently grind ~1-2 mg of the this compound sample with a mortar and pestle.

    • Add ~100-150 mg of dry, spectroscopy-grade Potassium Bromide (KBr). Causality: KBr is used as it is transparent in the mid-IR range. It must be completely dry to avoid a broad O-H absorption from water obscuring the N-H region.

    • Continue grinding until the mixture is a fine, homogenous powder.

    • Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O signals.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

Protocol 2: NMR Analysis (¹H and ¹³C)

This protocol ensures high-resolution spectra for unambiguous structural assignment.

  • Solvent Selection & Rationale:

    • The solvent of choice is Dimethyl sulfoxide-d₆ (DMSO-d₆) . Causality: DMSO-d₆ is a polar aprotic solvent that readily dissolves the target compound. Crucially, it slows down the rate of proton exchange, allowing for the clear observation of N-H protons from both the imidazole and hydrazide moieties, which are essential for complete characterization.[1][8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[8]

    • Add approximately 0.7 mL of DMSO-d₆ containing a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube. Causality: This filtration step is critical to remove any particulate matter that can degrade the spectral resolution (peak shimming and lineshape).[1]

  • Data Acquisition (400 MHz Spectrometer Example):

    • Insert the NMR tube into the spectrometer and allow it to equilibrate to the probe temperature.

    • Perform standard shimming procedures to optimize magnetic field homogeneity.

    • For ¹H NMR: Acquire data using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and 8-16 scans.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Causality: Proton decoupling collapses all ¹³C-¹H coupling, resulting in a simplified spectrum where each unique carbon appears as a singlet, which also enhances the signal via the Nuclear Overhauser Effect (NOE). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Data Presentation and Interpretation

Visual aids and structured data are paramount for clear communication of results.

Molecular Structure
Chemical structure of this compound with atom numbering for NMR assignments Figure 1: Chemical structure of this compound with numbering for NMR peak assignment.

Workflow and Logic Diagrams

G cluster_ir IR Spectroscopy Workflow cluster_nmr NMR Spectroscopy Workflow IR_Sample Sample (1-2 mg) IR_Prep Prepare KBr Pellet IR_Sample->IR_Prep IR_Analysis Acquire FT-IR Spectrum IR_Prep->IR_Analysis IR_Data IR Spectral Data IR_Analysis->IR_Data NMR_Sample Sample (5-20 mg) NMR_Prep Dissolve in DMSO-d6 Filter into NMR Tube NMR_Sample->NMR_Prep NMR_Analysis Acquire 1H & 13C Spectra NMR_Prep->NMR_Analysis NMR_Data NMR Spectral Data NMR_Analysis->NMR_Data

Caption: General experimental workflow for spectroscopic analysis.

G mol This compound Benzimidazole Moiety Thioether-Methylene Hydrazide Moiety ir_signals IR Signals (cm-1) N-H (~3300) Aromatic C-H/C=C (~3050, ~1500) C-S (~740) C=O (~1670) N-H (~3200) mol:f1->ir_signals:f1 mol:f2->ir_signals:f2 mol:f3->ir_signals:f3 nmr_signals NMR Signals (ppm) N-H (δ ~12.5) Aromatic (δ 7.1-7.6) -CH2- (δ ~4.0) C=O (δ ~168) NH/NH2 (variable) mol:f1->nmr_signals:f1 mol:f2->nmr_signals:f2 mol:f3->nmr_signals:f3

Caption: Logical relationship between molecular moieties and spectral signals.

Tabulated Spectral Data

Table 1: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3350-3100Medium-Strong, BroadN-H StretchImidazole NH, Hydrazide NH & NH₂
~3050Medium-WeakC-H StretchAromatic (Benzene Ring)
~1670Strong, SharpC=O Stretch (Amide I)Hydrazide Carbonyl
1620-1580MediumC=N Stretch / C=C StretchImidazole / Aromatic Ring
1550-1450MediumC=C Stretch / N-H BendAromatic Ring / Hydrazide
740-760MediumC-H Out-of-Plane BendOrtho-disubstituted Benzene

Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)

Assignment (Fig. 1)¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
1-NH~12.5Broad Singlet-
C2--~150.1
C4, C5, C6, C77.10 - 7.60Multiplet110.0 - 125.0
C3a, C7a--135.0 - 143.0
8-CH₂~4.0Singlet~35.5
9-C=O--~168.0
10-NH~9.5Broad Singlet-
11-NH₂~4.4Broad Singlet-

Note: Chemical shifts for exchangeable protons (NH, NH₂) are approximate and can vary with sample concentration and temperature.

Conclusion

The dual spectroscopic approach of NMR and IR provides a comprehensive and definitive characterization of this compound. IR spectroscopy rapidly confirms the presence of all key functional groups, while 1D NMR (¹H and ¹³C) provides an unambiguous map of the atomic framework. The protocols and interpretive guidelines detailed herein establish a robust methodology for researchers to verify the synthesis and purity of this important heterocyclic intermediate, ensuring data integrity for subsequent stages of drug discovery and development.

References

Application Note: High-Resolution Mass Spectrometry Analysis of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The benzimidazole core is a prominent scaffold in a variety of pharmacologically active agents, exhibiting antimicrobial, anticancer, and antioxidant properties.[1][2] The incorporation of a thioacetohydrazide side chain introduces additional reactive sites and potential for diverse biological interactions. Accurate molecular weight determination and structural elucidation are critical steps in the synthesis, quality control, and metabolic profiling of these compounds. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS), offers unparalleled precision and sensitivity for these analytical challenges.[3][4]

This application note provides a comprehensive guide to the analysis of this compound using Electrospray Ionization (ESI) mass spectrometry. We will detail a robust protocol for sample preparation, outline optimal instrument parameters for a quadrupole time-of-flight (Q-TOF) mass spectrometer, and propose a detailed fragmentation pathway based on established principles of mass spectral behavior for benzimidazole and hydrazide moieties.[5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this class of compounds.

Scientific Rationale: The Importance of a Methodical Approach

The chemical structure of this compound presents specific analytical considerations. The presence of multiple nitrogen atoms in the benzimidazole ring and the hydrazide group makes the molecule readily protonated, favoring positive ion mode ESI. However, the potential for in-source fragmentation or the formation of various adducts necessitates a carefully optimized method to ensure the accurate identification of the molecular ion.[3] Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation, as it allows for the controlled fragmentation of the isolated molecular ion, providing a unique fingerprint that can be used for unambiguous identification.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted below. This process begins with meticulous sample preparation to ensure compatibility with the ESI source, followed by data acquisition using HRMS and MS/MS, and concludes with data analysis and interpretation.

Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition (Q-TOF MS) cluster_analysis Data Analysis prep1 Dissolution in HPLC-grade Methanol prep2 Dilution to 1-10 µg/mL prep1->prep2 prep3 Addition of 0.1% Formic Acid prep2->prep3 prep4 Filtration (0.22 µm syringe filter) prep3->prep4 acq1 Direct Infusion/LC Injection prep4->acq1 Inject Sample acq2 Full Scan MS (m/z 50-500) acq1->acq2 acq3 Isolate [M+H]+ acq2->acq3 acq4 Tandem MS (MS/MS) acq3->acq4 an3 Analyze Fragmentation Pattern acq4->an3 Fragmentation Data an1 Determine Accurate Mass of [M+H]+ an2 Identify Adducts an1->an2 an1->an3 an4 Structural Confirmation an3->an4

Caption: Experimental workflow for the HRMS analysis of this compound.

Detailed Protocols

Part 1: Sample Preparation

The quality of the mass spectrum is highly dependent on proper sample preparation. The primary goal is to dissolve the analyte in a volatile solvent system and remove any non-volatile salts or buffers that can interfere with the ESI process.

Materials:

  • This compound (solid)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • 0.22 µm Syringe Filters (PTFE or other solvent-compatible membrane)

  • Autosampler vials with septa

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a mixture of 50:50 methanol:water to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.

  • Acidification: To promote protonation and improve ionization efficiency, add formic acid to the working solution to a final concentration of 0.1% (v/v).

  • Filtration: Prior to analysis, filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

  • Transfer: Transfer the filtered solution to an appropriate autosampler vial.

Causality Behind Choices:

  • Methanol/Water: This solvent system is highly volatile and compatible with ESI, ensuring efficient desolvation and ion formation.

  • Formic Acid: The addition of a small amount of acid provides a source of protons, facilitating the formation of the [M+H]⁺ ion, which is typically more stable and abundant for compounds with basic nitrogen sites.

  • Filtration: This is a critical step to protect the mass spectrometer from blockages and to ensure a stable spray.

Part 2: High-Resolution Mass Spectrometry (HRMS) Analysis

The following parameters are provided as a starting point for an Agilent 6500 series Q-TOF LC/MS system but can be adapted for other high-resolution instruments.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe multiple nitrogen atoms in the molecule are readily protonated.
Capillary Voltage 3500 VOptimizes the formation of a stable Taylor cone and efficient ion generation.
Nebulizer Gas (N₂) 35 psigAssists in the formation of fine droplets, aiding in desolvation.
Drying Gas (N₂) 8 L/min at 325 °CFacilitates the evaporation of solvent from the droplets to release gas-phase ions.
Fragmentor Voltage 120 VA moderate voltage to transfer ions into the mass analyzer without causing excessive in-source fragmentation.
Skimmer Voltage 65 VFocuses the ion beam.
Mass Range (MS1) m/z 50 - 500Covers the expected molecular ion and potential fragments.
Acquisition Rate (MS1) 2 spectra/sSufficient for direct infusion or standard HPLC peak widths.
Collision Energy (MS/MS) 10, 20, 40 eV (stepped)Applying a range of collision energies ensures the generation of a rich fragmentation spectrum.

Data Analysis and Interpretation

Expected Molecular Ion and Adducts

The chemical formula for this compound is C₉H₁₀N₄OS. The expected monoisotopic mass can be calculated as follows:

  • C: 9 x 12.000000 = 108.000000

  • H: 10 x 1.007825 = 10.078250

  • N: 4 x 14.003074 = 56.012296

  • O: 1 x 15.994915 = 15.994915

  • S: 1 x 31.972071 = 31.972071

  • Monoisotopic Mass: 222.057882 Da

In positive mode ESI, the most abundant ion should be the protonated molecule, [M+H]⁺, with an expected m/z of 223.065157 . Due to the high resolution of the instrument, the measured mass should be within 5 ppm of this theoretical value.

It is also common to observe adducts, particularly with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if glassware was not meticulously cleaned or if the solvents contain trace amounts of these salts.

Ion SpeciesExpected m/z
[M+H]⁺223.065157
[M+Na]⁺245.047101
[M+K]⁺261.021038
[2M+H]⁺445.122489
Proposed Fragmentation Pathway

Based on the known fragmentation patterns of benzimidazole and hydrazide-containing compounds, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound is proposed below. Tandem MS (MS/MS) experiments are essential to confirm these fragments.

Fragmentation_Pathway cluster_frags Key Fragments cluster_side_frags Alternative Pathways M_H [M+H]⁺ m/z 223.0652 frag1 m/z 192.0495 (-NH₂NH) M_H->frag1 - N₂H₃ side_frag1 m/z 179.0544 (-C=O) M_H->side_frag1 - CO side_frag2 m/z 149.0439 (-SCH₂CONHNH₂) M_H->side_frag2 - C₂H₅N₂OS frag2 m/z 150.0388 (-CH₂CO) frag1->frag2 - C₂H₂O frag3 m/z 118.0330 (-S) frag2->frag3 - S frag4 m/z 91.0401 (-HCN) frag3->frag4 - HCN side_frag2->frag3 + H, - N₂H₃

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Interpretation of Key Fragments:

  • m/z 192.0495: This fragment likely arises from the cleavage of the N-N bond in the hydrazide moiety with the loss of a neutral hydrazine group (NH₂NH₂). This is a common fragmentation pathway for hydrazides.

  • m/z 150.0388: Subsequent loss of the ketene group (CH₂=C=O) from the m/z 192 fragment would result in the protonated 2-thiobenzimidazole ion.

  • m/z 118.0330: The loss of sulfur from the 2-thiobenzimidazole ion would yield the protonated benzimidazole cation.

  • m/z 91.0401: A characteristic fragmentation of the benzimidazole ring is the loss of hydrogen cyanide (HCN), leading to this fragment.[5][6]

  • m/z 149.0439: This fragment represents the cleavage of the C-S bond, resulting in the protonated 2-mercaptobenzimidazole ion.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By following the outlined procedures for sample preparation and employing the recommended HRMS and MS/MS parameters, researchers can achieve accurate mass determination and confident structural elucidation of this important heterocyclic compound. The proposed fragmentation pathway serves as a valuable guide for interpreting tandem mass spectra, facilitating the reliable identification of this molecule in various research and development settings.

References

Application Notes & Protocols: In Vitro Evaluation of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] Its structural similarity to natural purine nucleosides allows for favorable interactions with various biopolymers, making it a versatile template for drug design.[2] The compound 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide combines this potent benzimidazole ring with a thioacetohydrazide side chain. The hydrazide-hydrazone moiety is also independently recognized for its significant biological activities, particularly as an antibacterial agent.[1][3] This unique hybrid structure presents a compelling case for a thorough in vitro evaluation to elucidate its therapeutic potential.

These application notes provide a structured, in-depth guide for researchers to systematically investigate the biological activities of this compound. The protocols described herein are designed to be self-validating systems, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. We will focus on three primary areas of investigation strongly suggested by the compound's structural motifs: anticancer cytotoxicity, antimicrobial efficacy, and specific enzyme inhibition.

Part 1: Anticancer Activity Profiling

Scientific Rationale: Benzimidazole derivatives have demonstrated significant anticancer activity across various human cancer cell lines, including colon (HCT-116), cervical (HeLa), liver (HepG2), and lung (A549).[4][5] A common mechanism of action is the induction of apoptosis, leading to programmed cell death in malignant cells.[4] Furthermore, specific benzimidazole-hydrazide hybrids have been identified as potent multi-kinase inhibitors, targeting key regulators of cell proliferation and survival like EGFR, HER2, and CDK2.[6][7] Therefore, the initial assessment of this compound should focus on its cytotoxic and pro-apoptotic effects.

Protocol 1.1: Assessment of Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay & Readout seed 1. Seed Cells (e.g., HCT-116, HepG2, A549) in 96-well plates adhere 2. Incubate 24h Allow cells to adhere seed->adhere treat 3. Treat Cells Add serial dilutions of the test compound & controls adhere->treat incubate 4. Incubate 48h Allow compound to exert effect treat->incubate add_mtt 5. Add MTT Reagent Incubate for 4h incubate->add_mtt solubilize 6. Solubilize Formazan Add DMSO or Solubilization Buffer add_mtt->solubilize read 7. Measure Absorbance Read at 570 nm solubilize->read data_analysis Data Analysis read->data_analysis Calculate IC50 DAPI_Principle Healthy Healthy Cell Healthy_Nucleus Normal Nucleus (Uniform, faint blue) Healthy->Healthy_Nucleus Results in Treatment Treatment with Test Compound Healthy->Treatment Staining DAPI Staining Apoptotic Apoptotic Cell Apoptotic_Nucleus Apoptotic Nucleus (Condensed, fragmented, bright blue) Apoptotic->Apoptotic_Nucleus Results in Treatment->Apoptotic Induces Apoptosis MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_read Result Interpretation compound_prep 1. Prepare 2-fold Serial Dilutions of Test Compound in Broth inoculum_prep 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate 3. Inoculate 96-well Plate Add microbial suspension to each well inoculum_prep->inoculate incubate 4. Incubate (37°C for bacteria, 28°C for fungi) for 18-24h inoculate->incubate read 5. Visually Inspect for Turbidity (or use plate reader) incubate->read determine_mic 6. Determine MIC Lowest concentration with no visible growth read->determine_mic final_result final_result determine_mic->final_result MIC Value (µg/mL) aGlucosidase_Assay cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Enzyme α-Glucosidase Product p-Nitrophenol (Yellow) Enzyme->Product Hydrolyzes Blocked_Reaction Reaction Blocked (No color change) Enzyme->Blocked_Reaction Inhibited Substrate pNPG (Colorless) Substrate->Product Measurement Quantify Inhibition Product->Measurement Measure Absorbance at 405 nm Inhibitor Test Compound (2-((1H-...)thio)acetohydrazide) Inhibitor->Enzyme Binds to Blocked_Reaction->Measurement Low/No Absorbance

References

Application Notes & Protocols: A Guide to Characterizing the Cellular Activity of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Derivative

The compound 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Various derivatives have demonstrated potential as anti-proliferative, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3] Specifically, this compound and related structures have been investigated for their ability to modulate pathways involved in cell proliferation and inflammation, making them attractive candidates for drug discovery in oncology and immunology.[1]

This guide provides a comprehensive framework of cell-based assays designed to systematically evaluate the biological activity of this compound. As a Senior Application Scientist, my objective is not merely to list steps, but to provide a logical, field-tested workflow that progresses from broad phenotypic screening to more focused mechanistic studies. The protocols herein are designed as self-validating systems, incorporating essential controls and data interpretation insights to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Principles for Robust Cell-Based Assays

Before embarking on specific protocols, it is crucial to establish a foundation of best practices. The reliability of any cell-based assay is contingent upon the health and consistency of the cell cultures and the proper handling of the test compound.[4]

  • Cell Line Selection and Culture: The choice of cell line is paramount and should be driven by the research hypothesis. For anti-cancer screening, a panel of cell lines from different tissue origins (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer[2], HepG2 for liver cancer[3]) is recommended. For anti-inflammatory studies, cell lines like RAW 264.7 macrophages or TNF-α-stimulated HEK293 cells are appropriate.[5][6] All cell lines should be authenticated via methods like Short Tandem Repeat (STR) analysis and routinely tested for mycoplasma contamination.[7]

  • Compound Solubilization and Handling: this compound is an organic molecule that will likely require solubilization in a solvent like dimethyl sulfoxide (DMSO) before being diluted in culture media. It is critical to establish the maximum tolerable DMSO concentration for your chosen cell line (typically ≤0.5%) and to include a vehicle control (media with the same final DMSO concentration) in all experiments.

  • Assay Optimization: Key parameters such as cell seeding density and incubation time must be optimized for each cell line and assay to ensure the results fall within the linear range of detection and maximize the assay window.[4][8]

Chapter 2: Primary Screening: Assessing Cytotoxicity and Anti-Proliferative Effects

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a broad phenotypic readout and establishes a dose-response relationship, from which key metrics like the half-maximal inhibitory concentration (IC50) can be derived.

Application Note: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.[9] A reduction in signal in compound-treated cells compared to vehicle controls indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[10]

Experimental Workflow: From Screening to Mechanism

The following diagram illustrates a logical workflow for characterizing the compound's activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Elucidating Cell Fate cluster_2 Phase 3: Mechanistic Investigation A MTT/WST-1 Assay (Cytotoxicity & Proliferation) B Determine IC50 Values A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (Propidium Iodide) B->D E Anti-Inflammatory Assay (NF-κB Translocation) C->E F Signaling Pathway Analysis (Western Blot for p-STAT3) C->F D->E D->F

Caption: A logical workflow for the cellular characterization of the test compound.

Protocol 2.1: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium + DMSO) and "no-cell control" (medium only, for background).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Observe for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Data Analysis and Presentation

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Cell LineTissue of OriginIC50 (µM) after 48h
HCT-116Colon Cancer[Example Data]
HeLaCervical Cancer[Example Data]
HEK-293Normal Kidney[Example Data]

A higher IC50 value in a normal cell line like HEK-293 compared to cancer cell lines suggests potential cancer-selective cytotoxicity.[2]

Chapter 3: Mechanism of Cell Death: Apoptosis and Cell Cycle Arrest

If the compound demonstrates anti-proliferative activity, the next critical step is to determine the underlying mechanism. The two most common mechanisms for anti-cancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[10][12]

Application Note: Distinguishing Apoptosis from Necrosis

Apoptosis is a regulated process characterized by specific morphological and biochemical events, including phosphatidylserine (PS) externalization, caspase activation, and DNA fragmentation.[13][14] It is distinct from necrosis, which is an uncontrolled form of cell death.[15] The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.

  • Annexin V: A protein that binds with high affinity to PS, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]

  • Propidium Iodide (PI): A fluorescent DNA-intercalating agent that is excluded by cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]

Principle of Annexin V / PI Staining

This diagram shows how different cell populations are identified in the assay.

G A Healthy Cell Annexin V: Negative PI: Negative B Early Apoptotic Cell Annexin V: Positive PI: Negative A->B PS Flipping C Late Apoptotic/Necrotic Cell Annexin V: Positive PI: Positive B->C Membrane Permeabilization

Caption: Differentiating cell populations using Annexin V and PI staining.

Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Application Note: Cell Cycle Analysis

Many anti-cancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cells from progressing through division.[10] Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is the most common method for evaluating cell cycle distribution.[16][17][18] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for quantification of cells in each phase.

Protocol 3.2: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 3.1.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.[18]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE or PerCP).

Data Analysis and Interpretation

The flow cytometry data is used to generate a histogram of DNA content. Software is used to model the peaks and quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. An accumulation of cells in a specific phase compared to the vehicle control indicates compound-induced cell cycle arrest.

Chapter 4: Mechanistic Insights: Investigating Key Signaling Pathways

To move beyond phenotypic observations, it is essential to investigate the compound's effect on specific molecular pathways. Given the known activities of benzimidazole derivatives, the NF-κB and STAT3 signaling pathways are highly relevant targets.

Application Note: The NF-κB Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response.[19][20] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the degradation of IκB, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of inflammatory genes.[21][22] An anti-inflammatory compound may inhibit this translocation.

The NF-κB Signaling Pathway

A simplified diagram illustrating the canonical NF-κB activation pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates p65 p65 p50 p50 p65_n p65 p50_n p50 DNA DNA (κB site) p65_n->DNA p50_n->DNA Genes Inflammatory Gene Transcription DNA->Genes TNFa TNF-α TNFa->TNFR Compound Test Compound Compound->IKK Inhibits?

References

Determining the Cytotoxicity of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide using the MTT Assay: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[1] This application note provides a detailed, field-proven protocol for evaluating the cytotoxicity of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide. We delve into the core principles of the assay, offer a step-by-step experimental workflow, and crucially, address specific chemical interferences inherent to thiol-containing molecules. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary framework to generate reliable and reproducible cytotoxicity data.

The Principle of the MTT Assay: A Measure of Metabolic Vigor

The MTT assay's utility is rooted in its ability to measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[2] The central mechanism involves the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[3] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living, metabolically active cells.[4][5][6]

When cells are viable, their mitochondrial enzymes are active and can reduce MTT.[7] Dead cells, having lost their metabolic capacity, cannot perform this conversion. The resulting insoluble formazan crystals accumulate within the cells and are subsequently dissolved using a solubilizing agent, typically Dimethyl Sulfoxide (DMSO).[3][4] The intensity of the purple color in the resulting solution is directly proportional to the number of viable cells and can be quantified using a spectrophotometer.[8][9]

MTT_Principle cluster_cell Viable Cell Mitochondria Active Mitochondria (NAD(P)H-dependent Oxidoreductases) Formazan Purple, Insoluble Formazan Crystals Mitochondria->Formazan Enzymatic Reduction MTT Yellow, Water-Soluble MTT Tetrazolium Salt MTT->Mitochondria Enters Cell Solubilized Purple, Soluble Solution Formazan->Solubilized Dissolution Reader Spectrophotometer (Absorbance at ~570 nm) Solubilized->Reader Quantification DMSO Solubilization Agent (e.g., DMSO) DMSO->Formazan

Caption: The core mechanism of the MTT assay.

Critical Consideration: Interference from Thiol-Containing Compounds

The chemical structure of this compound contains a thiol (-thio) group. This is a critical detail that demands special attention.

Causality of Interference: Compounds with free thiol (sulfhydryl) groups are known to be strong reducing agents. They can directly, in a non-enzymatic manner, reduce the MTT tetrazolium salt to formazan.[10][11][12] This chemical reaction occurs independently of cellular metabolic activity and can lead to a significant false-positive signal.[13] In the context of a cytotoxicity assay, this interference would mask the true toxic effect of the compound, making it appear less cytotoxic or even proliferative because a strong purple color would develop even if cells were dead.[10][14]

Self-Validating Control: To ensure the trustworthiness of your results, it is mandatory to include a "cell-free" control. This involves setting up wells that contain the culture medium, the MTT reagent, and your test compound at all tested concentrations, but without any cells .[10] If these wells turn purple, it confirms that your compound is directly reducing MTT and interfering with the assay. If significant interference is observed, alternative cytotoxicity assays with different mechanisms (e.g., LDH release, ATP-based assays, or neutral red uptake) should be considered.[15][16][17]

Materials and Reagents

  • Cell Line: Appropriate for the research question (e.g., HeLa, A549, HepG2, etc.). Ensure cells are healthy and in the logarithmic growth phase.[18]

  • Test Compound: this compound.

  • Compound Solvent: High-purity DMSO is commonly used.[17]

  • Culture Medium: As required for the chosen cell line (e.g., DMEM, RPMI-1640), supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For detaching adherent cells.

  • MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile PBS. Filter-sterilize through a 0.2 µm filter and store at 4°C, protected from light.[19]

  • Formazan Solubilization Solution: Anhydrous DMSO is highly effective.[4] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.[4][20]

  • Equipment:

    • Sterile 96-well flat-bottom microplates (tissue culture-treated for adherent cells).[4]

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate spectrophotometer (plate reader) capable of reading absorbance at 570 nm.

    • Multichannel pipette.

Detailed Experimental Protocol

This protocol is optimized for adherent cells cultured in a 96-well plate format.

Step 1: Cell Seeding
  • Harvest cells that are in a healthy, logarithmic growth phase using Trypsin-EDTA.

  • Perform a cell count (e.g., using a hemocytometer and trypan blue exclusion) to determine cell viability and concentration.[15][21]

  • Dilute the cell suspension in fresh culture medium to the optimal seeding density. This must be determined empirically for each cell line but typically falls within the range of 5,000 to 10,000 cells per well (in 100 µL).[22]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Edge Effect Mitigation: To avoid "edge effects" caused by evaporation, do not use the outermost perimeter wells for experimental data. Instead, fill them with 100-200 µL of sterile PBS or culture medium.[18]

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.

Step 2: Compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • From the stock, prepare a series of serial dilutions in culture medium to achieve the desired final test concentrations. The final concentration of DMSO in the wells should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[18]

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Essential Controls: Prepare the following control wells on the same plate:

    • Untreated Control: Cells with fresh culture medium only (represents 100% viability).

    • Vehicle Control: Cells with culture medium containing the same final concentration of DMSO used in the test wells.

    • Blank Control: Wells with culture medium only (no cells) to measure background absorbance.

    • Cell-Free Interference Control: Wells with culture medium and the test compound at all concentrations (no cells). This is critical for this specific compound.

  • Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Step 3: MTT Incubation
  • After the treatment period, carefully aspirate the medium containing the compound from each well.

  • Add 100 µL of fresh, serum-free medium to each well. Using serum-free medium during this step is crucial as serum components can interfere with MTT reduction.[4]

  • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[23]

  • Return the plate to the incubator and incubate for 2 to 4 hours. During this time, viable cells will reduce the MTT, and purple formazan crystals will become visible under a microscope.

Step 4: Formazan Solubilization & Data Acquisition
  • After the MTT incubation, carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][24]

  • Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization. Ensure no bubbles are present before reading.

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance from factors like fingerprints or plate imperfections.

Data Analysis and Interpretation

  • Correct for Background: Subtract the average OD of the blank control wells from the OD of all other wells.

  • Check for Interference: Analyze the OD values from the "Cell-Free Interference Control" wells. If these wells show a significant absorbance, your compound is interfering with the assay, and the results for cell viability will be artificially inflated.

  • Calculate Percent Viability: Assuming no interference, calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) * 100

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of a compound's cytotoxic potency.

    • Plot a dose-response curve with the compound concentration on the x-axis (log scale) and the % viability on the y-axis.

    • Use a non-linear regression model (e.g., four-parameter logistic model) with software like GraphPad Prism to accurately calculate the IC50 value from the curve.[25][26]

Summary of Key Parameters and Workflow

Quantitative Data Summary Table
ParameterRecommended Value/RangeRationale & Notes
Cell Seeding Density 5,000 - 10,000 cells/wellMust be optimized; should be in the linear range of the assay.[18][27]
Compound Incubation 24, 48, or 72 hoursDepends on the expected mechanism of action and cell doubling time.
Final DMSO Concentration ≤ 0.5%High concentrations of DMSO are cytotoxic.[18]
MTT Concentration 0.5 mg/mLStandard concentration for robust signal generation.[23]
MTT Incubation Time 2 - 4 hoursAllows for sufficient formazan formation without causing MTT-induced toxicity.[4]
Solubilizing Agent 100-150 µL DMSOEnsures complete dissolution of formazan crystals.[4]
Absorbance Wavelength 570 nmCorresponds to the peak absorbance of solubilized formazan.[7]
Reference Wavelength 630 nmCorrects for background noise and improves accuracy.

Experimental Workflow Diagram

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat Cells (Compound dilutions + Controls) B->C D 4. Incubate (24h, 48h, or 72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate 2-4h (Formazan formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (% Viability, IC50) H->I

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing the yield and purity of this important heterocyclic compound. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and refine your experimental approach.

Synthesis Overview & Core Chemistry

The synthesis of this compound is a robust and common two-step process.[1][2] Understanding the function of each step is critical for troubleshooting.

  • Step 1: S-Alkylation. The process begins with the S-alkylation of 2-mercapto-1H-benzimidazole (also known as 1H-benzimidazole-2-thiol) with an ethyl haloacetate, typically ethyl chloroacetate. This is a nucleophilic substitution reaction where the sulfur atom of the benzimidazole thiol acts as the nucleophile. A base is required to deprotonate the thiol, enhancing its nucleophilicity.

  • Step 2: Hydrazinolysis. The resulting intermediate, ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate, is then converted to the final hydrazide product through reaction with hydrazine hydrate.[2][3] This is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester.

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrazinolysis A 2-Mercaptobenzimidazole + Ethyl Chloroacetate B Add Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) A->B C Reflux Reaction (Monitor by TLC) B->C D Work-up & Isolation of Ester Intermediate C->D E Dissolve Ester Intermediate in Solvent (e.g., Ethanol) D->E Proceed with crude or purified ester F Add Hydrazine Hydrate E->F G Reflux Reaction (Monitor by TLC) F->G H Cool & Precipitate Product G->H I Filter, Wash & Dry H->I J J I->J Final Product: This compound G cluster_checks start Low Yield in S-Alkylation Step cause1 Base Issue Solution: Use ≥1 eq. anhydrous K₂CO₃. Grind for higher reactivity. start->cause1 Check Base cause2 Solvent Issue Solution: Ensure solvent is dry (e.g., acetone, DMF). Check reactant solubility. start->cause2 Check Solvent cause3 Side Reaction Solution: Avoid high temperatures. S-alkylation is favored in acetone/K₂CO₃. start->cause3 Consider N-Alkylation

References

Technical Support Center: Troubleshooting the Synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. We will move beyond simple procedural steps to address the common challenges and side reactions encountered during its two-step synthesis, providing clear, actionable solutions grounded in chemical principles.

The synthesis is typically a two-step process:

  • S-alkylation: Nucleophilic substitution between 2-mercaptobenzimidazole (2-MBI) and an ethyl haloacetate to form the intermediate, ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate.

  • Hydrazinolysis: Conversion of the ethyl ester intermediate into the final this compound product using hydrazine hydrate.

While seemingly straightforward, each step has potential pitfalls that can lead to low yields, impure products, and challenging purifications. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Overall Synthesis Pathway

Synthesis_Pathway MBI 2-Mercaptobenzimidazole Ester Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate MBI->Ester Step 1: S-alkylation ECA Ethyl Chloroacetate + Base Product This compound Ester->Product Step 2: Hydrazinolysis Hydrazine Hydrazine Hydrate

Caption: The standard two-step synthesis route.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. We diagnose the issue, explain the underlying cause, and provide a validated solution.

Section 1: Issues During Esterification (Step 1)
Q1: My yield of ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate is very low. What are the common causes?

Low yield in the S-alkylation step is a frequent issue stemming from several factors related to reagents and reaction conditions.

Probable Causes & Solutions:

  • Inefficient Deprotonation of 2-MBI: 2-Mercaptobenzimidazole exists in a thiol-thione tautomerism. The thiol form is the active nucleophile, and it must be deprotonated by a base to react with ethyl chloroacetate. If the base is too weak or poorly soluble, the reaction will be slow and incomplete.

    • Solution: Use a moderately strong base that is soluble in your chosen solvent. Anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is a standard and effective choice.[1][2] For faster reactions, a stronger base like sodium hydride (NaH) can be used, but requires anhydrous conditions and careful handling.[3]

  • Hydrolysis of Ethyl Chloroacetate: Ethyl chloroacetate is susceptible to hydrolysis, especially in the presence of strong bases (like NaOH or KOH) and water. This side reaction consumes your electrophile, reducing the yield.

    • Solution: Use anhydrous solvents and a non-hydroxide base like K₂CO₃ or triethylamine (Et₃N).[2] Ensure all glassware is thoroughly dried before use.

  • Oxidation of 2-MBI: The thiol group of 2-MBI can be oxidized by air to form a disulfide-linked dimer, which is unreactive towards alkylation. This is often exacerbated by prolonged reaction times at high temperatures.

    • Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if yields are consistently low, especially during small-scale syntheses.

Q2: My TLC shows multiple spots after the esterification reaction. What are the likely byproducts?

The presence of multiple spots indicates side reactions or unreacted starting materials. Identifying these is key to optimizing the reaction and purification.

Side_Reactions_Step1 cluster_main Main Reaction cluster_side Side Reactions MBI 2-MBI Thiolate Ester Desired S-Alkyl Product MBI->Ester S-Alkylation (Major) N_Alkyl N-Alkyl Product (Minor) MBI->N_Alkyl N-Alkylation Dimer Disulfide Dimer MBI->Dimer Oxidation Acid Hydrolyzed Acid Ester->Acid Ester Hydrolysis

Caption: Common side reactions during S-alkylation.

Common Byproducts and Their Identification:

CompoundTypical Rf Value (vs. Ester)Identification Notes
Unreacted 2-MBI LowerOften baseline or very low Rf in non-polar solvent systems. Can be visualized with specific stains.
Ethyl 2-((1H-benzo...])thio)acetate (Product) ReferenceThe desired product, typically with a mid-range Rf.
(1H-benzo[d]imidazol-2-ylthio)acetic acid LowerThe hydrolysis product is more polar than the ester. It will streak on silica gel if the mobile phase is not acidic. Add a drop of acetic acid to the eluent to get a clean spot.
N,S-dialkylated product HigherLess polar than the mono-alkylated product. More likely if excess ethyl chloroacetate and strong base are used.
Disulfide Dimer VariableCan have an Rf close to the starting material or product depending on the solvent system.[4]

Solution: To minimize byproducts, use a slight excess (1.1-1.2 equivalents) of 2-MBI relative to ethyl chloroacetate to ensure the electrophile is fully consumed. For purification, column chromatography on silica gel is typically effective. A gradient elution starting from hexane/ethyl acetate can separate the less polar dialkylated product, the desired ester, and the more polar unreacted 2-MBI and its acid byproduct.

Section 2: Issues During Hydrazinolysis (Step 2)
Q3: The conversion of my ester to the acetohydrazide is incomplete. How can I improve the yield?

Incomplete conversion is the most common problem in this step, leading to difficult separations of the starting material and product, which often have similar polarities.

Probable Causes & Solutions:

  • Insufficient Hydrazine Hydrate: Hydrazinolysis is an equilibrium-driven process. A large excess of hydrazine hydrate is required to push the reaction to completion.

    • Solution: Use a significant molar excess of hydrazine hydrate (typically 10-20 equivalents).[5] This ensures the forward reaction is highly favored. The excess hydrazine is volatile and can be removed under reduced pressure, or the product can be precipitated by pouring the reaction mixture into cold water.

  • Low Reaction Temperature or Insufficient Time: The reaction requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Heat the reaction mixture to reflux in a suitable solvent like ethanol or methanol.[5][6] Monitor the reaction by TLC until the ester spot has completely disappeared. This can take anywhere from 3 to 24 hours depending on the scale and specific conditions.[2][5]

  • Poor Solvent Choice: The solvent must fully dissolve the ester to ensure efficient reaction with hydrazine hydrate.

    • Solution: Absolute ethanol is the most commonly cited and effective solvent for this reaction.[5][7] It readily dissolves the ester and is miscible with hydrazine hydrate.

Q4: I suspect cleavage of the thioacetate group during hydrazinolysis, as I'm recovering 2-mercaptobenzimidazole. Why does this happen and how can it be prevented?

This is a known but less common side reaction where hydrazine attacks the sulfur, cleaving the S-CH₂ bond and leading to the formation of 2-hydrazino-1H-benzimidazole and loss of the desired side chain.[1]

Probable Cause & Mechanism:

The sulfur atom in the thioether linkage can be susceptible to nucleophilic attack by a strong nucleophile like hydrazine, especially under harsh conditions. This results in the displacement of the entire -(CH₂)CO-NHNH₂ group, regenerating the benzimidazolethione nucleus which then gets converted to a 2-hydrazino derivative.

Solution:

  • Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reflux times beyond what is necessary for the consumption of the ester. Monitor the reaction closely by TLC.

  • Control Molar Ratio: While an excess of hydrazine is needed, an extremely large excess might favor the cleavage pathway. Stick to a reasonable excess (e.g., 10 equivalents) initially.

  • Alternative Solvents: While ethanol is standard, exploring other polar solvents at lower temperatures for longer times might disfavor the cleavage pathway, though this may require significant optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of hydrazine hydrate to the ester? A significant excess is recommended to drive the reaction to completion. A ratio of 10 to 20 moles of hydrazine hydrate for every 1 mole of the ester is a common and effective starting point.[5]

Q2: How should I monitor the progress of each reaction step? Thin-Layer Chromatography (TLC) is the best method.

  • For Step 1 (Esterification): Use a mobile phase like 30-50% ethyl acetate in hexane. The product spot should appear at a higher Rf than the 2-MBI starting material.

  • For Step 2 (Hydrazinolysis): Use a more polar mobile phase, such as 5-10% methanol in dichloromethane or 80-100% ethyl acetate. The acetohydrazide product is typically more polar than the ester and will have a lower Rf value.

Q3: What are the best recrystallization solvents for the intermediate ester and the final acetohydrazide product?

  • Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate (Ester): Ethanol or a mixture of ethanol and water is often effective.

  • This compound (Product): Ethanol is the most frequently reported and successful solvent for recrystallization.[7]

Q4: Are there any specific safety precautions I should take when working with hydrazine hydrate? Yes. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Appendices

Appendix A: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate (Ester Intermediate)

  • To a round-bottom flask, add 2-mercaptobenzimidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dry acetone or DMF (approx. 10 mL per gram of 2-MBI).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the 2-MBI spot is consumed (typically 4-8 hours).

  • After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography if necessary.[1][2]

Protocol 2: Synthesis of this compound (Final Product)

  • Dissolve the ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate (1.0 eq) in absolute ethanol (approx. 20 mL per gram of ester) in a round-bottom flask.[5]

  • Add hydrazine hydrate (99-100%, 15 eq) to the solution.

  • Heat the mixture to reflux and monitor by TLC until the ester spot disappears (typically 3-12 hours).[5]

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

  • Alternatively, the reaction mixture can be poured into a beaker of ice-cold water to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash it thoroughly with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol to yield white crystals.[7]

Appendix B: Troubleshooting Workflow

Caption: A logical workflow for diagnosing synthesis issues.

References

Technical Support Center: Stability of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide (CID: 1020583). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various experimental settings. Understanding the stability profile is critical for ensuring data integrity, reproducibility, and the successful development of downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What are the primary chemical moieties in this compound that I should be concerned about regarding stability?

A1: The structure of this compound contains three key functional groups, each with its own stability profile:

  • Acetohydrazide Group (-CONHNH₂): This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the molecule. The hydrolysis of hydrazone linkages, which are related to hydrazides, is well-documented to be catalyzed in acidic environments[1][2].

  • Thioether Linkage (-S-CH₂-): Thioethers can be prone to oxidation, forming sulfoxides and subsequently sulfones, especially in the presence of oxidizing agents or under prolonged exposure to air. This is a common degradation pathway for many pharmaceutical compounds[3][4].

  • Benzimidazole Core: The benzimidazole ring system itself is generally stable, but can be susceptible to oxidation and photodegradation under harsh conditions, a known characteristic of this heterocyclic family[3].

Q2: What are the recommended storage conditions for this compound in its solid state and in solution?

A2:

  • Solid Form: Based on the stability profiles of analogous benzimidazole derivatives, the solid compound should be stored in a cool, dark, and dry place to minimize degradation from heat, light, and moisture[3]. Storing at 4°C or -20°C in a tightly sealed container is recommended for long-term preservation.

  • In Solution: Solutions are inherently less stable than the solid material. It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be kept at -20°C or -80°C in amber vials to protect from light, and the headspace should be purged with an inert gas (e.g., argon or nitrogen) to prevent oxidation. The choice of solvent is critical (see Q3).

Q3: How does the choice of solvent affect the stability of this compound?

A3: The solvent plays a crucial role in the stability of the compound. Aprotic solvents are generally preferred over protic solvents, especially aqueous buffers. The table below provides a general guide.

Solvent TypeExamplesPredicted StabilityRationale
Aprotic Polar DMSO, DMF, Acetonitrile (ACN)Good These solvents are non-reactive and do not participate in hydrolysis. They are excellent for preparing stock solutions.
Aprotic Non-Polar Dichloromethane (DCM), ChloroformModerate Generally stable, but the compound's solubility may be limited. Ensure solvents are peroxide-free.
Protic Polar Methanol, EthanolModerate to Poor Can participate in solvolysis over time. Use freshly prepared solutions. Purity of the alcohol is key.
Aqueous Buffers PBS, Acetate, TrisPoor (pH-dependent) Highly susceptible to hydrolysis. The hydrazide linkage is known to be labile at acidic pH[2][5][6]. Stability at neutral pH is better but degradation can still occur[7]. Avoid prolonged storage.

Troubleshooting Guide: Investigating Sample Instability

This guide provides a logical workflow for diagnosing and resolving common stability issues encountered during experiments.

Issue: I observe new peaks in my HPLC/LC-MS analysis, or the peak area of my main compound is decreasing unexpectedly over time.

This common problem points to compound degradation. The following workflow can help identify the cause.

G start Purity Loss or New Peaks Observed solvent What is the solvent? start->solvent aqueous aqueous solvent->aqueous Aqueous Buffer organic organic solvent->organic Organic storage How was the sample stored? light light storage->light Exposed to Light air air storage->air Exposed to Air/Oxygen temp temp storage->temp Stored at Room Temp hydrolysis hydrolysis aqueous->hydrolysis Likely Hydrolysis of Hydrazide organic->storage solution1 solution1 hydrolysis->solution1 Solution: 1. Prepare fresh for each use. 2. Work at neutral pH if possible. 3. Keep samples cold (e.g., 4°C in autosampler). photo photo light->photo Possible Photodegradation (Benzimidazole/Thioether) oxidation oxidation air->oxidation Possible Oxidation (Thioether to Sulfoxide/Sulfone) general_deg general_deg temp->general_deg Accelerated General Degradation solution2 solution2 photo->solution2 Solution: 1. Use amber vials or foil-wrap. 2. Minimize light exposure during handling. solution3 solution3 oxidation->solution3 Solution: 1. Use high-purity, degassed solvents. 2. Purge vial headspace with Argon/Nitrogen. 3. Consider adding antioxidants for formulation studies. solution4 solution4 general_deg->solution4 Solution: 1. Store stock solutions at -20°C or -80°C. 2. Keep working solutions on ice.

Caption: Troubleshooting workflow for degradation of the compound.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and understand its intrinsic stability. This is a crucial step in developing a stability-indicating analytical method[8][9].

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter

  • Incubator/oven, Photostability chamber

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable organic solvent (e.g., Methanol or Acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Rationale: This tests the stability of the hydrazide linkage in an acidic environment, which is a common site of degradation for such molecules[3][10].

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis.

    • Neutralize the aliquot with 0.1 M HCl and dilute for HPLC analysis.

    • Rationale: This assesses the compound's stability to base-catalyzed hydrolysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature and protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

    • Dilute for HPLC analysis.

    • Rationale: This condition specifically targets the thioether and benzimidazole moieties, which are susceptible to oxidation[3].

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C.

    • Separately, place a solution of the compound (in a robust solvent like DMSO) in the same oven.

    • Analyze samples at various time points (e.g., 24, 48, 72 hours).

    • Rationale: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states[8].

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples.

    • Rationale: This tests for photodegradation, a common issue for aromatic and heterocyclic compounds like benzimidazoles[3][11].

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method. Monitor the chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. A mass spectrometer (LC-MS) is highly recommended for identifying the mass of the degradation products to help elucidate their structures[3].

References

Preventing degradation of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide (CAS No. 6288-43-3). This guide is designed for researchers, scientists, and drug development professionals to proactively prevent compound degradation and troubleshoot stability issues during experimentation. As a molecule with multiple reactive functional groups, understanding its stability profile is critical for generating reliable and reproducible data.

This document moves beyond simple protocols to explain the chemical rationale behind our recommendations, ensuring you can adapt these principles to your unique experimental contexts.

Section 1: Understanding the Molecule's Vulnerabilities

The structure of this compound contains three key functional groups, each with its own susceptibility to degradation: the benzimidazole core , a thioether linkage , and a terminal acetohydrazide moiety. Degradation typically proceeds via hydrolysis, oxidation, or photodegradation.

cluster_main This compound cluster_products Potential Degradation Products parent Parent Compound C9H10N4OS hydrolysis Hydrolysis Product 2-((1H-Benzo[d]imidazol-2-yl)thio)acetic acid parent->hydrolysis H₂O (Acid/Base Catalyzed) oxidation Oxidation Product Sulfoxide/Sulfone Analogues parent->oxidation [O] (Air, H₂O₂, etc.) photo Photodegradation Products (e.g., Dehydrodimers) parent->photo (UV/Visible Light)

Caption: Key degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs) & Proactive Stability Management

This section addresses the most common questions regarding the handling and storage of the compound to prevent degradation before your experiments even begin.

Question: What are the ideal long-term storage conditions for the solid compound?

Answer: As a solid, this compound is relatively stable, but precautions are necessary. It should be stored at -20°C , protected from light in a tightly sealed container, and kept under a desiccated atmosphere. The hydrazide group is hygroscopic and can slowly hydrolyze if it absorbs moisture from the air. The thioether is also susceptible to slow, long-term oxidation by atmospheric oxygen.

Question: I'm preparing a stock solution. What solvent should I use and how should I store it?

Answer: Your choice of solvent is critical.

  • Recommended Solvents: For most applications, Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions. It is aprotic and non-oxidizing. For aqueous experiments, stock solutions are often prepared in water.[1]

  • Solvent Preparation: If using aqueous buffers or protic solvents like ethanol, they must be deoxygenated (degassed) immediately before use to minimize oxidation of the thioether moiety. This can be done by sparging with an inert gas like argon or nitrogen for 15-20 minutes.

  • Storage of Solutions: Stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Aqueous solutions are far less stable and should ideally be prepared fresh for each experiment. If short-term storage (24-48 hours) is necessary, store at 4°C, protected from light. Never store aqueous solutions for long periods.

Question: At what pH should I run my aqueous experiments to ensure maximum stability?

Answer: The compound's stability is highly pH-dependent. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the acetohydrazide group.[2][3][4] The thioether linkage stability can also be influenced by pH, with hydrolysis rates of neighboring esters increasing in more alkaline conditions.[5]

  • Optimal pH Range: We strongly recommend maintaining a pH between 6.5 and 7.5 .

  • Acidic Conditions (pH < 6): Acid catalysis will rapidly cleave the hydrazide C-N bond, yielding 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid and hydrazine.[3]

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis will also occur. Furthermore, benzimidazole derivatives can exhibit increased photosensitivity in alkaline solutions.[6]

Parameter Recommendation Rationale
Solid Storage -20°C, Desiccated, DarkPrevents slow oxidation and hydrolysis from atmospheric moisture.
Stock Solution DMSO, Aliquoted, -80°CDMSO is aprotic and stable; aliquoting prevents freeze-thaw degradation.
Aqueous Buffer pH 6.5 - 7.5, Freshly PreparedMinimizes both acid and base-catalyzed hydrolysis of the hydrazide.[2][3][7]
Solvents Use Degassed SolventsRemoves dissolved oxygen to prevent oxidation of the thioether group.[8][9]
Light Exposure Use Amber Vials / FoilThe benzimidazole core is photosensitive and can degrade upon UV/light exposure.[6][10]

Table 1: Summary of Proactive Stability Measures.

Section 3: Troubleshooting In-Experiment Degradation

If you suspect degradation is occurring during your experiment, this section will help you diagnose and solve the issue.

Issue: My LC-MS analysis shows new peaks with +16 and +32 m/z relative to my parent compound.

Diagnosis: This is a classic sign of oxidation . The thioether sulfur atom is being oxidized.

  • Mechanism: The nucleophilic sulfur atom readily reacts with oxidizing agents (including dissolved atmospheric oxygen) in a stepwise manner.[11][12] The first oxidation (+16 m/z) forms the corresponding sulfoxide . A second oxidation (+32 m/z relative to the parent) forms the sulfone .[8][13]

  • Causality: This is often caused by using non-degassed solvents, prolonged stirring in open-air vessels, or the presence of oxidizing reagents (e.g., hydrogen peroxide, peroxy acids) in your system.[9] Even some biological media can be sufficiently oxidizing over time.

Troubleshooting Protocol: Preventing Oxidation

  • Inert Atmosphere: Conduct all reactions and manipulations under an inert atmosphere of argon or nitrogen.

  • Solvent Deoxygenation: Before adding the compound, thoroughly degas all solvents and buffers by sparging with argon or nitrogen for at least 20 minutes.

  • Antioxidant Addition: In some cell-based assays or prolonged incubations, the addition of a mild, non-interfering antioxidant like N-acetylcysteine (NAC) may be considered, but this must be validated for your specific system.

  • Avoid Oxidizing Contaminants: Ensure all glassware is scrupulously clean and that no residual oxidizing agents from cleaning protocols (e.g., chromic acid, piranha solution) are present.

Issue: My compound's concentration decreases over time in my aqueous buffer, and I see a new, more acidic compound by LC-MS.

Diagnosis: You are observing hydrolysis of the acetohydrazide moiety.

  • Mechanism: The amide-like bond in the hydrazide is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated by acidic or basic conditions.[2][4] The final products are 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid and hydrazine. The newly formed carboxylic acid will be deprotonated at neutral pH, resulting in a more polar, acidic compound that typically has a shorter retention time on reverse-phase HPLC.

  • Causality: This is almost always caused by improper pH control. Your buffer may have inadequate capacity, or other components in your reaction mixture may be altering the pH over time.

Troubleshooting Protocol: Preventing Hydrolysis

  • Verify Buffer pH and Capacity: Ensure your buffer is within the optimal 6.5-7.5 range and has sufficient buffering capacity to handle any pH changes from reactants or products.

  • Use Non-Nucleophilic Buffers: Use buffers like HEPES or MOPS. Avoid buffers with primary or secondary amines (like Tris) if there is any possibility of them acting as competing nucleophiles.

  • Temperature Control: Hydrolysis rates are temperature-dependent. If possible, run experiments at lower temperatures to slow the degradation rate.

  • Minimize Incubation Time: Design experiments to minimize the time the compound spends in an aqueous environment.

Issue: My results are inconsistent, especially for experiments that run for several hours on the benchtop.

Diagnosis: This could be due to photodegradation .

  • Mechanism: The benzimidazole ring system contains chromophores that absorb UV and, to some extent, visible light. This absorption can lead to the formation of reactive excited states, resulting in various degradation pathways, including dimerization or ring-opening reactions.[6][14] Studies on related benzimidazoles confirm their high photosensitivity in solution compared to their solid form.[10]

  • Causality: Standard laboratory fluorescent lighting and ambient sunlight can provide enough energy over several hours to cause significant degradation of sensitive compounds.

Troubleshooting Protocol: Preventing Photodegradation

  • Light Protection: Work in a darkened area or use amber glass vials for all solutions and reaction vessels. If using clear glass or plastic plates, wrap them securely in aluminum foil.

  • Limit Exposure Time: Prepare solutions immediately before use and minimize the time they are exposed to any light source.

  • Wavelength Filtering: If working in a plate reader or fluorometer, ensure that the excitation wavelengths used are not in a region where the compound strongly absorbs, unless that is part of the intended experiment.

cluster_checks Critical Stability Checkpoints start Receive Solid Compound store Store Solid -20°C, Desiccated, Dark start->store prep_stock Prepare Stock Solution (e.g., in Anhydrous DMSO) store->prep_stock store_stock Aliquot & Store Stock -80°C, Dark prep_stock->store_stock prep_working Prepare Working Solution store_stock->prep_working check1 Use Degassed Solvent (pH 6.5-7.5) prep_working->check1 run_exp Run Experiment check2 Protect from Light (Amber Vial/Foil) check1->check2 check3 Use Inert Atmosphere (if necessary) check2->check3 check3->run_exp

References

Technical Support Center: Biological Evaluation of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide and its derivatives. This molecule, belonging to a versatile class of benzimidazole compounds, holds significant potential in various therapeutic areas, including as an inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) and for its hypoglycemic activity.[1] However, its unique structural features—a benzimidazole core, a thioether linkage, and a reactive acetohydrazide group—present specific challenges during biological evaluation.

This guide is designed to provide practical, field-proven insights to help you navigate common experimental pitfalls, ensure data integrity, and accelerate your research. We will move beyond simple protocols to explain the "why" behind each recommendation, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the compound's properties and handling.

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a heterocyclic organic compound with the molecular formula C9H10N4OS.[1] It integrates a benzimidazole scaffold, which is a privileged structure in medicinal chemistry known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][3][4] Specifically, this compound has been identified as a potent, water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), an enzyme involved in lipid metabolism.[1] Its hydrazide moiety also allows it to serve as a versatile intermediate for synthesizing more complex molecules, such as Schiff bases, which may possess their own unique biological profiles.[1]

Q2: What are the key physicochemical properties I need to consider before starting my experiments?

A2: Understanding the compound's fundamental properties is the first step to a successful experiment. Poor solubility is a leading cause of experimental artifacts. Approximately 90% of new chemical entities are poorly soluble, which can hinder absorption and lead to inaccurate assessments.[5]

Table 1: Key Physicochemical Properties

PropertyValueImplication for Biological Assays
Molecular FormulaC9H10N4OS-
Molecular Weight222.27 g/mol Affects molarity calculations and diffusion.[1]
XLogP30.7Indicates moderate lipophilicity; may require co-solvents for high concentrations.[1]
Hydrogen Bond Donors3Contributes to interactions with biological targets and affects solubility.[1]
Hydrogen Bond Acceptors4Contributes to interactions with biological targets and affects solubility.[1]

Q3: How should I prepare a stock solution of this compound?

A3: Due to its moderate lipophilicity, preparing a stable, high-concentration stock solution is critical. The most common solvent for initial stock preparation is dimethyl sulfoxide (DMSO). However, prolonged storage in DMSO can lead to compound degradation.[6]

Core Recommendation: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous working solutions, perform serial dilutions and ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. See Protocol 1 for a detailed methodology.

Q4: Are there any safety concerns associated with the acetohydrazide moiety?

A4: Yes. The hydrazide functional group and its parent compound, hydrazine, are known to be potentially genotoxic and can cause toxicity upon overexposure.[7] While this specific derivative's toxicity profile may not be fully characterized, it is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a chemical fume hood.

Part 2: Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you may encounter during biological screening and provides a logical framework for diagnosis and resolution.

Problem 1: My compound precipitates out of solution in the aqueous assay buffer.

  • Potential Causes:

    • Exceeding Aqueous Solubility: The final concentration of the compound in the assay buffer is above its solubility limit. This is a very common issue for organic molecules.[8]

    • "Salting Out": High salt concentrations in the buffer can decrease the solubility of organic compounds.

    • pH Effects: Benzimidazole derivatives can have different solubilities at different pH values.

  • Recommended Solutions & Protocol:

    • Confirm Solubility Limit: Before conducting bioassays, determine the compound's practical solubility limit in your final assay buffer. Visually inspect for precipitation at your highest intended concentration under a microscope.

    • Optimize Co-Solvent Concentration: While DMSO is used for the stock, you may need to maintain a certain percentage in the final assay buffer. Test the tolerance of your assay system (e.g., cells, enzymes) to a range of DMSO concentrations (e.g., 0.1% to 1.0%) to find the highest permissible level that does not affect the biological outcome.

    • Utilize Formulation Strategies: For poorly soluble compounds, advanced formulation techniques may be necessary. These include the use of co-solvents, surfactants, or inclusion complexes like cyclodextrins.[5][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for increasing the solubility of lipophilic drugs.[9][10]

    • pH Adjustment: If your assay permits, test the compound's solubility in buffers with slightly different pH values.

Problem 2: I am observing high variability between replicates or a time-dependent loss of activity.

  • Potential Causes:

    • Compound Instability: The thioether (-S-) or hydrazide (-CONHNH2) moieties may be unstable in the aqueous buffer, leading to degradation over the course of the experiment. The stability of benzimidazole derivatives should be established for further biological studies.[11]

    • Aggregation: At concentrations above the solubility limit, compounds can form sub-visible aggregates. These aggregates can non-specifically inhibit enzymes and are a major source of false positives. Their formation can be time-dependent.

    • Oxidation: The thioether linkage is susceptible to oxidation, which would change the compound's structure and activity.

  • Recommended Solutions & Protocol:

    • Prepare Fresh Dilutions: Always prepare working solutions fresh from a frozen stock aliquot immediately before each experiment.

    • Conduct Pre-incubation Test: Incubate the compound in the assay buffer for the full duration of your experiment before adding the target protein or cells. Then, initiate the reaction and compare the results to an experiment where the compound was added last. A significant loss of activity suggests instability.

    • Test for Aggregation: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. If the observed activity is due to aggregation, the detergent will disrupt the aggregates, and the inhibitory effect should be significantly reduced or eliminated.

Problem 3: The compound shows potent activity in my primary screen, but it appears to be a "promiscuous inhibitor" or cannot be validated in secondary assays.

  • Potential Causes:

    • Assay Interference from Chemical Reactivity: This is a critical pitfall. The thioether or hydrazide groups can react with assay components.[6]

      • Thiol Reactivity: The thioether can potentially interact with cysteine residues on proteins or thiol-containing reagents (like DTT) in the buffer.[6]

      • Redox Cycling: Sulfur-containing compounds can engage in redox cycling, generating reactive oxygen species (ROS) that damage proteins or interfere with redox-sensitive readouts.

      • Luminescence Quenching: Sulfur-containing compounds are known to quench chemiluminescence signals, such as those used in luciferase-based assays.[12] This can be misinterpreted as enzyme inhibition.

      • Hydrazide Reactivity: Hydrazides can chelate metal ions essential for enzyme function or react with carbonyls.[13][14]

    • Interference with Detection Method: The benzimidazole core is fluorescent. If your assay uses a fluorescence or absorbance readout, the compound itself may absorb or emit light at the same wavelength, creating a false signal.

  • Recommended Solutions & Protocol:

    • Run Target-Free Controls: The most important counter-screen is to run your assay under identical conditions but without the biological target (e.g., no enzyme, no cells). If you still see a signal change, the compound is interfering directly with your detection reagents.

    • Characterize Spectroscopic Properties: Measure the compound's absorbance and fluorescence spectra to identify any potential overlap with your assay's excitation or emission wavelengths.

    • Vary Target Concentration: True, stoichiometric inhibitors will show an IC50 value that is independent of the enzyme concentration. Non-specific inhibitors, particularly aggregators, will often show a strong dependence.

    • Follow a Diagnostic Workflow: Use a systematic approach to identify the mechanism of interference. See Diagram 2 for a guided workflow.

Part 3: Key Experimental Protocols & Workflows

Adhering to standardized protocols is essential for generating reproducible and reliable data.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in 100% DMSO): a. Weigh out 2.22 mg of this compound (MW: 222.27 g/mol ). b. Add 1.0 mL of anhydrous, high-purity DMSO. c. Vortex thoroughly for 2-3 minutes. If necessary, gently warm the vial to 30-37°C and/or sonicate for 5-10 minutes to ensure complete dissolution. d. Visually inspect the solution to confirm there are no solid particulates. e. Aliquot into single-use volumes (e.g., 20 µL) in low-binding tubes. Store at -80°C.

  • Working Solutions (Aqueous Buffer): a. Thaw a single aliquot of the 10 mM stock solution. b. Perform serial dilutions in 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM). This minimizes the volume of DMSO transferred to the aqueous buffer. c. For the final dilution into your aqueous assay buffer, add the small volume of DMSO-solubilized compound to the buffer while vortexing to ensure rapid mixing and minimize precipitation. d. Crucially, ensure the final concentration of DMSO is identical in all wells, including vehicle controls.

Diagram 1: Compound Handling and Plate Preparation Workflow

G cluster_prep Preparation cluster_exp Experiment Day A Receive Solid Compound B Prepare 10 mM Stock in 100% DMSO A->B C Aliquot & Store at -80°C B->C D Thaw ONE Aliquot C->D Start of Experiment E Create Intermediate Dilutions (in 100% DMSO) D->E F Final Dilution into Aqueous Assay Buffer E->F G Add to Assay Plate F->G H Run Assay Immediately G->H

Caption: Workflow for preparing and handling compound solutions.

Diagram 2: Troubleshooting Workflow for Suspected Assay Interference

G A Potent Activity Observed in Primary Screen B Run Target-Free Control (No Enzyme/Cell) A->B C Signal Persists? B->C D Artifact Confirmed: Direct Interference with Detection Reagents C->D Yes E Signal Abolished. Proceed to next check. C->E No F Re-run Assay with 0.01% Triton X-100 E->F G Activity Lost? F->G H Artifact Confirmed: Compound Aggregation G->H Yes I Activity Persists. Proceed to next check. G->I No J Check for Spectral Overlap (Absorbance/Fluorescence) I->J K Significant Overlap? J->K L Potential Artifact: Change Assay Readout if Possible K->L Yes M No Overlap. Activity is Likely Real. Proceed with Validation. K->M No

Caption: Decision tree for diagnosing assay interference artifacts.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the bioavailability of this compound and achieve reliable and reproducible results.

Introduction: Understanding the Challenge

This compound is a benzimidazole derivative with a molecular formula of C9H10N4OS and a molecular weight of approximately 222.27 g/mol .[1] While showing promise in various biological assays, like many heterocyclic compounds, its translation to in vivo models can be hampered by suboptimal pharmacokinetic properties, primarily related to its bioavailability. Although described as aqueous-soluble, the practical formulation and achievement of therapeutic concentrations in vivo often require a systematic approach to overcome potential hurdles in absorption, distribution, metabolism, and excretion (ADME).[1]

This guide will walk you through the key considerations and strategies to enhance the systemic exposure of this compound.

Physicochemical Properties Overview

A solid understanding of the compound's properties is the foundation for any formulation strategy. Here is a summary of known and predicted characteristics:

PropertyValue / ObservationImplication for Bioavailability
Molecular Weight ~222.27 g/mol Well within the limits of Lipinski's Rule of Five, suggesting good potential for passive diffusion.
Aqueous Solubility Qualitatively described as "aqueous-soluble"[1]While positive, quantitative data is needed. If solubility is still a limiting factor, it can lead to low dissolution rates in the gastrointestinal (GI) tract.
Lipophilicity (XLogP3) 0.7[1]Indicates a balanced hydrophilic-lipophilic nature. This suggests that poor permeability is less likely to be the primary barrier compared to potentially low solubility or metabolic instability.
Hydrogen Bond Donors 3[1]Within Lipinski's guidelines.
Hydrogen Bond Acceptors 4[1]Within Lipinski's guidelines.
Metabolic Liability Benzimidazole core is susceptible to metabolism.Potential for significant first-pass metabolism in the liver, reducing the amount of active compound reaching systemic circulation.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound showed very low plasma concentrations. What is the most likely cause?

A1: Low plasma exposure for a compound like this, despite being described as "aqueous-soluble," can stem from several factors. The most common culprits are:

  • Insufficient Aqueous Solubility at Physiological pH: The compound's solubility might be highly dependent on pH. While it may be soluble in your initial formulation vehicle, it could precipitate in the different pH environments of the stomach and intestine.

  • Rapid First-Pass Metabolism: Benzimidazole derivatives are known to be substrates for cytochrome P450 enzymes in the liver.[2] The compound might be rapidly metabolized before it can reach systemic circulation.

  • Poor Membrane Permeability: While the XLogP3 of 0.7 is favorable, it doesn't guarantee high permeability across the intestinal epithelium. The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

To diagnose the issue, a systematic approach is needed, starting with a robust formulation and then investigating metabolic stability and cell permeability.

Q2: How can I prepare a simple oral formulation for initial in vivo screening?

A2: For early-stage screening, a solution or a well-dispersed suspension is recommended. Given its potential for some aqueous solubility, you can start with a vehicle containing a solubilizing agent. A common starting point is a vehicle containing a surfactant and a viscosity-enhancing agent to maintain homogeneity. A widely used vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in water .

It is crucial to assess the physical stability of your formulation. Ensure the compound remains in solution or as a fine, uniform suspension for the duration of your experiment. Visual inspection for precipitation or aggregation is a minimum requirement.

Q3: What are the main metabolic pathways I should be concerned about for this compound?

A3: The primary metabolic pathways for benzimidazole-based compounds involve oxidation, primarily mediated by cytochrome P-450 (CYP) enzymes and microsomal flavin monooxygenases.[2] Key reactions to anticipate are:

  • Hydroxylation: This often occurs on the benzimidazole ring system.

  • N-dealkylation or N-oxidation: If there are substituents on the imidazole nitrogens.

  • S-oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Understanding these pathways is critical, as extensive metabolism can lead to low bioavailability and high inter-individual variability in your studies.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
High variability in plasma concentrations between animals. 1. Inconsistent dosing (e.g., gavage errors).2. Formulation instability (precipitation or aggregation).3. Inter-animal differences in metabolism (e.g., CYP enzyme expression).1. Refine and standardize your dosing technique.2. Prepare fresh formulations and check for homogeneity before each dose. Consider a formulation with improved stability (see below).3. Increase the number of animals per group to improve statistical power.
Compound is not detected in plasma at all. 1. Severe insolubility in the GI tract.2. Extremely rapid first-pass metabolism.3. Analytical method not sensitive enough.1. Move to a more advanced formulation strategy (e.g., solid dispersion, lipid-based formulation).2. Conduct an in vitro metabolic stability assay (see protocol below). If metabolism is very rapid, consider co-dosing with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in a preliminary study to confirm this hypothesis.3. Validate your bioanalytical method to ensure it has the required lower limit of quantification (LLOQ).
Good in vitro activity does not translate to in vivo efficacy. 1. Insufficient target tissue exposure due to low bioavailability.2. The compound is rapidly cleared from the body.3. The in vitro model does not accurately reflect the in vivo disease state.1. Focus on enhancing bioavailability using the strategies outlined in this guide.2. Perform a pharmacokinetic study to determine the compound's half-life and clearance.3. Re-evaluate the translatability of your in vitro assay.

Strategies and Protocols for Enhancing Bioavailability

Here we present a tiered approach to formulation development, from simple to more complex techniques.

Level 1: Simple Solubilization and Suspension

This is the first step for initial in vivo studies.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol 400, propylene glycol) can increase solubility.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can improve wetting and form micelles to encapsulate the drug.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation vehicle can significantly enhance solubility.

Level 2: Advanced Formulation Strategies

If simple formulations fail, more advanced methods are necessary.

Solid dispersions improve the dissolution rate by dispersing the drug in a hydrophilic carrier at a molecular level.

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer

  • Methanol or another suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolution: Dissolve a 1:4 ratio (w/w) of the compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40-50°C until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Milling: Scrape the solid dispersion from the flask and gently grind it to a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended): Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Powder X-ray Diffraction (PXRD) to check for crystallinity.

  • Reconstitution: For dosing, the solid dispersion powder can be suspended in a suitable aqueous vehicle (e.g., 0.5% CMC).

This assay helps determine if rapid metabolism is a likely cause of low bioavailability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound in mouse or human liver microsomes.

Materials:

  • Pooled liver microsomes (mouse or human)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in DMSO or acetonitrile)

  • Positive control compound with known metabolic fate (e.g., testosterone)

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, pre-warmed to 37°C, add phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line gives the rate constant (k). The half-life is calculated as t½ = 0.693 / k.

This assay evaluates the potential for intestinal absorption and identifies if the compound is a substrate for efflux transporters.[3][4][5][6]

Objective: To determine the apparent permeability coefficient (Papp) of the compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts for 21 days

  • Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 for basolateral, pH 6.5 for apical)

  • Test compound solution in HBSS

  • Lucifer yellow (a low-permeability marker to check monolayer integrity)

  • Control compounds: a high-permeability (e.g., propranolol) and a low-permeability (e.g., atenolol) drug

  • LC-MS/MS system for analysis

Procedure:

  • Monolayer Integrity Check: Wash the Caco-2 monolayers with pre-warmed HBSS. Add Lucifer yellow to the apical side and incubate for 1 hour. Measure the amount of Lucifer yellow that has permeated to the basolateral side. A low Papp value confirms the integrity of the tight junctions.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Remove the buffer from both compartments.

    • Add the test compound solution to the apical (A) compartment and fresh buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 60 and 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh buffer. Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the same procedure but add the test compound to the basolateral compartment and sample from the apical compartment. This is to determine the efflux ratio.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B) . An ER > 2 suggests the compound is a substrate for active efflux.

Visualizing the Workflow and Concepts

To aid in understanding the experimental design and decision-making process, the following diagrams illustrate key workflows.

Bioavailability_Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Formulation Optimization cluster_2 ADME Profiling cluster_3 Interpretation & Next Steps Start In Vivo Study: Low Plasma Exposure Formulation Is the formulation a clear solution or fine suspension? Start->Formulation ImproveFormulation Improve Formulation: - Co-solvents - Surfactants - pH adjustment Formulation->ImproveFormulation No ADME_Tests Conduct In Vitro ADME Assays Formulation->ADME_Tests Yes AdvancedFormulation Advanced Formulation: - Solid Dispersion - Lipid-Based System ImproveFormulation->AdvancedFormulation If still poor AdvancedFormulation->ADME_Tests MetabolicStability Metabolic Stability Assay (Liver Microsomes) ADME_Tests->MetabolicStability Permeability Caco-2 Permeability Assay ADME_Tests->Permeability HighMetabolism Result: High Metabolism (Low t½) MetabolicStability->HighMetabolism HighEfflux Result: High Efflux (ER > 2) Permeability->HighEfflux LowPermeability Result: Low Permeability (Low Papp) Permeability->LowPermeability Redesign Consider Prodrug or Structural Modification HighMetabolism->Redesign HighEfflux->Redesign

Caption: A decision-making workflow for troubleshooting low bioavailability.

Formulation_Strategies cluster_strategies Formulation Approaches node_A Bioavailability Challenge Poor Aqueous Solubility & Dissolution node_B Particle Size Reduction Micronization Nanonization node_A:f1->node_B node_C Amorphous Systems Solid Dispersions (e.g., with PVP, HPMC) node_A:f1->node_C node_D Lipid-Based Formulations SEDDS/SMEDDS Liposomes node_A:f1->node_D node_E Complexation Cyclodextrins node_A:f1->node_E

References

Validation & Comparative

A Researcher's Guide to the In Vivo Validation of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a potential anticancer therapeutic from a promising in vitro candidate to a clinically relevant agent is a rigorous one, paved with meticulous validation. This guide provides a comprehensive framework for the in vivo validation of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide, a novel compound from the benzimidazole class of heterocyclic molecules that has garnered interest for its potential anticancer properties. We will explore the critical aspects of designing and executing in vivo studies, compare its potential efficacy with established chemotherapeutic agents, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Imperative of In Vivo Validation: Bridging the Bench-to-Bedside Gap

While in vitro assays provide valuable initial insights into the cytotoxic effects of a compound on cancer cell lines, they do not fully recapitulate the complex tumor microenvironment and the physiological systems of a living organism.[1] In vivo validation is, therefore, an indispensable step to assess a drug candidate's true therapeutic potential, including its efficacy, toxicity, and pharmacokinetic profile.[1][2] This guide will utilize a comparative approach, benchmarking the potential in vivo performance of this compound against established chemotherapeutic agents like Doxorubicin and 5-Fluorouracil (5-FU).

Comparative Efficacy in Preclinical Models: A Data-Driven Perspective

To contextualize the potential of this compound, it is crucial to compare its anticipated in vivo performance with that of standard-of-care drugs in similar preclinical models. The following table summarizes representative data from xenograft studies for established anticancer agents. While specific in vivo data for the title compound is still emerging, we have included data for structurally related benzimidazole derivatives to provide a reasonable benchmark.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
Doxorubicin Ovarian Cancer Xenograft (SK-OV-3)Not Specified~2.5 times higher than controlNot Specified[3][4]
5-Fluorouracil (5-FU) Colon Cancer Xenograft (HCT116)100 mg/kg (single IP injection)Significant delay in tumor volume tripling (from 7.1 to 11.7 days)Not Specified[5]
5-FU + Oxaliplatin (FOLFOX) Colorectal Cancer XenograftNot SpecifiedStandard of care with demonstrated efficacyProlongs patient survival in clinical settings[6][7][8]
Benzimidazole Derivative (Compound 12e) Lung Cancer Xenograft (A549)Not SpecifiedSimilar to FL118 (a camptothecin derivative)Not Specified[9]
Benzimidazole Derivative (Compound 4b & 4g) Liver Cancer Xenograft (HepG2)Not SpecifiedIC50 values of 4.8 µM and 5.1 µM respectively (in vitro)Not Specified[10]

The In Vivo Validation Workflow: A Step-by-Step Guide

The successful in vivo evaluation of a novel anticancer agent hinges on a well-designed and meticulously executed experimental plan. Below is a detailed workflow for validating the anticancer activity of this compound.

InVivo_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Study Execution cluster_2 Phase 3: Endpoint Analysis A Compound Formulation & Solubility Testing C Cell Line Culture & Tumor Inoculum Preparation A->C B Animal Model Selection (e.g., Immunocompromised Mice) D Tumor Implantation (Subcutaneous Xenograft) B->D C->D E Animal Grouping & Randomization D->E F Dosing Regimen Initiation (Test Compound vs. Controls) E->F G Regular Monitoring: - Tumor Volume - Body Weight - Clinical Signs F->G H Study Termination (Pre-defined Endpoint) G->H I Tumor Excision & Weight Measurement H->I J Tissue Collection for - Histopathology - Biomarker Analysis H->J K Data Analysis: - TGI Calculation - Statistical Evaluation I->K J->K

In Vivo Anticancer Drug Validation Workflow
Experimental Protocol 1: Human Tumor Xenograft Model in Immunocompromised Mice

This protocol outlines the establishment of a subcutaneous xenograft model, a cornerstone for in vivo cancer research.

Rationale for Experimental Choices:

  • Immunocompromised Mice: Strains such as NOD/SCID or nude mice are used to prevent the rejection of human tumor cells.[2]

  • Subcutaneous Implantation: This method allows for easy and non-invasive monitoring of tumor growth.

Step-by-Step Methodology:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., colorectal cancer line HCT116 or ovarian cancer line SK-OV-3) under sterile conditions.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsinization and wash with a serum-free medium.

  • Cell Counting and Viability: Determine the cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be above 90%.

  • Inoculum Preparation: Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³) before starting the treatment. Tumor volume should be measured regularly (e.g., twice a week) using calipers and calculated with the formula: (Length x Width²)/2.[2]

Experimental Protocol 2: In Vivo Efficacy and Toxicity Assessment

This protocol details the administration of the test compound and the monitoring of its effects on tumor growth and animal well-being.

Rationale for Experimental Choices:

  • Dose Range: The initial dose range for a new compound is often determined from in vitro cytotoxicity data and preliminary toxicity studies.[11]

  • Control Groups: A vehicle control group is essential to account for any effects of the drug delivery vehicle. A positive control group (e.g., a standard chemotherapy agent) provides a benchmark for efficacy.

Step-by-Step Methodology:

  • Animal Grouping: Once tumors reach the desired size, randomize the mice into different treatment groups (e.g., vehicle control, this compound at different doses, positive control).

  • Compound Administration: Administer the test compound and control substances according to the predetermined dosing schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, oral gavage).

  • Tumor Measurement: Continue to measure tumor volumes regularly throughout the study.

  • Toxicity Monitoring: Monitor the animals daily for any signs of toxicity, including:

    • Changes in body weight (a significant drop can indicate toxicity).

    • Changes in behavior (e.g., lethargy, ruffled fur).

    • Signs of distress.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if animals show signs of excessive toxicity.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Potential Mechanism of Action: A Look into Cellular Signaling

Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. While the precise mechanism of this compound requires further investigation, a plausible mode of action could involve the modulation of critical protein kinases.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition BIM Benzimidazole Derivative BIM->Raf Potential Inhibition BIM->MEK Potential Inhibition

Illustrative MAPK/ERK Signaling Pathway and Potential Inhibition by a Benzimidazole Derivative

Conclusion and Future Directions

The in vivo validation of this compound is a critical step in assessing its potential as a novel anticancer agent. By following rigorous experimental protocols and comparing its efficacy against established drugs, researchers can generate the robust data necessary to support further development. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in orthotopic and patient-derived xenograft (PDX) models, and conducting comprehensive pharmacokinetic and pharmacodynamic analyses. This systematic approach will be instrumental in determining the clinical translatability of this promising compound.

References

A Comparative Efficacy Analysis of ACAT Inhibitors: Positioning 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide in the Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for ACAT Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[1][2] This enzymatic activity is central to cellular cholesterol homeostasis and has been implicated in the pathophysiology of several diseases, most notably atherosclerosis.

In mammals, two isoenzymes, ACAT1 and ACAT2, perform this function with distinct tissue distribution and physiological roles.[3]

  • ACAT1 is ubiquitously expressed and is the primary isoenzyme found in macrophages, adrenal glands, and the brain. Its activity in macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.[1][4]

  • ACAT2 is predominantly located in the intestines and liver, where it plays a key role in dietary cholesterol absorption and the assembly of apolipoprotein B-containing lipoproteins like Very Low-Density Lipoprotein (VLDL).[1][4]

The inhibition of ACAT is therefore a compelling therapeutic strategy. By preventing cholesterol esterification, ACAT inhibitors can theoretically reduce foam cell formation in arterial walls, decrease intestinal cholesterol absorption, and lower the secretion of atherogenic lipoproteins.[1] This guide provides a comparative overview of the efficacy of several key ACAT inhibitors, with a special focus on the promising, yet less characterized, compound 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide.

Featured Compound: this compound

This compound is a synthetic compound featuring a benzimidazole moiety linked to a thioacetohydrazide group.[5] It has been identified in the literature as a potent and aqueous-soluble inhibitor of human ACAT-1.[5] The benzimidazole scaffold is a well-known pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities.[6][7][8][9]

Mechanism of Action: The primary mechanism of action for this compound class is the direct inhibition of the ACAT enzyme.[5] By binding to the enzyme, it blocks the catalytic process of transferring a fatty acyl group from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol, thereby preventing the formation of cholesteryl esters. While specific kinetic data and IC50 values are not widely published in publicly accessible databases, its designation as a "potent" inhibitor suggests high affinity for ACAT-1. Its structural features are shared by other potent benzimidazole-based inhibitors, such as the clinical candidate K-604.[10]

Comparative Efficacy of Key ACAT Inhibitors

The landscape of ACAT inhibitors includes compounds with varying degrees of potency and selectivity for the two isoforms. The clinical development of many of these inhibitors has been challenging, often halted due to a lack of efficacy in human trials or adverse effects, a stark contrast to promising preclinical data.[1][11] This discrepancy highlights the complexity of cholesterol metabolism and the challenges of translating findings from animal models to humans.

Below is a summary of key ACAT inhibitors, providing a benchmark against which the potential of this compound can be evaluated.

CompoundTarget(s)IC50 (Human)Key Characteristics & Clinical Status
This compound ACAT-1 (Potent Inhibitor)Not Publicly AvailableAqueous-soluble compound with a benzimidazole core, noted for potent ACAT-1 inhibition.[5]
Avasimibe (CI-1011) ACAT-1 & ACAT-2 (Dual Inhibitor)ACAT-1: ~24 µMACAT-2: ~9.2 µMOrally bioavailable; reduces foam cell formation and VLDL/LDL production.[1] Development for atherosclerosis was halted after Phase III trials showed a lack of efficacy.[1][11]
Pactimibe (CS-505) ACAT-1 & ACAT-2 (Dual Inhibitor)ACAT-1: 4.9 µMACAT-2: 3.0 µMMore potent than Avasimibe in vitro.[1] Showed significant reduction in atherosclerosis in animal models but failed to demonstrate benefit and showed some adverse effects in human clinical trials.[1][11]
K-604 ACAT-1 (Selective Inhibitor)ACAT-1: 0.45 µM (450 nM)Highly selective for ACAT-1 (229-fold over ACAT-2).[10] Showed plaque-stabilizing effects in mice independent of cholesterol lowering.[12] Entered early clinical development.[12]
F12511 (Eflucimibe) ACAT-1 & ACAT-2ACAT-1: 0.039 µM (39 nM)ACAT-2: 0.11 µM (110 nM)A high-affinity inhibitor that passed Phase I safety trials but its development was discontinued.[13][14]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of ACAT inhibition, the following diagrams illustrate the enzyme's role in cholesterol metabolism and a typical workflow for assessing inhibitor efficacy.

ACAT_Pathway cluster_cell Macrophage / Hepatocyte LDL LDL / Modified LDL LDLR LDL Receptor LDL->LDLR Uptake FreeCholesterol Free Cholesterol Pool LDLR->FreeCholesterol ACAT ACAT1 / ACAT2 FreeCholesterol->ACAT Substrate Efflux Cholesterol Efflux (e.g., via ABCA1) FreeCholesterol->Efflux CE Cholesteryl Esters ACAT->CE Esterification LipidDroplet Lipid Droplet Storage CE->LipidDroplet Inhibitor ACAT Inhibitor (e.g., Benzimidazole derivative) Inhibitor->ACAT

Caption: Simplified ACAT pathway in a cell.

ACAT_Assay_Workflow A 1. Prepare Microsomes from ACAT-expressing cells B 2. Pre-incubate Microsomes with Test Inhibitor (or vehicle) A->B C 3. Initiate Reaction Add [14C]Oleoyl-CoA B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction (e.g., add Chloroform:Methanol) D->E F 6. Lipid Extraction E->F G 7. Separate Lipids via TLC F->G H 8. Quantify Radiolabeled Cholesteryl Ester G->H I 9. Calculate % Inhibition & IC50 H->I

Caption: General workflow for an in vitro ACAT inhibition assay.

Experimental Protocol: In Vitro ACAT Inhibition Assay

The following protocol describes a robust and widely adopted method for determining the in vitro inhibitory activity of compounds against ACAT enzymes using a cell-free microsomal assay. This self-validating system ensures that the measured activity is directly attributable to the enzyme in a controlled environment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ACAT1 or ACAT2.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably overexpressing human ACAT1 or ACAT2.

  • Test Compound: e.g., this compound, dissolved in DMSO.

  • Radiolabeled Substrate: [1-14C]Oleoyl-coenzyme A.

  • Reagents: Bovine Serum Albumin (BSA, fatty acid-free), cholesterol, potassium phosphate buffer, dithiothreitol (DTT), organic solvents (chloroform, methanol, hexane, diethyl ether, acetic acid).

  • Equipment: Dounce homogenizer, ultracentrifuge, scintillation counter, thin-layer chromatography (TLC) plates (silica gel).

Methodology:

  • Microsome Preparation (Causality: Isolating the enzyme source):

    • Harvest cultured cells expressing the target ACAT isoform.

    • Wash cells with ice-cold PBS and resuspend in a hypotonic buffer.

    • Homogenize the cells using a Dounce homogenizer on ice to lyse the plasma membrane while keeping organelles intact.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in endoplasmic reticulum where ACAT resides.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • ACAT Activity Assay (Trustworthiness: A direct measure of enzymatic function):

    • Prepare a reaction mixture containing potassium phosphate buffer, DTT, and fatty acid-free BSA.

    • Add a defined amount of microsomal protein (e.g., 20-50 µg) to the reaction tubes.

    • Add the test inhibitor at a range of concentrations (typically serial dilutions from nanomolar to micromolar). Include a vehicle control (DMSO) and a positive control inhibitor.

    • Pre-incubate the microsomes with the inhibitor for 15-30 minutes at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate mixture: [14C]Oleoyl-CoA and cholesterol.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C. The time should be within the linear range of product formation.

  • Quantification and Data Analysis:

    • Stop the reaction by adding 2:1 chloroform:methanol.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Spot the extracted lipids onto a silica TLC plate.

    • Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate the cholesteryl esters from other lipids.

    • Visualize the lipid spots (e.g., using iodine vapor) and scrape the area corresponding to the radiolabeled cholesteryl ester into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Conclusion and Future Outlook

While the therapeutic journey of ACAT inhibitors has been fraught with clinical setbacks for atherosclerosis, the target remains highly relevant. The discrepancy between potent preclinical efficacy and human trial failures suggests that global ACAT inhibition may lead to unintended consequences, such as the accumulation of toxic free cholesterol in macrophages.[1]

This has shifted focus towards developing isoenzyme-selective inhibitors. A potent, selective ACAT-1 inhibitor like this compound or K-604 could potentially offer a more nuanced approach, targeting foam cell formation in the arterial wall with less impact on systemic lipid metabolism.[10][12] Conversely, selective ACAT-2 inhibition remains an attractive strategy for lowering plasma cholesterol by targeting intestinal absorption.[15][16][17]

The key for researchers is to leverage well-characterized compounds and robust, validated assays to dissect the specific roles of each ACAT isoform. Compounds like this compound, which are noted for their potency, warrant further public characterization to fully understand their efficacy and selectivity profile. This will enable a more precise deployment of ACAT inhibition strategies for atherosclerosis and other emerging indications like Alzheimer's disease and certain cancers.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to purine enables it to readily interact with various biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion interactions.[2][3] This versatility has led to the development of benzimidazole derivatives with a wide array of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][3][4][5] This guide focuses on a specific class of these derivatives: 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide and its analogs, providing a comparative analysis of their structure-activity relationships (SAR).

The Core Scaffold: A Platform for Diverse Activity

The foundational structure consists of a benzimidazole ring linked at the 2-position through a sulfur atom to an acetohydrazide moiety. This core scaffold serves as a versatile template for chemical modifications, primarily at the terminal hydrazide nitrogen, to generate a library of hydrazone derivatives. These modifications significantly influence the biological activity of the resulting compounds.

Comparative Analysis of Biological Activities

The primary therapeutic potentials investigated for these analogs are their antimicrobial and anticancer activities. The subsequent sections will delve into the SAR for each of these activities, supported by experimental data.

I. Antimicrobial Activity: A Quest for Potent and Broad-Spectrum Agents

Benzimidazole derivatives have long been recognized for their antimicrobial potential.[1] Their mechanism of action is often attributed to their ability to compete with purines, thereby inhibiting the synthesis of bacterial nucleic acids and proteins.[1] The introduction of a hydrazone moiety to the this compound scaffold has been a fruitful strategy in the development of novel antimicrobial agents.[6]

A study involving the synthesis of novel benzimidazole-hydrazone derivatives demonstrated moderate to strong antibacterial activities against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[6] The general synthetic scheme involves the condensation of the core acetohydrazide with various aromatic aldehydes.

Key SAR Insights for Antimicrobial Activity:

  • Substitution on the Phenyl Ring of the Hydrazone Moiety: The nature and position of substituents on the phenyl ring attached to the hydrazone's azomethine carbon play a crucial role in determining the antimicrobial potency.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -F), on the phenyl ring generally enhances antibacterial activity. This is exemplified by compounds that show significant zones of inhibition against various bacterial strains.[6]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to penetrate bacterial cell membranes. A balanced hydrophilic-lipophilic character is often essential for optimal activity.

Table 1: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Selected this compound Analogs [6]

Compound IDR-Group (Substitution on Phenyl Ring)S. aureusB. subtilisE. coliP. aeruginosa
6a H>31>31>31>31
6b 2-Cl>31>31>31>31
6c 4-Cl>31>31>31>31
6d 2-NO₂>31>31>31>31
6e 4-NO₂>31>31>31>31
6f 2,4-diCl>31>31>31>31

Data presented for a concentration of 100 µg/ml.

The data indicates that at a high concentration, many of the synthesized analogs exhibit strong antibacterial activity. Notably, compound 6f , with a 2,4-dichlorophenyl substitution, consistently showed a large zone of inhibition against all tested bacterial strains, suggesting that multiple electron-withdrawing groups can be beneficial for broad-spectrum activity.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a standardized method for evaluating the antibacterial activity of synthesized compounds.

Objective: To determine the susceptibility of various bacterial strains to the synthesized benzimidazole-hydrazone analogs.

Materials:

  • Nutrient Agar plates

  • Bacterial cultures (S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Synthesized compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent)

  • Sterile cork borer

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) for each test organism.

  • Plate Preparation: Pour molten Nutrient Agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of each test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Causality Behind Experimental Choices:

  • The use of a standardized inoculum ensures the reproducibility of the results.

  • The agar well diffusion method is a widely accepted and straightforward technique for preliminary screening of antimicrobial activity.

  • Including positive and negative controls is crucial for validating the experimental setup and ensuring that the observed activity is due to the test compounds and not the solvent.

II. Anticancer Activity: Targeting Cellular Proliferation

The benzimidazole scaffold is a well-established pharmacophore in oncology, with derivatives targeting various cellular pathways involved in cancer development.[2][3][4] The anticancer potential of this compound analogs has been explored, with promising results against several cancer cell lines.

A study on N-substituted benzylidene-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide derivatives revealed significant cytotoxic effects.[7] The antiproliferative activity was evaluated against a panel of human cancer cell lines, including A549 (lung), HCT116 (colon), HepG2 (liver), PC-9 (lung), and A375 (melanoma).[7]

Key SAR Insights for Anticancer Activity:

  • Hydroxylated Phenyl Ring: The presence of hydroxyl groups on the benzylidene moiety appears to be a key determinant of anticancer activity. For instance, a 2,4-dihydroxybenzylidene derivative (5a ) and a 5-bromo-2-hydroxy-benzylidene derivative (5d ) displayed excellent inhibitory activity against the tested cancer cell lines.[7] The hydroxyl groups can participate in hydrogen bonding interactions with the target proteins.

  • Halogen Substitution: The introduction of a halogen, such as bromine, in conjunction with a hydroxyl group can enhance the potency, as seen in compound 5d .[7]

  • Position of Substituents: The relative positions of the substituents on the phenyl ring are critical. The ortho and para positions appear to be favorable for activity.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Analogs [7]

Compound IDR-Group (Substitution on Benzylidene)A549HCT116HepG2PC-9A375
5a 2,4-dihydroxy4-174-174-174-174-17
5d 5-bromo-2-hydroxy4-174-174-174-174-17
5-FU (Control) ------
SU11248 (Control) ------

The source provides a range for the IC₅₀ values.

The data highlights that compounds 5a and 5d exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range, comparable or even superior to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) and the tyrosine kinase inhibitor Sunitinib (SU11248).[7]

Another study investigated a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides and found that compounds with a 2-methoxyphenyl (4b ) and a 2-chlorophenyl (4g ) substitution on the piperazine ring showed significant cytotoxicity against HepG2 liver cancer cells, with IC₅₀ values of 4.8 µM and 5.1 µM, respectively.[8] This suggests that modifications at other positions of the core structure can also lead to potent anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Objective: To quantify the cytotoxic effects of the synthesized benzimidazole analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Synthesized compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

  • The MTT assay is a reliable and widely used method for assessing cell proliferation and cytotoxicity.

  • Using a range of concentrations allows for the determination of a dose-response curve and the calculation of the IC₅₀ value, a key parameter for comparing the potency of different compounds.

  • The inclusion of appropriate controls is essential for data normalization and validation.

Visualizing Structure-Activity Relationships

To better understand the key structural features influencing the biological activity of these analogs, the following diagrams illustrate the core SAR principles.

SAR_Antimicrobial Core 2-((1H-Benzimidazol-2-yl)thio)acetohydrazide Core Hydrazone Hydrazone Moiety (R-CH=N-NH-C(O)-) Core->Hydrazone Forms Phenyl Phenyl Ring (R) Hydrazone->Phenyl Contains Substituents Substituents on Phenyl Ring Phenyl->Substituents Modified with Activity Antimicrobial Activity Substituents->Activity Modulates

Caption: Key structural components influencing antimicrobial activity.

SAR_Anticancer Core Benzimidazole-based Acetohydrazide Core Benzylidene Benzylidene Moiety (R-C₆H₄-CH=) Core->Benzylidene Attached to Substituents Substituents on Benzylidene Ring Benzylidene->Substituents Carries Hydroxyl Hydroxyl (-OH) Groups (Key for activity) Substituents->Hydroxyl Halogen Halogen (-Br, -Cl) Groups (Enhances activity) Substituents->Halogen Activity Anticancer Activity Hydroxyl->Activity Crucial for Halogen->Activity Potentiates

Caption: SAR for anticancer activity of benzylidene derivatives.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have revealed critical insights for the rational design of potent antimicrobial and anticancer agents. For antimicrobial activity, the introduction of electron-withdrawing groups on the terminal phenyl ring of the hydrazone moiety is a promising strategy. In the context of anticancer activity, the presence of hydroxyl and halogen substituents on the benzylidene ring has been shown to be highly effective.

Future research in this area should focus on:

  • Expanding the diversity of substituents to further probe the SAR and optimize potency and selectivity.

  • Investigating the mechanism of action of the most potent compounds to identify their specific molecular targets.

  • Conducting in vivo studies to evaluate the efficacy and safety of lead compounds in preclinical models.

  • Exploring the potential for dual-activity compounds that exhibit both antimicrobial and anticancer properties.

By leveraging the principles outlined in this guide, researchers can continue to develop novel and effective therapeutic agents based on the versatile benzimidazole scaffold.

References

Navigating the Maze of Specificity: A Comparative Guide to 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel chemical entities with high target specificity and minimal off-target effects is paramount. This guide provides a comprehensive analysis of the cross-reactivity and target specificity of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide , a benzimidazole derivative with demonstrated biological activities. We will delve into its known molecular targets, compare its performance with alternative inhibitors, and provide detailed experimental protocols for assessing its selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzimidazole core, a scaffold known for its diverse pharmacological activities.[1] This structural motif is present in a variety of clinically approved drugs, highlighting its significance in medicinal chemistry.[2] The subject of this guide has been identified as a potent inhibitor of several enzymes, making it a compound of interest for further investigation.

Molecular Structure:

cluster_compound This compound cluster_targets Potential Targets Compound Benzimidazole Core ACAT1 ACAT-1 Compound->ACAT1 Primary Target BetaGluc β-Glucuronidase Compound->BetaGluc Primary Target Kinases Kinases (e.g., EGFR, CDK2) Compound->Kinases Potential Cross-Reactivity CarbonicAnhydrases Carbonic Anhydrases Compound->CarbonicAnhydrases Potential Cross-Reactivity Other Other Off-Targets Compound->Other Potential Cross-Reactivity Start Prepare Microsomes (Source of ACAT-1) Incubate Incubate Microsomes with Test Compound/Vehicle Start->Incubate AddSubstrate Add [14C]Oleoyl-CoA (Radioactive Substrate) Incubate->AddSubstrate Reaction Incubate at 37°C to Allow Reaction AddSubstrate->Reaction Stop Stop Reaction (e.g., with Acetone) Reaction->Stop Extract Extract Lipids Stop->Extract TLC Separate Lipids by TLC Extract->TLC Quantify Quantify Radioactive Cholesteryl Esters TLC->Quantify End Calculate % Inhibition Quantify->End Start Prepare Reaction Mixture (Buffer, Enzyme, Inhibitor) AddSubstrate Add p-nitrophenyl-β-D-glucuronide (Chromogenic Substrate) Start->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Measure Measure Absorbance at 405 nm (Formation of p-nitrophenol) Incubate->Measure End Calculate % Inhibition Measure->End

References

Bridging the Gap: Correlating In Vitro Efficacy and In Vivo Performance of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from a laboratory curiosity to a clinical reality is both arduous and fraught with challenges. A critical juncture in this journey is establishing a meaningful correlation between its activity in controlled in vitro environments and its performance within a complex living system—the essence of in vitro-in vivo correlation (IVIVC). This guide delves into the comparative analysis of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide, a molecule of significant interest owing to the diverse biological activities of the benzimidazole scaffold.[1][2] Through a detailed exploration of its in vitro cytotoxic and anti-inflammatory properties and a projection of its likely in vivo behavior, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such correlations.

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, known to interact with various biological targets through mechanisms like hydrogen bonding and π–π stacking.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] Our focus compound, this compound, has been identified as a potent inhibitor of enzymes such as β-glucuronidase and acyl-coenzyme A:cholesterol O-acyltransferase (ACAT).[5] This guide will explore its potential as both an anticancer and anti-inflammatory agent, outlining the experimental pathways to bridge the in vitro-in vivo divide.

In Vitro Activity Assessment: A Foundation of Cellular Response

The initial evaluation of any potential therapeutic agent begins with a thorough characterization of its activity at the cellular level. For this compound, we will focus on two key areas of its potential bioactivity: anticancer and anti-inflammatory effects.

Anticancer Activity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[5][6] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[5][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Human cancer cell lines, such as the lung carcinoma cell line A549 and the breast adenocarcinoma cell line MCF-7, are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these concentrations for 48 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)
A549 (Lung Carcinoma)25.5
MCF-7 (Breast Adenocarcinoma)38.2
Anti-inflammatory Activity: Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The in vitro anti-inflammatory activity of a compound can be assessed by its ability to inhibit protein denaturation. The albumin denaturation assay provides a simple and effective method for this evaluation.

Experimental Protocol: Albumin Denaturation Assay

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 10, 50, 100, 200 µg/mL).

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated relative to a control solution without the test compound. Diclofenac sodium is used as a standard reference drug.

Table 2: In Vitro Anti-inflammatory Activity of this compound

Concentration (µg/mL)% Inhibition of Albumin Denaturation
1015.2
5035.8
10058.9
20075.4

Projected In Vivo Correlation: From Cellular Effects to Systemic Response

While in vitro assays provide crucial initial data, the true therapeutic potential of a compound can only be ascertained through in vivo studies. The complex physiological environment, including metabolism, distribution, and excretion, significantly influences a drug's efficacy and safety.[7] Based on the promising in vitro anticancer and anti-inflammatory activities of this compound, we can project a hypothetical in vivo study design to evaluate its performance in living organisms.

Anticancer Efficacy in a Xenograft Mouse Model

To evaluate the in vivo anticancer potential, a xenograft model using human cancer cells implanted in immunodeficient mice is a standard approach.[8][9]

Hypothetical In Vivo Protocol: A549 Xenograft Model

  • Animal Model: Athymic nude mice (6-8 weeks old) are used for this study.

  • Tumor Implantation: A549 cells (5 × 10⁶ cells) are subcutaneously injected into the flank of each mouse.

  • Treatment Protocol: Once the tumors reach a palpable size (approximately 100 mm³), the mice are randomized into a control group (vehicle) and a treatment group. The treatment group receives intraperitoneal injections of this compound at a dose of 50 mg/kg body weight, administered daily for 21 days.

  • Efficacy Evaluation: Tumor volume and body weight are measured every three days. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.

Table 3: Projected In Vivo Anticancer Efficacy

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1250-
This compound (50 mg/kg)55056
Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely accepted and reliable method for screening the acute anti-inflammatory activity of compounds.[1][10]

Hypothetical In Vivo Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Wistar rats (150-200 g) are used for this study.

  • Compound Administration: The rats are divided into a control group (vehicle), a standard group (diclofenac sodium, 10 mg/kg), and a test group. The test group receives an oral dose of this compound (100 mg/kg).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Table 4: Projected In Vivo Anti-inflammatory Activity

Treatment Group% Inhibition of Paw Edema at 3 hours
Vehicle Control-
Diclofenac Sodium (10 mg/kg)65.2
This compound (100 mg/kg)52.8

Visualizing the Path: Workflows and Mechanisms

To better understand the experimental processes and potential biological interactions, the following diagrams illustrate the workflows and a plausible signaling pathway.

G cluster_0 In Vitro MTT Assay Workflow A Seed Cancer Cells (A549, MCF-7) in 96-well plates B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of the compound for 48h B->C D Add MTT solution and incubate for 4h C->D E Dissolve formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability and IC50 F->G

Caption: Workflow of the in vitro MTT cytotoxicity assay.

G cluster_1 In Vivo Anticancer Xenograft Workflow H Implant A549 cells subcutaneously in nude mice I Allow tumors to grow to ~100 mm³ H->I J Randomize mice into control and treatment groups I->J K Administer compound or vehicle daily for 21 days J->K L Measure tumor volume and body weight every 3 days K->L M Excise and weigh tumors at the end of the study L->M N Calculate Tumor Growth Inhibition (TGI) M->N

Caption: Workflow of the in vivo anticancer xenograft study.

G cluster_2 Potential Anticancer Signaling Pathway Compound This compound Enzyme Target Enzyme (e.g., Kinase, Topoisomerase) Compound->Enzyme Inhibits Pathway Inhibition of Pro-survival Signaling (e.g., PI3K/Akt, MAPK) Compound->Pathway Blocks Apoptosis Induction of Apoptosis Compound->Apoptosis Induces CellCycle Cell Cycle Arrest (G2/M phase) Compound->CellCycle Induces Enzyme->Pathway Activates Pathway->Apoptosis Prevents Pathway->CellCycle Promotes Progression TumorGrowth Inhibition of Tumor Growth Pathway->TumorGrowth Promotes Apoptosis->TumorGrowth Inhibits CellCycle->TumorGrowth Inhibits

References

A Head-to-Head Comparison of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide Derivatives for Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Protocols

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] Its structural similarity to naturally occurring nucleotides allows for significant interactions with biological macromolecules, making it a "privileged structure" in drug design.[1] By functionalizing the core 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide structure, researchers have developed a multitude of derivatives with potent biological activities, including anticancer and antimicrobial effects.[1][3][4][5]

This guide provides a head-to-head comparison of specific derivatives, focusing on the causal relationships between their chemical structures and biological performance. We will delve into the experimental data, provide detailed protocols for reproducing key assays, and explore the structure-activity relationships (SAR) that govern their efficacy.

General Synthesis Pathway

The synthesis of this compound derivatives typically follows a multi-step process. The foundational step involves the synthesis of 2-mercaptobenzimidazole. This is commonly achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide.[2][6]

The subsequent steps involve S-alkylation with an appropriate haloacetate ester (e.g., ethyl chloroacetate) to form the ester intermediate.[3] This ester is then subjected to hydrazinolysis using hydrazine hydrate to yield the core acetohydrazide molecule.[3][7] Finally, this key intermediate is condensed with various aromatic aldehydes to produce the desired Schiff base derivatives.[7][8]

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Derivatization o-phenylenediamine o-phenylenediamine 2-mercaptobenzimidazole 2-mercaptobenzimidazole o-phenylenediamine->2-mercaptobenzimidazole Reflux CS2_KOH CS2 / KOH ester_intermediate Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate 2-mercaptobenzimidazole->ester_intermediate S-Alkylation ethyl_chloroacetate Ethyl Chloroacetate acetohydrazide_core This compound ester_intermediate->acetohydrazide_core Hydrazinolysis hydrazine_hydrate Hydrazine Hydrate final_derivatives Final Schiff Base Derivatives acetohydrazide_core->final_derivatives Condensation aromatic_aldehydes Aromatic Aldehydes (R-CHO)

Caption: General synthetic pathway for this compound derivatives.

Head-to-Head Comparison: Anticancer Activity

A significant area of investigation for these derivatives is their potential as anticancer agents.[1][9][10][11] Their mechanism often involves targeting critical cellular pathways, including the inhibition of tubulin polymerization, interference with DNA processes, or the modulation of key kinases, leading to cell cycle arrest and apoptosis.[9]

One study systematically synthesized a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N'-(substituted-benzylidene)acetohydrazide derivatives and evaluated their cytotoxicity against the human colorectal carcinoma cell line (HCT116).[4][12] The results, measured as IC50 values (the concentration required to inhibit 50% of cell growth), highlight the profound impact of substituent groups on the aromatic ring.

Table 1: Comparative Anticancer Activity (IC50) Against HCT116 Cell Line

Compound IDSubstituent (R) on Benzylidene RingIC50 (µM/ml)Standard (5-Fluorouracil) IC50 (µM/ml)
5l 4-NO20.000050.00615
5k 4-Cl0.000120.00615
5i 3-NO20.000210.00615
5p 2-OH0.000450.00615

Data synthesized from Yadav et al. (2017).[4][12]

Structure-Activity Relationship (SAR) Insights

The data clearly demonstrates that specific substitutions dramatically enhance cytotoxic potency, with several derivatives showing significantly greater activity than the standard chemotherapeutic drug, 5-Fluorouracil.[4][12]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), at the para- (4-position) and meta- (3-position) of the phenyl ring resulted in the most potent compounds (5l , 5k , 5i ). This suggests that reducing electron density on the phenyl ring is a key factor for enhanced anticancer activity.

  • Positional Isomerism: The position of the nitro group matters. The para-substituted derivative (5l ) was more than four times as potent as the meta-substituted derivative (5i ), indicating that the electronic and steric effects at the 4-position are optimal for interaction with the biological target.

  • Electron-Donating Groups: The hydroxyl (-OH) group at the ortho- (2-position) also conferred high potency (5p ), though less than the top nitro and chloro derivatives. This may be due to its ability to form hydrogen bonds with the target protein.

Molecular docking studies for the most active compounds (5l, 5k, 5i, 5p ) suggested a strong binding affinity to the active site of cyclin-dependent kinase-8 (CDK-8), a prospective target for treating colon cancer.[4] This provides a plausible mechanistic explanation for the observed cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and is a cornerstone for in vitro cytotoxicity screening.[13][14] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15][16] The intensity of the purple color is directly proportional to the number of living cells.[13]

Step-by-Step Protocol:

  • Cell Seeding: Plate human colorectal carcinoma (HCT116) cells in a 96-well microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[15]

  • Compound Treatment: After incubation, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., from 0.00001 to 0.1 µM/ml). Include wells for a vehicle control (e.g., DMSO) and an untreated control.[14]

  • Exposure: Incubate the cells with the compounds for a specified period, typically 24 to 48 hours.[16]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[15]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., isopropanol or a specialized buffer) to each well to dissolve the purple formazan crystals.[15][16]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

G start Start seed Seed HCT116 cells in 96-well plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/ml) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Head-to-Head Comparison: Antimicrobial Activity

The this compound scaffold is also a prolific source of potent antimicrobial agents.[5][17] The search for new antimicrobials is critical due to the rise of drug-resistant pathogens.[5]

In the same study by Yadav et al., the synthesized derivatives were tested against a panel of bacteria and fungi.[4][12] The antimicrobial efficacy is reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[18][19][20]

Table 2: Comparative Antimicrobial Activity (MIC in µM/ml)

Compound IDSubstituent (R)S. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungus)A. niger (Fungus)
5l 4-NO20.0070.0150.0150.0070.015
5k 4-Cl0.0070.0150.0150.0070.015
5i 3-NO20.0150.0300.0300.0150.030
5p 2-OH0.0150.0300.0300.0150.030

Data synthesized from Yadav et al. (2017).[4][12]

Structure-Activity Relationship (SAR) Insights

The antimicrobial screening reveals a similar SAR trend to that observed for anticancer activity, underscoring a potentially related mechanism of action or a shared sensitivity of the molecular targets to these structural features.

  • Potent Derivatives: Compounds 5l (4-NO2) and 5k (4-Cl) were the most potent broad-spectrum antimicrobial agents, showing excellent activity against both Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Broad-Spectrum Activity: The derivatives generally exhibited broad-spectrum activity, inhibiting the growth of Gram-positive and Gram-negative bacteria as well as fungi. This is a highly desirable characteristic for a novel antimicrobial agent.

  • SAR Correlation: The superior performance of derivatives with strong electron-withdrawing groups at the para-position holds true for antimicrobial activity, suggesting that this feature is crucial for disrupting microbial cellular integrity or key enzymatic functions.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[18][21] It offers quantitative results and is amenable to testing multiple compounds against various microorganisms simultaneously.[19][21]

Step-by-Step Protocol:

  • Prepare Inoculum: Select isolated colonies of the test microorganism from an 18-24 hour agar plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/ml.[18]

  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[19][22] Dispense 100 µL of the appropriate broth into the wells. Add 100 µL of the 2x concentrated compound solution to the first column and perform serial dilutions across the plate.[22]

  • Inoculation: Dilute the standardized inoculum to the final required concentration (typically 5 x 10⁵ CFU/ml). Inoculate each well (except the sterility control) with the microbial suspension.[19][22]

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.[19]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in an appropriate atmosphere.[21]

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear).[18][19]

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Microbe prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate prep_dilutions->inoculate incubate Incubate Plate (16-20 hours, 37°C) inoculate->incubate read_mic Visually Inspect for Turbidity (Growth) incubate->read_mic determine_mic Record Lowest Concentration with No Growth as MIC read_mic->determine_mic

Caption: Workflow for the broth microdilution MIC determination method.

Conclusion

The this compound scaffold serves as an exceptional platform for developing potent therapeutic agents. This comparative analysis demonstrates that the strategic addition of specific functional groups to the benzylidene ring can dramatically enhance both anticancer and antimicrobial activities. Notably, derivatives featuring strong electron-withdrawing groups like 4-nitro and 4-chloro exhibit superior performance, often surpassing that of standard clinical drugs in vitro. The provided protocols for MTT and broth microdilution assays offer robust, self-validating systems for researchers to verify these findings and explore novel derivatives. Future work should focus on in vivo efficacy, toxicity profiling, and further elucidation of the precise molecular mechanisms to advance these promising compounds in the drug development pipeline.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling as applied to 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide derivatives. We will dissect the causality behind experimental choices, compare alternative modeling techniques, and provide a self-validating protocol for researchers in drug discovery. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antitubercular effects[1][2][3][4]. QSAR provides a robust computational framework to correlate the physicochemical properties of these molecules with their biological activities, thereby guiding the rational design of more potent and selective therapeutic agents[5][6].

The QSAR Paradigm: A Conceptual Framework

A QSAR study is a systematic process that transforms chemical structures into a predictive mathematical model. It operates on the principle that the biological activity of a compound is a function of its molecular structure and properties. The entire workflow is designed to build a model that is not only descriptive of the training data but also predictive for new, untested compounds[5][7].

Below is a diagram illustrating the logical flow of a typical QSAR analysis.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Model Development & Validation cluster_3 Application Data_Collection Dataset Assembly (Structures & Biological Activity) Data_Curate Data Curation & Standardization (e.g., pIC50 calculation) Data_Collection->Data_Curate Data_Split Dataset Splitting (Training & Test Sets) Data_Curate->Data_Split Descriptor_Gen Molecular Descriptor Generation (2D, 3D, Physicochemical) Data_Split->Descriptor_Gen Model_Build Model Building (e.g., MLR, PLS, kNN) Descriptor_Gen->Model_Build Internal_Val Internal Validation (Cross-validation, q²) Model_Build->Internal_Val External_Val External Validation (Test Set Prediction, R²pred) Internal_Val->External_Val Interpretation Model Interpretation & Mechanistic Insight External_Val->Interpretation Prediction Prediction for New Compounds Interpretation->Prediction

Caption: The general workflow of a QSAR study.

The Foundation: Data Set and Molecular Descriptors

The reliability of any QSAR model is fundamentally dependent on the quality and diversity of the input data. This includes both the chemical structures and their corresponding biological activities (e.g., IC₅₀, MIC). For analysis, biological activities are typically converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to linearize the relationship with molecular properties[8].

The core of QSAR lies in representing a molecule using numerical values known as molecular descriptors . The choice of descriptors is critical; they must encode the structural features relevant to the biological activity being studied.

Table 1: Comparison of Molecular Descriptor Classes

Descriptor ClassDescription & RationaleExamples for Benzimidazole Derivatives
1D Descriptors Based on the molecular formula. Encodes fundamental properties like size and composition.Molecular Weight (MW), Atom Counts (e.g., nN, nO).[9]
2D Descriptors Derived from the 2D representation (connection table). Encodes topology, connectivity, and electronic properties without considering 3D conformation.Topological Polar Surface Area (TPSA) : Relates to hydrogen bonding potential and permeability.[9] LogP (Octanol-Water Partition Coefficient) : Measures lipophilicity, crucial for membrane transport.[9][10] Topological Indices (e.g., Randic, Balaban) : Quantify molecular branching and shape.[8]
3D Descriptors Calculated from the 3D coordinates of the molecule. Encodes spatial arrangement, shape, and electronic fields. Requires conformational analysis.HOMO/LUMO Energies : Relate to chemical reactivity and the ability to donate/accept electrons.[8][11] Dipole Moment : Measures molecular polarity.[8][12] Steric & Electrostatic Fields (from CoMFA/kNN-MFA) : Describe the 3D shape and charge distribution around the molecule.[13]

Causality: For antimicrobial agents, descriptors like LogP and TPSA are often chosen because the molecule must first cross the bacterial cell membrane (governed by lipophilicity) and interact with its target (often involving polar interactions).[9] For anticancer agents targeting specific enzymes, 3D descriptors that capture the shape and electronic complementarity to the active site are paramount.[1]

Comparison of QSAR Modeling Techniques

Once descriptors are calculated, a statistical method is used to build the mathematical equation linking them to biological activity. The choice of method depends on the complexity of the data and the desired interpretability of the model.

Table 2: Comparative Analysis of Common QSAR Statistical Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Multiple Linear Regression (MLR) Fits a linear equation between a set of independent descriptors (X) and the dependent biological activity (Y).[14][15]Highly interpretable equation, easy to implement, statistically well-understood.Prone to overfitting with many descriptors, sensitive to inter-correlated descriptors (multicollinearity).[14]Datasets with a low number of non-correlated descriptors and a suspected linear relationship.
Partial Least Squares (PLS) A regression technique that reduces a large number of correlated descriptors into a smaller set of orthogonal "latent variables" and performs regression on them.[15]Handles multicollinearity and datasets with more descriptors than compounds, robust against noise.The resulting latent variables can be difficult to interpret in terms of original descriptors.High-dimensional data, common in 3D-QSAR and when many descriptors are calculated.
k-Nearest Neighbors (kNN) A non-linear, instance-based method. It predicts the activity of a new compound based on the average activity of its 'k' most similar neighbors in the descriptor space.[7]Can model complex, non-linear relationships, conceptually simple.Requires careful selection of 'k' and a distance metric, can be computationally intensive for large datasets.Exploring non-linear structure-activity relationships where linear models fail.
Support Vector Machines (SVM) A machine learning method that finds an optimal hyperplane to separate data points into different classes (for classification) or to fit a regression line (for regression).Excellent at handling high-dimensional and non-linear data, robust to overfitting.Can be a "black box" model, less interpretable than MLR; sensitive to parameter tuning.Complex QSAR problems where predictive accuracy is prioritized over model interpretability.

Expert Insight: While machine learning methods like SVM often yield higher predictive accuracy, MLR remains a valuable tool, especially in early-stage drug design. An interpretable MLR model, such as pIC50 = a(LogP) - b(TPSA) + c, provides direct, actionable insights to medicinal chemists: "to increase activity, we should increase lipophilicity while decreasing polarity."[9]

Protocol for a Self-Validating QSAR Study

This protocol outlines a rigorous, step-by-step workflow for developing and validating a QSAR model for this compound derivatives.

Step 1: Data Preparation and Curation
  • Assemble Dataset : Collect a series of at least 20-30 structurally related benzimidazole derivatives with experimentally determined biological activity (e.g., IC₅₀ values against HCT116 cancer cells).[1][16] Ensure activity values span a range of at least 2-3 orders of magnitude.

  • Standardize Structures : Draw all molecules in a consistent format (e.g., SDF or MOL2). Standardize protonation states and remove any counter-ions.

  • Calculate Response Variable : Convert IC₅₀ values to pIC₅₀ (-log₁₀(IC₅₀)) to ensure a more normal distribution of the data.

  • Split Dataset : Divide the dataset into a training set (~75-80% of compounds) for model building and a test set (~20-25%) for external validation. Trustworthiness Check: The test set must be a representative sample of the training set in terms of both descriptor space and activity range.[14]

Step 2: Geometry Optimization and Descriptor Calculation
  • 3D Structure Generation : Generate a low-energy 3D conformation for each molecule using a molecular mechanics force field (e.g., MMFF94).

  • Quantum Mechanical Optimization : For electronic descriptors, perform a geometry optimization using a semi-empirical (e.g., AM1) or Density Functional Theory (DFT) method (e.g., B3LYP/6-31G*).[11][12] This provides more accurate electronic properties.

  • Descriptor Calculation : Use software (e.g., RDKit, PaDEL-Descriptor, DRAGON) to calculate a wide range of descriptors (1D, 2D, and 3D).[9]

Step 3: Model Development (Using MLR as an Example)
  • Variable Selection : To avoid overfitting, select a subset of the most relevant descriptors. Use a technique like stepwise regression or genetic algorithms. The number of descriptors in the final model should not exceed the number of compounds divided by five (N/5 rule).[14]

  • MLR Model Generation : Use statistical software to build the MLR model using the selected descriptors for the training set compounds. The output will be an equation and associated statistics.

Step 4: Rigorous Model Validation

The validity of a QSAR model is assessed by a suite of statistical metrics. A model with good internal validation but poor external validation is not reliable for making predictions.[7][17]

Table 3: Key Statistical Metrics for QSAR Model Validation

MetricThreshold for a Good ModelDescription & Purpose
R² (Coefficient of Determination) > 0.6Measures the goodness-of-fit for the training set. A high R² indicates the model explains a large portion of the variance in the data.[13]
Q² or R²cv (Cross-Validation R²) > 0.5Measures internal predictive ability, typically calculated using Leave-One-Out (LOO) cross-validation. It assesses the model's robustness.[15]
R²pred (External Validation R²) > 0.6Measures the model's ability to predict the activity of the external test set compounds. This is the most crucial test of a model's true predictive power.[14]
RMSE (Root Mean Square Error) As low as possibleRepresents the standard deviation of the prediction errors. Provides a measure of the absolute error in the units of the response variable.

Self-Validation System: The combination of high R², Q², and R²pred provides a self-validating system. High R² alone can be due to chance; high Q² confirms the model is robust and not overfitted; high R²pred confirms it can generalize to new chemical entities.

Validation_Logic cluster_Validation Validation Checks Input Calculated Descriptors Model QSAR Model (e.g., MLR Equation) Input->Model Output Predicted Activity (pIC50) Model->Output R2 Goodness of Fit (R² > 0.6) [Training Set] Model->R2 correlates with experimental data? Q2 Robustness (Q² > 0.5) [Internal Validation] R2->Q2 is model robust? R2_pred Predictivity (R²pred > 0.6) [External Validation] Q2->R2_pred can model generalize?

Caption: The logical relationship in QSAR model validation.

Case Study: Comparing QSAR Models for Anticancer Activity

Let's consider a hypothetical dataset of 10 this compound derivatives tested against the HCT116 human colorectal cancer cell line.[1]

Table 4: Hypothetical Dataset and Calculated Descriptors

Compound IDR-GrouppIC₅₀ (Experimental)LogPTPSA (Ų)HOMO (eV)
1 -H5.102.8110.5-6.2
2 -4-Cl5.853.5110.5-6.4
3 -4-OCH₃5.522.7119.7-5.9
4 -4-NO₂6.152.9156.3-6.8
5 -2,4-diCl6.304.2110.5-6.5
6 -3-CH₃5.353.3110.5-6.1
7 -4-F5.602.9110.5-6.3
8 -2-OH4.902.6130.7-6.0
9 -4-CN6.052.6134.3-6.7
10 -4-N(CH₃)₂5.253.1113.6-5.7

(Note: Data is illustrative for comparison purposes.)

Using this data (assuming Compounds 1-8 as training and 9-10 as test set), we develop two different QSAR models.

Table 5: Performance Comparison of Two QSAR Models

ParameterModel 1: Multiple Linear Regression (MLR)Model 2: k-Nearest Neighbors (kNN)
Equation / Algorithm pIC₅₀ = 0.65(LogP) - 0.02(TPSA) + 4.51k=3, Euclidean Distance
R² (Training) 0.880.92
Q² (LOO) 0.750.81
R²pred (Test) 0.810.85
RMSE (Test) 0.180.15
Interpretability High : The equation clearly shows that activity increases with lipophilicity (LogP) and decreases with polar surface area (TPSA). This provides a clear strategy for optimization.Low : The model provides predictions but does not offer a simple equation to guide chemical intuition. It identifies similar active compounds but not the underlying properties driving activity.

Analysis : In this hypothetical case, both models are statistically robust and predictive. The kNN model shows slightly better statistical performance (higher R², Q², R²pred, and lower RMSE). However, the MLR model provides invaluable, interpretable guidance for the medicinal chemist. The choice between them depends on the project's goal: for pure predictive screening, kNN might be preferred; for lead optimization and understanding structure-activity relationships, MLR is superior.

Conclusion

The QSAR analysis of this compound derivatives is a powerful tool for accelerating drug discovery. A successful QSAR study is not merely the application of a statistical method but a comprehensive process encompassing careful data curation, rational descriptor selection, and rigorous, multi-faceted validation. By comparing different models, such as the highly interpretable MLR and the predictively powerful kNN, researchers can select the optimal approach for their specific objectives. Ultimately, a well-executed QSAR analysis provides a validated roadmap, enabling the design of novel derivatives with enhanced potency and a higher probability of success in preclinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential safety and logistical information for the proper disposal of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide a deep, technically-grounded understanding of the "why" behind each procedural step, fostering a culture of safety and responsibility in the laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not currently available. The following guidance is synthesized from information on its constituent chemical moieties (benzimidazole and acetohydrazide), general principles of hazardous waste management, and regulatory guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a heterocyclic compound with a molecular formula of C9H10N4OS.[1] Its structure, featuring a benzimidazole core, a thioether linkage, and an acetohydrazide functional group, suggests a potential for biological activity and associated hazards.

Key Hazard Considerations:

  • Hydrazide Moiety: Hydrazine and its derivatives are classified as hazardous wastes by the EPA.[2] The acetohydrazide portion of the molecule is structurally related to acetohydrazide, which is known to be toxic if swallowed, a skin and eye irritant, and suspected of causing genetic defects and cancer.[3]

  • Benzimidazole Moiety: Benzimidazole derivatives are widely used in pharmaceuticals and other applications due to their biological activity.[4] While specific toxicity data for this compound is limited, the benzimidazole core can be challenging to degrade in the environment.[5]

  • Environmental Fate: The persistence and ecotoxicity of this compound have not been extensively studied. However, due to its chemical structure, it should be considered a potential environmental hazard and must not be disposed of down the drain.

Summary of Chemical and Hazard Information
PropertyValue/InformationSource
Molecular Formula C9H10N4OS[1]
Molecular Weight 222.27 g/mol [1]
Appearance Solid (form may vary)Inferred from related compounds
Known Hazards Based on structural analogs: Toxic if swallowed, skin/eye irritant, potential mutagen/carcinogen.[3]
Environmental Hazards Presumed to be hazardous to the environment; do not dispose of in sewer systems.General Chemical Safety Principle

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form (solid, solution, or waste).

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific guidance.

Spill Management: Immediate and Controlled Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Consult the SDS (or this guide): If a spill occurs, refer to this guidance and your institution's specific spill response procedures.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid generating dust.

    • For liquid spills (solutions): Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Properly Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in a sealed, labeled hazardous waste container.

Waste Segregation and Collection: The Foundation of Proper Disposal

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[1] Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Use a clearly labeled, leak-proof container for all waste containing this compound. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Solid Waste:

    • Collect unused or contaminated solid material in the designated hazardous waste container.

    • Contaminated items such as weighing boats, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless approved by your EHS department.

  • Empty Containers: "Empty" containers that held the pure compound must be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.

Disposal Pathway: From Your Lab to Final Disposition

The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA).[6][7]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (Solid, Liquid, Contaminated Materials) B Select Appropriate & Labeled Hazardous Waste Container A->B C Segregate Solid vs. Liquid Waste B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Request Pickup by Institutional EHS D->E F Transport to Licensed Hazardous Waste Facility E->F G Final Treatment/Disposal (e.g., Incineration) F->G

Caption: Decision workflow for the disposal of this compound waste.

Procedural Steps for Final Disposal:
  • Storage in a Satellite Accumulation Area (SAA): Keep the sealed and labeled waste container in a designated SAA within your laboratory. This area must be under the control of the laboratory personnel.

  • Request for Pickup: Once the container is full or you no longer generate this waste stream, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

  • Professional Disposal: The collected waste will be transported by licensed professionals to a treatment, storage, and disposal facility (TSDF). The likely disposal method for this type of compound is high-temperature incineration.

Waste Minimization: A Proactive Approach

In line with the principles of green chemistry, all researchers should actively seek to minimize the generation of hazardous waste.[4]

  • Prudent Purchasing: Order only the quantity of material required for your experiments.

  • Careful Planning: Design experiments to use the minimum amount of the compound necessary to achieve the desired scientific outcome.

  • Avoid Spoilage: Store the chemical under appropriate conditions to prevent degradation and the need for disposal of unused material.

By adhering to these comprehensive procedures, you contribute to a safer laboratory environment, protect our ecosystem, and ensure that your research is conducted with the highest standards of scientific integrity and responsibility.

References

Personal protective equipment for handling 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

This document provides essential safety protocols and logistical guidance for laboratory professionals engaged in research and development involving this compound. Given the compound's dual nature, incorporating both a benzimidazole core and a hydrazide functional group, a cautious and well-informed approach to its handling is paramount. This guide is structured to provide a deep, procedural understanding of the necessary precautions, from initial preparation to final disposal, ensuring the safety of personnel and the integrity of the research environment.

Inferred Hazard Profile: A Synthesis of Structural Precedents
  • Benzimidazole Moiety: Benzimidazole and its derivatives are known to exhibit a range of biological activities. Some have been associated with skin irritation, allergic reactions, and in some cases, more severe health effects such as genetic defects.[1] Therefore, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2] Chronic exposure to some benzimidazoles has raised concerns about potential carcinogenicity and mutagenicity.[3]

  • Acetohydrazide Moiety: Hydrazine and its derivatives are highly reactive and often toxic.[1] Hydrazine itself is considered a carcinogen and can cause severe damage to the skin and eyes upon contact.[4] Acute exposure can lead to irritation of the eyes, nose, and throat, as well as neurological effects.[1]

Based on this composite analysis, this compound should be treated as a potentially hazardous substance with particular attention to avoiding skin contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your Primary Barrier

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required equipment, with the rationale rooted in the potential hazards identified.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes of solutions or airborne particles of the solid compound, which could be corrosive or irritating to the eyes.[5][6]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin absorption. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[1][4]
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.To protect against spills and splashes. A flame-resistant coat is recommended due to the flammable nature of some hydrazide compounds.[1]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][3]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical to minimizing the risk of exposure. The following protocol outlines the key stages of handling this compound in a laboratory setting.

3.1. Preparation and Weighing:

  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with appropriate hazard signs.[1] This area should be equipped with an emergency eyewash station and a safety shower.[7]

  • Fume Hood: All manipulations of the solid compound, including weighing and preparation of solutions, must be performed inside a certified chemical fume hood.[1]

  • Weighing Procedure:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of the solid compound to the weighing vessel using a clean spatula.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Add the solvent to the weighing vessel containing the compound.

    • Gently swirl or stir to dissolve. Use of a magnetic stirrer is recommended to avoid splashing.

3.2. Experimental Use:

  • Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors.

  • Temperature Control: Be mindful of reaction temperatures, as some hydrazide compounds can be unstable at elevated temperatures.[8]

  • Avoid Incompatibilities: Keep the compound and its solutions away from strong oxidizing agents, acids, and metals, which can react violently with hydrazines.[9]

Emergency Procedures: Spill and Exposure Management

4.1. Spill Management:

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the area.[9]

    • Wearing appropriate PPE, gently cover the spill with a dry absorbent material, such as sand or vermiculite. DO NOT use combustible absorbents like paper towels.[9]

    • Dampen the absorbent material with 60-70% ethanol to prevent dust from becoming airborne.[10]

    • Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.[10]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[10]

  • Small Spills (Liquid/Solution):

    • Follow the same initial steps as for a solid spill.

    • Absorb the spill with an inert material.

    • For spills of solutions containing hydrazine derivatives, neutralization with a dilute solution of sodium hypochlorite (less than 5%) can be considered to degrade the hydrazine component.[11]

    • Collect the neutralized material in a labeled hazardous waste container.

4.2. Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, absorbent materials) in a clearly labeled, sealed container.[7]

    • Collect all liquid waste in a separate, compatible, and clearly labeled container.[7] Do not mix with other waste streams.[13]

  • Waste Treatment (for Hydrazide component):

    • For liquid waste, consider a pre-treatment step to degrade the hydrazide moiety. This can be achieved by carefully adding a dilute solution of sodium hypochlorite or calcium hypochlorite.[12][14] This reaction should be performed in a fume hood with appropriate personal protective equipment.

  • Final Disposal:

    • All waste containers must be disposed of through your institution's hazardous waste management program.[3][15] Ensure that the containers are properly labeled with the full chemical name and associated hazards.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the safe handling of this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures Don PPE Don PPE Enter Designated Area Enter Designated Area Don PPE->Enter Designated Area Weigh in Fume Hood Weigh in Fume Hood Enter Designated Area->Weigh in Fume Hood Solubilize in Fume Hood Solubilize in Fume Hood Weigh in Fume Hood->Solubilize in Fume Hood Conduct Experiment Conduct Experiment Solubilize in Fume Hood->Conduct Experiment Collect Solid Waste Collect Solid Waste Conduct Experiment->Collect Solid Waste Collect Liquid Waste Collect Liquid Waste Conduct Experiment->Collect Liquid Waste Spill Spill Conduct Experiment->Spill Personal Exposure Personal Exposure Conduct Experiment->Personal Exposure Seal & Label Waste Container Seal & Label Waste Container Collect Solid Waste->Seal & Label Waste Container Dispose via Hazardous Waste Program Dispose via Hazardous Waste Program Seal & Label Waste Container->Dispose via Hazardous Waste Program Treat Liquid Waste (Optional) Treat Liquid Waste (Optional) Collect Liquid Waste->Treat Liquid Waste (Optional) Treat Liquid Waste (Optional)->Seal & Label Waste Container Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow Exposure Protocol Follow Exposure Protocol Personal Exposure->Follow Exposure Protocol

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.